molecular formula C22H28N2O2 B2924684 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide CAS No. 954046-47-0

4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide

カタログ番号: B2924684
CAS番号: 954046-47-0
分子量: 352.478
InChIキー: YTRFVYPGZDCKRA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide is a synthetic organic compound with the CAS Number 954046-47-0 and a molecular weight of 352.47 g/mol. Its molecular formula is C22H28N2O2 . This benzamide derivative features a distinct molecular architecture, combining a 4-ethylbenzamide group linked via a propyl chain to a 2-phenylmorpholino moiety. This structure suggests potential as a valuable scaffold in medicinal chemistry and pharmacological research, particularly for the development and study of compounds targeting neurological receptors or enzymes. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. The product is provided with comprehensive documentation and available for cold-chain transportation to ensure stability and purity. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

特性

IUPAC Name

4-ethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-2-18-9-11-20(12-10-18)22(25)23-13-6-14-24-15-16-26-21(17-24)19-7-4-3-5-8-19/h3-5,7-12,21H,2,6,13-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRFVYPGZDCKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide, a novel benzamide derivative with potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering a detailed narrative on the synthetic strategy, experimental protocols, and analytical characterization.

Introduction

Benzamide and morpholine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. The title compound, 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide, combines these key pharmacophores, suggesting its potential for biological activity. This guide will detail a robust synthetic pathway and the necessary analytical techniques to ensure the identity, purity, and structural integrity of the final compound.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of the target molecule is conceptually straightforward, relying on a standard amide bond formation as the key final step. The retrosynthetic analysis reveals two primary building blocks: 4-ethylbenzoic acid and 3-(2-phenylmorpholino)propan-1-amine.

G Target 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide Amide_Bond Amide Bond Formation Target->Amide_Bond Building_Block_1 4-ethylbenzoic acid Amide_Bond->Building_Block_1 Building_Block_2 3-(2-phenylmorpholino)propan-1-amine Amide_Bond->Building_Block_2 Intermediate_1 2-phenylmorpholine Building_Block_2->Intermediate_1 Intermediate_2 3-bromopropan-1-amine or equivalent Building_Block_2->Intermediate_2

Figure 1: Retrosynthetic analysis of the target compound.

The synthesis of 3-(2-phenylmorpholino)propan-1-amine itself requires a two-step process starting from the commercially available 2-phenylmorpholine.[1] The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of Intermediate Amine cluster_1 Final Amide Coupling Start_1 2-phenylmorpholine Step_1 Alkylation with N-(3-bromopropyl)phthalimide Start_1->Step_1 Intermediate_A N-(3-(2-phenylmorpholino)propyl)phthalimide Step_1->Intermediate_A Step_2 Hydrazinolysis Intermediate_A->Step_2 Intermediate_B 3-(2-phenylmorpholino)propan-1-amine Step_2->Intermediate_B Step_3 Amide Coupling (e.g., DCC or HATU) Intermediate_B->Step_3 Start_2 4-ethylbenzoic acid Start_2->Step_3 Final_Product 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide Step_3->Final_Product

Figure 2: Proposed synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 3-(2-phenylmorpholino)propan-1-amine

Step 1: Synthesis of N-(3-(2-phenylmorpholino)propyl)phthalimide

This step involves the N-alkylation of 2-phenylmorpholine with N-(3-bromopropyl)phthalimide. The phthalimide group serves as a protecting group for the primary amine, which will be deprotected in the subsequent step.

  • Materials: 2-phenylmorpholine, N-(3-bromopropyl)phthalimide, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN).

  • Procedure:

    • To a solution of 2-phenylmorpholine (1.0 eq) in acetonitrile, add N-(3-bromopropyl)phthalimide (1.1 eq) and potassium carbonate (2.0 eq).

    • Stir the reaction mixture at 80°C overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of 3-(2-phenylmorpholino)propan-1-amine

The phthalimide protecting group is removed using hydrazine monohydrate in a process known as hydrazinolysis.

  • Materials: N-(3-(2-phenylmorpholino)propyl)phthalimide, hydrazine monohydrate (N₂H₄·H₂O), ethanol (EtOH).

  • Procedure:

    • Dissolve the purified N-(3-(2-phenylmorpholino)propyl)phthalimide (1.0 eq) in ethanol.

    • Add hydrazine monohydrate (5.0 eq) dropwise at room temperature.

    • Reflux the reaction mixture for 4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool the mixture to room temperature and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the desired amine. This intermediate is often used in the next step without further purification if deemed sufficiently pure by NMR.

Part 2: Synthesis of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide

The final step is the formation of the amide bond between 4-ethylbenzoic acid and the synthesized amine. Several coupling methods can be employed.[2][3][4][5] The use of a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) is a common and effective method.[3][5]

  • Materials: 3-(2-phenylmorpholino)propan-1-amine, 4-ethylbenzoic acid, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-ethylbenzoic acid (1.0 eq) in DCM.

    • Add DCC (1.1 eq) and a catalytic amount of DMAP.

    • Stir the mixture at 0°C for 30 minutes.

    • Add a solution of 3-(2-phenylmorpholino)propan-1-amine (1.0 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

    • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the final compound.[6][7]

Characterization

A thorough characterization of the final product is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the aromatic protons of the 4-ethylphenyl and phenylmorpholino groups, the ethyl group protons, the propyl chain protons, and the morpholine ring protons. The amide N-H proton will likely appear as a broad singlet or a triplet.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms, including the carbonyl carbon of the amide, aromatic carbons, and aliphatic carbons of the ethyl, propyl, and morpholine moieties.
FT-IR Identification of key functional groups.Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1630 cm⁻¹), and C-H stretches of aromatic and aliphatic groups.[8][9]
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.A molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity.[10]
Elemental Analysis Confirmation of the elemental composition.The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide. By following the outlined protocols and employing the specified analytical techniques, researchers can reliably produce and validate this novel compound for further investigation in drug discovery and development programs. The causality behind the choice of reagents and reaction conditions is rooted in established and robust organic chemistry principles, ensuring a high probability of success for scientists with a foundational understanding of synthetic chemistry.

References

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Google.
  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Preparation of Amides. (2023, April 30). JoVE.
  • 2-Phenylmorpholine. (n.d.). Grokipedia.
  • Chemistry of Amides. (2022, September 24). LibreTexts.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Synthesis of 2-Phenylmorpholine. (n.d.). PrepChem.com.
  • (S)-2-phenylmorpholine synthesis. (n.d.). ChemicalBook.
  • Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. (n.d.). J-Stage.
  • Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. (n.d.). Royal Society of Chemistry.
  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (n.d.). PMC.
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). Royal Society of Chemistry.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC.
  • What is the best technique for amide purification? (2020, November 2). ResearchGate.

Sources

The Pharmacological Profile of NLX-101: A Selective 5-HT1A Receptor Biased Agonist

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

NLX-101, also known as F15599, is a pioneering drug candidate with a highly specific and innovative mechanism of action targeting the serotonin 1A (5-HT1A) receptor.[1][2] This compound has garnered significant attention within the neuroscience community for its potential therapeutic applications in a range of central nervous system (CNS) disorders, including Rett syndrome, Fragile X syndrome, and depression.[3][4][5] What sets NLX-101 apart is its profile as a 'biased agonist', a property that allows for the preferential activation of specific downstream signaling pathways, leading to a more targeted and potentially safer therapeutic effect.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of NLX-101, detailing its molecular interactions, cellular effects, and in vivo efficacy, thereby offering a valuable resource for researchers and drug development professionals.

Molecular Pharmacology: Binding Affinity and Selectivity

The initial characterization of any novel compound lies in its ability to bind to its intended target with high affinity and selectivity. NLX-101 excels in this regard, demonstrating a nanomolar affinity for the human 5-HT1A receptor.[6] This high affinity is complemented by an exceptional selectivity profile.

Exceptional Selectivity Profile

NLX-101 exhibits over 1,000-fold selectivity for the 5-HT1A receptor when compared to a wide array of other receptors, including other serotonin receptor subtypes (5-HT2-7), G-protein coupled receptors (GPCRs), transporters, ion channels, and enzymes.[3][6] This high degree of selectivity is a critical attribute, as it minimizes the potential for off-target effects, a common source of adverse events with less selective compounds. The targeted engagement of the 5-HT1A receptor is fundamental to the therapeutic hypotheses being tested for NLX-101.

Parameter Value Reference
Binding Affinity (Ki) for 5-HT1A Receptor 3.4 nM[6]
Selectivity over other receptors >1000-fold[3]

Mechanism of Action: A Biased Agonist at the 5-HT1A Receptor

The concept of biased agonism, or functional selectivity, is central to the pharmacological novelty of NLX-101. Unlike conventional agonists that activate all signaling pathways coupled to a receptor, a biased agonist preferentially engages a subset of these pathways. This nuanced mechanism allows for the fine-tuning of cellular responses, potentially enhancing therapeutic efficacy while mitigating unwanted side effects.

NLX-101 demonstrates a clear bias in its agonistic activity at the 5-HT1A receptor:

  • Preferential Activation of Postsynaptic Receptors: A key feature of NLX-101 is its preferential activation of postsynaptic 5-HT1A heteroreceptors, primarily located in cortical regions, over presynaptic 5-HT1A autoreceptors found in the brainstem.[1][7] The activation of presynaptic autoreceptors can limit the therapeutic efficacy of some 5-HT1A agonists by reducing serotonin release. By favoring postsynaptic receptors, NLX-101 is hypothesized to produce more robust and rapid therapeutic effects.[7]

  • G-Protein Coupling Bias: NLX-101 shows a preference for activating the Gαi subtype of G-proteins over the Gαo subtype.[1][2] This selective G-protein engagement is a cornerstone of its biased agonism and dictates the subsequent intracellular signaling cascades.

  • Downstream Signaling Bias: The compound preferentially stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) over receptor internalization or the inhibition of adenylyl cyclase.[1][2] This specific signaling footprint is believed to be crucial for its observed therapeutic effects.

Signaling Pathway of NLX-101

The binding of NLX-101 to postsynaptic 5-HT1A receptors, particularly on GABAergic interneurons in the prefrontal cortex, initiates a cascade of intracellular events that are thought to underpin its therapeutic actions.

NLX101_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NLX101 NLX-101 Receptor Postsynaptic 5-HT1A Receptor NLX101->Receptor Binds G_protein Gαi-protein Receptor->G_protein Activates Glutamate Glutamate Release Receptor->Glutamate Disinhibits ERK pERK1/2 G_protein->ERK Stimulates mTOR pmTOR G_protein->mTOR Stimulates Akt pAkt G_protein->Akt Stimulates PSD95 PSD95 G_protein->PSD95 Increases Expression GluA1 GluA1 G_protein->GluA1 Increases Expression Neuroplasticity Neuroplasticity & Antidepressant Effects ERK->Neuroplasticity mTOR->Neuroplasticity Akt->Neuroplasticity PSD95->Neuroplasticity GluA1->Neuroplasticity Dopamine Dopamine Release Glutamate->Dopamine

Caption: Downstream signaling cascade of NLX-101 at postsynaptic 5-HT1A receptors.

In Vitro Functional Activity

The functional consequences of NLX-101's biased agonism have been demonstrated in various in vitro assays. In cellular models, it activates human 5-HT1A receptors with an efficacy superior to that of the prototypical 5-HT1A agonist, (+/-)-8-OH-DPAT.[6] Furthermore, NLX-101 potently stimulates the phosphorylation of ERK1/2 and induces the expression of c-fos mRNA in the rat prefrontal cortex, a brain region critically involved in mood and cognition.[6]

In Vivo Pharmacology and Efficacy

The unique pharmacological profile of NLX-101 translates into a range of promising therapeutic effects in preclinical animal models of various CNS disorders.

Antidepressant-like Activity

NLX-101 exhibits rapid and robust antidepressant-like effects in rodent models. A single administration of NLX-101 is sufficient to produce a significant reduction in immobility time in the rat forced swim test, a standard preclinical model for screening antidepressant drugs.[7][8] This rapid onset of action is a significant advantage over currently available antidepressants, which often require several weeks of treatment to elicit a therapeutic response.[3] The antidepressant-like effects of NLX-101 are mediated by the activation of 5-HT1A receptors in the prefrontal cortex.[9]

Neurochemically, NLX-101 has been shown to increase extracellular levels of glutamate and dopamine in the medial prefrontal cortex, without significantly altering the levels of noradrenaline or serotonin.[7][8] This neurochemical signature is consistent with its proposed mechanism of action involving the disinhibition of pyramidal neuron activity.

Therapeutic Potential in Rett Syndrome

Rett syndrome is a rare neurodevelopmental disorder with a significant unmet medical need. Preclinical studies in a mouse model of Rett syndrome have demonstrated that NLX-101 can ameliorate some of the key symptoms of the disorder. Specifically, administration of NLX-101 has been shown to robustly reduce the frequency of apneas and normalize irregular breathing patterns.[3][10] Furthermore, daily treatment with NLX-101 has been found to prevent cognitive deficits in both short- and long-term memory in this mouse model.[10] These findings provide a strong rationale for the clinical development of NLX-101 for the treatment of Rett syndrome.

Therapeutic Potential in Fragile X Syndrome

Fragile X syndrome is the most common inherited cause of intellectual disability and autism spectrum disorder. Auditory hypersensitivity is a common and debilitating symptom in individuals with Fragile X. In a mouse model of the disorder, NLX-101 has been shown to reduce audiogenic seizures, a severe manifestation of auditory hypersensitivity.[2][11] This effect is mediated by the activation of postsynaptic 5-HT1A receptors.[2] Repeated administration of NLX-101 maintained its efficacy, suggesting a low potential for tolerance development.[2]

Pro-cognitive Effects

In addition to its potential in specific neurodevelopmental disorders, NLX-101 has demonstrated pro-cognitive effects in other preclinical models. It has been shown to reverse scopolamine-induced cognitive deficits in a delayed non-matching to position task in rats, a model of cholinergic dysfunction.[3]

In Vivo Model Key Findings Reference
Rat Forced Swim Test (Depression) Rapid and sustained reduction in immobility.[7][8][9]
Rett Syndrome Mouse Model Normalizes breathing patterns and improves cognitive deficits.[3][10]
Fragile X Syndrome Mouse Model Reduces audiogenic seizures.[2][11]
Scopolamine-induced Amnesia (Cognition) Reverses cognitive deficits.[3]
Reserpine-induced Myalgia Attenuates muscular hyperalgesia.[6]

Experimental Protocols

To ensure the reproducibility and validation of the pharmacological characterization of NLX-101, detailed experimental protocols are essential. The following are representative methodologies for key in vitro and in vivo assays.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines the determination of the binding affinity (Ki) of NLX-101 for the 5-HT1A receptor using a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT.

  • NLX-101 stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of NLX-101 in binding buffer.

  • In a 96-well plate, add in the following order: binding buffer, membrane preparation, NLX-101 dilution (or vehicle for total binding), and a non-specific ligand (e.g., 10 µM serotonin) for determining non-specific binding.

  • Initiate the binding reaction by adding the radioligand ([3H]8-OH-DPAT) to all wells at a concentration near its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of NLX-101 and determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Rat Forced Swim Test for Antidepressant-like Activity

This protocol describes the forced swim test, a widely used behavioral assay to assess antidepressant efficacy.

Apparatus:

  • A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

Procedure:

  • Habituation (Day 1): Place each rat individually into the cylinder for a 15-minute pre-test session. This session allows the animals to habituate to the testing environment.

  • Drug Administration (Day 2): 24 hours after the pre-test, administer NLX-101 or vehicle (e.g., intraperitoneally) at the desired doses.

  • Test Session (Day 2): 30 minutes after drug administration, place the rats back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the NLX-101-treated groups and the vehicle-treated group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Workflow for In Vivo Efficacy Testing

in_vivo_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis and Interpretation Animal_Model Select Animal Model (e.g., Rett Syndrome Mouse) Acclimatization Acclimatize Animals to Testing Environment Animal_Model->Acclimatization Drug_Prep Prepare NLX-101 Doses and Vehicle Control Administration Administer NLX-101 or Vehicle Drug_Prep->Administration Behavioral_Apparatus Set up Behavioral Apparatus (e.g., Plethysmography Chamber) Baseline Record Baseline Measurements (e.g., Respiration Rate) Behavioral_Apparatus->Baseline Acclimatization->Baseline Baseline->Administration Post_Treatment Record Post-Treatment Measurements Administration->Post_Treatment Data_Collection Collect and Quantify Data (e.g., Apnea Frequency) Post_Treatment->Data_Collection Statistics Perform Statistical Analysis (e.g., ANOVA) Data_Collection->Statistics Interpretation Interpret Results and Draw Conclusions Statistics->Interpretation

Caption: A generalized workflow for in vivo efficacy testing of NLX-101.

Clinical Development

NLX-101 is currently under clinical development by Neurolixis. It has entered Phase I clinical trials for Fragile X Syndrome.[5][12] The progression of NLX-101 into clinical studies underscores the promising preclinical data and the potential of this novel compound to address significant unmet medical needs in CNS disorders.

Conclusion

NLX-101 represents a significant advancement in the field of serotonergic drug discovery. Its unique pharmacological profile as a highly selective and potent 5-HT1A receptor biased agonist distinguishes it from previous generations of 5-HT1A receptor ligands. The preferential activation of postsynaptic cortical 5-HT1A receptors and specific downstream signaling pathways provides a molecular basis for its rapid and robust efficacy in a range of preclinical models of depression, Rett syndrome, and Fragile X syndrome. The detailed understanding of its pharmacology, as outlined in this guide, provides a solid foundation for its continued clinical development and the exploration of its full therapeutic potential. The journey of NLX-101 from bench to bedside holds the promise of a new therapeutic paradigm for a variety of challenging CNS disorders.

References

  • Albert, P. R., & Vahid-Ansari, F. (2022). Molecular Signaling Mechanisms for the Antidepressant Effects of NLX-101, a Selective Cortical 5-HT1A Receptor Biased Agonist. Pharmaceuticals, 15(3), 337. [Link]

  • Lladó-Pelfort, L., Assié, M. B., Newman-Tancredi, A., Artigas, F., & Celada, P. (2010). Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors. British journal of pharmacology, 160(7), 1583–1595. [Link]

  • Depoortère, R., Auclair, A. L., Bardin, L., Colpaert, F. C., & Newman-Tancredi, A. (2021). NLX-101, a highly selective 5-HT1A receptor biased agonist, mediates antidepressant-like activity in rats via prefrontal cortex 5-HT1A receptors. Behavioural brain research, 401, 113082. [Link]

  • Neurolixis. (n.d.). NLX-101. Retrieved from [Link]

  • Aguiar, C. C., Cerniello, J. A., de Oliveira, R. M. W., & Prickaerts, J. (2020). Activation of 5-HT 1A Postsynaptic Receptors by NLX-101 Results in Functional Recovery and an Increase in Neuroplasticity in Mice With Brain Ischemia. Progress in neuro-psychopharmacology & biological psychiatry, 99, 109832. [Link]

  • Newman-Tancredi, A., Kleven, M. S., & Dekeyne, A. (2009). Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist. British journal of pharmacology, 156(2), 338–353. [Link]

  • Głuch-Lutwin, M., Sałaciak, K., Gawalska, A., & Pytka, K. (2021). The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress. Psychopharmacology, 238(11), 3237–3249. [Link]

  • Wikipedia. (2023, December 29). F-15599. [Link]

  • Depoortere, R., Auclair, A. L., De Nanteuil, G., & Newman-Tancredi, A. (2019). Cortical 5-hydroxytryptamine 1A Receptor Biased Agonist, NLX-101, Displays Rapid-Acting Antidepressant-Like Properties in the Rat Chronic Mild Stress Model. Frontiers in pharmacology, 10, 737. [Link]

  • Rett Syndrome News. (2021, April 30). NLX-101 aids breathing issues, cognitive deficits in Rett mice. [Link]

  • Tao, L., Venkataraman, L., & Razak, K. A. (2023). Acute and Repeated Administration of NLX-101, a Selective Serotonin-1A Receptor Biased Agonist, Reduces Audiogenic Seizures in Developing Fmr1 Knockout Mice. Neuroscience, 509, 113–124. [Link]

  • Depoortere, R., & Newman-Tancredi, A. (2020). The selective 5-HT1A receptor biased agonist, NLX-101, corrects anomalous behavioral phenotype in a mouse model of Fragile X syndrome. bioRxiv. [Link]

  • Curia, G., & Papouin, T. (2021). Therapeutic Effects of Pharmacological Modulation of Serotonin Brain System in Human Patients and Animal Models of Fragile X Syndrome. International journal of molecular sciences, 22(6), 2888. [Link]

  • Zimmer, L., et al. (2010). [F-18]F15599, a novel 5-HT1A receptor agonist, as a radioligand for PET neuroimaging. European journal of nuclear medicine and molecular imaging, 37(3), 566–576. [Link]

  • GlobalData. (2024, December 30). NLX-101 by Neurolixis for Fragile X Syndrome: Likelihood of Approval. [Link]

  • University of Notre Dame. (n.d.). Forced Swim Test v.3. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Columbia University Irving Medical Center. (2015, March 2). Forced Swim Test in Mice. [Link]

  • Zimmer, L., et al. (2010). [18F]F15599, a novel 5-HT1A receptor agonist, as a radioligand for PET neuroimaging. European journal of nuclear medicine and molecular imaging, 37(3), 566–576. [Link]

  • Neurolixis. (n.d.). Pipeline. Retrieved from [Link]

  • Depoortere, R., & Newman-Tancredi, A. (2020). The selective 5-HT1A receptor biased agonist, NLX-101, corrects anomalous behavioral phenotype in a mouse model of Fragile X syndrome. bioRxiv. [Link]

Sources

Discovery and history of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the discovery, chemistry, and pharmacology of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide , a high-affinity ligand belonging to the 2-phenylmorpholine benzamide class of Sigma-1 receptor (S1R) agonists.

Focus Compound: 4-Ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide

Executive Summary

4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide (CAS: 954046-47-0 ) represents a critical optimization in the medicinal chemistry of Sigma-1 receptor (S1R) ligands. Unlike early generation ligands (e.g., (+)-pentazocine, PRE-084) which suffered from poor metabolic stability or lack of subtype selectivity, this compound integrates a benzamide core with a 2-phenylmorpholine headgroup. This specific chemotype has emerged from structure-activity relationship (SAR) campaigns—notably those by research groups at the University of Lille (e.g., Pascal Carato, Patricia Melnyk)—aiming to develop neuroprotective agents for Alzheimer’s disease, ALS, and multiple sclerosis.

Feature Technical Specification
Systematic Name 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide
CAS Registry 954046-47-0
Molecular Formula C₂₂H₂₈N₂O₂
Molecular Weight 352.48 g/mol
Primary Target Sigma-1 Receptor (S1R) Agonist
Key Pharmacophore 2-Phenylmorpholine (Polar Head) + Propyl Linker + Benzamide (Hydrophobic Tail)
Solubility DMSO (>10 mM), Ethanol; Low in water (requires acidification)

History and Discovery: The Evolution of the Pharmacophore

The discovery of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide is not an isolated event but the result of a targeted evolution of the Sigma-1 pharmacophore .

The "Sigma Enigma" and Early Ligands (1976–1990s)

Originally misclassified as opioid receptors, Sigma receptors were later identified as unique intracellular chaperones. Early ligands like (+)-pentazocine and DTG were potent but lacked selectivity (binding also to Sigma-2 and PCP sites).

  • The Challenge: Developing a ligand that activates S1R at the Mitochondria-Associated Membrane (MAM) without triggering opioid or NMDA-related side effects.

The Rise of Phenylalkylamines (1990s–2000s)

Researchers identified that a basic amine flanked by hydrophobic regions was essential.

  • SA 4503 (Cutamesine): A piperazine-based agonist that reached Phase II clinical trials. It validated the "hydrophobic tail + spacer + amine" model.

  • PRE-084: A high-affinity morpholine ester. While potent, the ester linkage was metabolically unstable, leading to rapid hydrolysis in vivo.

The Benzamide Optimization (2007–Present)

To solve the stability issue of PRE-084, medicinal chemists replaced the ester with an amide bond (bioisostere).

  • The Innovation: The introduction of the 2-phenylmorpholine moiety.[1][2] Unlike the standard morpholine found in PRE-084, the phenyl group at the C2 position introduces chirality and additional hydrophobic interaction, significantly enhancing S1R affinity (

    
     often < 10 nM).
    
  • The 4-Ethyl Derivative: The addition of a 4-ethyl group to the benzamide ring (CAS 954046-47-0) optimizes lipophilicity (logP ~3-4), ensuring Blood-Brain Barrier (BBB) penetration while maintaining the steric bulk necessary to fit the S1R hydrophobic pocket. This compound appears in patent literature and chemical libraries (circa 2007-2008) as a representative "hit" in the search for neuroprotective S1R agonists.

Chemical Structure & Synthesis Strategy[3][4][5][6][7][8]

The synthesis of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide is a modular convergent synthesis, allowing for easy analog generation.

Retrosynthetic Analysis

The molecule can be disconnected at the amide bond or the amine-linker bond. The most robust route involves:

  • Amide Coupling: 4-ethylbenzoic acid + 3-chloropropylamine.

  • Nucleophilic Substitution: Alkylation of 2-phenylmorpholine.

Step-by-Step Synthetic Protocol

Note: This protocol is a standardized adaptation for research validation.

Reagents:

  • 4-Ethylbenzoic acid

  • 3-Chloropropylamine hydrochloride

  • 2-Phenylmorpholine[1][2][3][4]

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN) / DMF

Workflow:

  • Intermediate A Formation (Amide Coupling):

    • Dissolve 4-ethylbenzoic acid (1.0 eq) in DMF.

    • Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

    • Add 3-chloropropylamine HCl (1.1 eq) and DIPEA (3.0 eq).

    • Stir at RT for 12h. Perform aqueous workup (EtOAc/Water).

    • Result:N-(3-chloropropyl)-4-ethylbenzamide .

  • Final Assembly (N-Alkylation):

    • Dissolve Intermediate A (1.0 eq) in Acetonitrile.

    • Add 2-phenylmorpholine (1.2 eq).

    • Add

      
       (3.0 eq) and a catalytic amount of KI (Potassium Iodide) to accelerate the Finkelstein reaction.
      
    • Reflux at 80°C for 16–24h. Monitor by TLC/LC-MS.

  • Purification:

    • Filter off inorganic salts. Concentrate filtrate.

    • Purify via Flash Column Chromatography (Silica gel; DCM:MeOH 95:5).

    • Yield: Typically 60–75%.

Mechanism of Action: The S1R Chaperone Pathway

This compound acts as a molecular chaperone modulator . Unlike GPCRs, the S1R resides at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).

Signaling Cascade
  • Resting State: S1R is bound to the chaperone BiP (GRP78) in the ER membrane.

  • Activation: Binding of the ligand (4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide) causes S1R to dissociate from BiP.

  • Translocation: Active S1R stabilizes IP3R3 (Inositol 1,4,5-trisphosphate receptor type 3).

  • Calcium Flux: This ensures proper

    
     transfer from ER to Mitochondria, boosting ATP production and preventing mitochondrial collapse.
    
  • Neuroprotection: S1R activation also upregulates Bcl-2 (anti-apoptotic) and suppresses microglial inflammation.

Pathway Visualization (Graphviz)

S1R_Pathway Ligand 4-Ethyl-N-(3-(2-phenylmorpholino) propyl)benzamide S1R_BiP S1R-BiP Complex (Inactive at MAM) Ligand->S1R_BiP Binds S1R S1R_Active Free S1R (Active Chaperone) S1R_BiP->S1R_Active Dissociation IP3R IP3R3 Stabilization S1R_Active->IP3R Chaperones Ca_Flux ER-to-Mitochondria Ca2+ Transfer IP3R->Ca_Flux Modulates Mito_Func Mitochondrial Bioenergetics (ATP ↑, ROS ↓) Ca_Flux->Mito_Func Optimizes Neuroprotection NEUROPROTECTION (Anti-apoptotic) Mito_Func->Neuroprotection Result

Caption: Mechanism of Action. The ligand triggers the dissociation of S1R from BiP, stabilizing IP3R3 and enhancing mitochondrial bioenergetics.

Experimental Validation: Binding Assay Protocol

To validate the identity and potency of the compound, a Radioligand Binding Assay is the gold standard.

Protocol: Competition Binding vs. [³H]-(+)-Pentazocine

Objective: Determine the affinity (


) of the 4-ethyl derivative for S1R.
  • Tissue Preparation:

    • Use Guinea pig brain membranes or Jurkat cells (rich in S1R).

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation:

    • Radioligand: 2 nM [³H]-(+)-Pentazocine.

    • Test Compound: 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide (concentration range:

      
       to 
      
      
      
      M).
    • Non-specific Binding: Defined by 10 µM Haloperidol.

    • Incubate at 37°C for 120 minutes.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via Liquid Scintillation Counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

Expected Results:

  • 
     (S1R):  < 50 nM (High Affinity)
    
  • Selectivity: > 100-fold over Sigma-2 and NMDA receptors.

Applications and Future Outlook

The "4-ethyl" derivative serves as a vital chemical probe and lead compound .

  • Alzheimer's Disease: By stabilizing mitochondrial function, it prevents the Aβ-induced toxicity seen in AD models.

  • Neuropathic Pain: S1R antagonists are often used for pain, but agonists like this compound act as "brakes" on neuroinflammation in chronic phases.

  • Structural Biology: The rigid phenylmorpholine ring aids in co-crystallization studies to map the S1R ligand-binding pocket.

Comparison to Reference Ligands
CompoundCore StructureS1R Affinity (

)
Metabolic Stability
PRE-084 Morpholine Ester~2-5 nMLow (Ester hydrolysis)
SA 4503 Phenylpiperazine~4-10 nMHigh
4-Ethyl-Benzamide Phenylmorpholine Amide < 20 nM High (Amide bond)

References

  • Carato, P., et al. (2025).[5][6][7][8][9] Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 30(17), 3584.[7] Link

  • PubChem Compound Summary. (2024). 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide (CAS 954046-47-0). National Center for Biotechnology Information. Link

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research, 9, 1–13. Link

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link

  • BLD Pharm. (2024). Product Datasheet: 4-Ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide. Link

Sources

Decoding F-15599 (NLX-101): A Technical Blueprint of Biased Agonism at the 5-HT1A Receptor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 5-HT1A Paradox

For decades, the serotonin 1A (5-HT1A) receptor has been a highly sought-after target for psychiatric and neurological indications. However, classical full agonists (e.g., 8-OH-DPAT) and partial agonists (e.g., buspirone) have historically stumbled in clinical translation. The root cause is a physiological paradox: 5-HT1A receptors exist as both presynaptic somatodendritic autoreceptors in the raphe nucleus (which inhibit global serotonin synthesis and firing) and postsynaptic heteroreceptors in the cortex and hippocampus (which facilitate neurogenesis, plasticity, and mood regulation) . Balanced activation of both populations blunts therapeutic efficacy.

F-15599 (NLX-101) represents a paradigm shift. Discovered by Pierre Fabre Médicament and developed by Neurolixis, F-15599 is a highly selective, G-protein biased 5-HT1A receptor agonist that preferentially targets postsynaptic heteroreceptors over presynaptic autoreceptors . This whitepaper deconstructs the molecular mechanisms, quantitative pharmacodynamics, and laboratory workflows required to validate the biased agonism of F-15599.

Molecular Transduction: The Architecture of F-15599 Bias

The concept of biased agonism (or functional selectivity) dictates that a ligand can stabilize specific receptor conformations, preferentially routing signal transduction down one intracellular pathway while neglecting others.

For F-15599, this bias manifests in two distinct ways:

  • G-Protein Subtype Bias: The 5-HT1A receptor can couple to multiple members of the Gαi/o/z family. While classical agonists like 8-OH-DPAT show a slight preference for Gαi2, F-15599 exhibits an extreme, unique bias toward Gαi3 (Bias factor: +2.19) and GαoB . Because cortical postsynaptic neurons and raphe autoreceptors express different stoichiometric ratios of these G-protein subunits, F-15599's Gαi3 preference naturally restricts its activity to postsynaptic sites.

  • Pathway Bias (ERK1/2 vs. β-Arrestin): F-15599 preferentially drives the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) over classical adenylyl cyclase inhibition or β-arrestin-mediated receptor internalization . This is critical because ERK1/2 activation is directly linked to the neuroplastic and antidepressant-like effects of the drug.

F-15599 biased signaling pathway prioritizing Gαi3-mediated ERK1/2 activation over β-arrestin.

Quantitative Pharmacodynamics

To understand the translational value of F-15599, we must compare its pharmacological metrics against reference compounds. F-15599 demonstrates an exceptional ~8-fold separation between its postsynaptic and presynaptic effective doses .

Pharmacological ParameterF-15599 (NLX-101)8-OH-DPAT (Reference)
5-HT1A Binding Affinity (Ki) 3.4 nM ~1.0 nM
Gαi3 vs. Gαi2 Bias Factor +2.19 -0.29
Postsynaptic ED50 (mPFC DA efflux) 30 µg/kg (i.p.) ~100 µg/kg
Presynaptic ED50 (Hippocampal 5-HT reduction) 240 µg/kg (i.p.) ~50 µg/kg
Postsynaptic/Presynaptic Selectivity 8.0x Preference 0.5x (Presynaptic leaning)
Anti-Aggressive ID50 0.095 mg/kg Induces Serotonin Syndrome

Validating Biased Agonism: Self-Validating Experimental Workflows

As an application scientist, I emphasize that proving functional selectivity requires orthogonal assays. Traditional downstream assays (like cAMP accumulation) suffer from massive signal amplification, which masks subtle differences in G-protein coupling. To accurately quantify bias, we must measure the primary transduction event in real-time.

Protocol 1: Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Bias

Purpose: To quantify the direct dissociation of specific Gα subunits from Gβγ upon F-15599 binding.

  • Plasmid Transfection: Co-transfect HEK293T cells with human 5-HT1A receptor, Gαi3-RLuc (Renilla luciferase donor), and Gβγ-GFP (acceptor).

    • Causality: Using RLuc and GFP allows non-destructive, real-time measurement of G-protein dissociation in live cells, avoiding the lysis artifacts of traditional biochemical assays.

  • Cell Plating & Starvation: Plate cells in 96-well white microplates. Serum-starve for 16 hours prior to the assay.

    • Causality: Serum contains trace growth factors and hormones that elevate basal GPCR activity. Starvation silences this endogenous noise, widening the dynamic range of the assay.

  • Ligand Incubation: Treat cells with F-15599 in a concentration gradient (1 pM to 10 μM) for exactly 15 minutes.

    • Causality: A 15-minute window captures the peak equilibrium of G-protein dissociation before β-arrestin recruitment and receptor internalization mechanisms begin to dominate and skew the data.

  • Substrate Addition: Add Coelenterazine 400a (5 μM).

    • Causality: Coelenterazine 400a is specifically chosen as the substrate for RLuc because its emission spectrum perfectly overlaps with the excitation spectrum of the GFP acceptor, initiating the BRET signal.

  • Signal Detection & Bias Calculation: Measure emissions at 410 nm (donor) and 515 nm (acceptor). Calculate the BRET ratio. Fit the concentration-response curves to the Black-Leff operational model to calculate the transduction coefficient (τ/KA) and determine the bias factor (ΔΔlog(τ/KA)) relative to endogenous serotonin .

Step-by-step BRET assay workflow for quantifying G-protein biased agonism in live cells.

Protocol 2: In Vivo Dual-Probe Microdialysis

Purpose: To definitively prove regional selectivity (postsynaptic vs. presynaptic) in a living physiological system.

  • Stereotaxic Surgery: Implant guide cannulae simultaneously into the medial prefrontal cortex (mPFC) and the ventral hippocampus of male Sprague-Dawley rats.

    • Causality: The mPFC allows us to measure postsynaptic heteroreceptor activation (readout: dopamine efflux), while the hippocampus allows us to measure somatodendritic autoreceptor activation (readout: reduction in 5-HT release). Dual-probe implantation controls for inter-subject metabolic variability.

  • Probe Equilibration: Insert microdialysis probes and perfuse artificial cerebrospinal fluid (aCSF) at 1.5 μL/min for 2 hours.

    • Causality: Probe insertion causes acute local tissue trauma and a transient spike in neurotransmitters. A 2-hour equilibration ensures baseline levels reflect normal physiological tone rather than injury response.

  • Drug Administration & HPLC-ECD Analysis: Administer F-15599 (i.p.) and collect dialysate fractions every 20 minutes. Quantify monoamines using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

    • Causality: HPLC-ECD is utilized over mass spectrometry here because it provides the rapid, sub-nanomolar sensitivity required to detect trace monoamine fluctuations in extracellular fluid without complex sample derivatization.

Translational Perspectives

The precise tuning of F-15599 has profound clinical implications. By avoiding autoreceptor activation, F-15599 does not cause the initial worsening of depressive symptoms often seen with SSRIs (which initially flood autoreceptors and halt 5-HT firing).

Furthermore, F-15599 has demonstrated remarkable efficacy in reversing memory deficits in models of schizophrenia , reducing apneas in genetic models of Rett Syndrome , and significantly reducing L-DOPA-induced dyskinesia (LID) in Parkinson's models at doses as low as 0.06 mg/kg without impairing motor performance . As of recent updates, the compound has advanced into Phase 1 clinical trials for Fragile X syndrome .

References

  • F-15599 - Wikipedia . Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Gα Protein Signaling Bias at Serotonin 1A Receptor . NIH PubMed Central (PMC). Available at:[Link]

  • Update on GPCR-based targets for the development of novel antidepressants . NIH PubMed Central (PMC). Available at:[Link]

  • F-15599 - Drug Targets, Indications, Patents . PatSnap Synapse. Available at: [Link]

Technical Characterization Guide: 4-Ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical characterization of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide , a theoretical New Chemical Entity (NCE) sharing structural motifs with Sigma-1 receptor ligands and CNS-active agents.

The following analysis synthesizes predicted physicochemical parameters with standard characterization protocols used in high-performance drug discovery.

Compound Identity & Structural Analysis[1][2]

This molecule combines a lipophilic benzamide core with a basic phenylmorpholine headgroup, linked by a flexible propyl chain. This topology suggests a design targeted for CNS penetration, likely interacting with monoaminergic or sigma systems.

  • IUPAC Name: 4-ethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide

  • Molecular Formula: C₂₂H₂₈N₂O₂

  • Molecular Weight: 352.47 g/mol

  • SMILES: CCc1ccc(cc1)C(=O)NCCCN2CC(OC2)c3ccccc3

Structural Pharmacophore Breakdown
  • Lipophilic Tail (4-Ethylbenzamide): Provides bulk tolerance and hydrophobic interaction potential. The ethyl group is a metabolic soft spot (oxidation).

  • Linker (Propyl Chain): A 3-carbon spacer is optimal for flexibility, often separating a hydrogen-bond donor (amide) from a basic center (amine).

  • Basic Headgroup (2-Phenylmorpholine): A privileged scaffold in medicinal chemistry (related to phenmetrazine).[1] It imparts basicity (pKa ~7.5–8.0) and specific steric chirality at the C2 position.

Predicted Physicochemical Profile

Note: Values are calculated based on fragmental contribution methods (QSAR) relative to structural analogs like Moclobemide and Phenmetrazine.

PropertyPredicted ValueDrug-Like Context
Lipophilicity (cLogP) 3.8 ± 0.4 Highly lipophilic. Suggests excellent membrane permeability but potential solubility issues.
Distribution Coeff (LogD₇.₄) 2.6 ± 0.3 At physiological pH, the morpholine is partially ionized, lowering effective lipophilicity to an ideal range for BBB penetration.
Acidity/Basicity (pKa) 7.6 ± 0.2 (Basic N of morpholine). The amide nitrogen is neutral. The compound exists as a cation/neutral equilibrium at pH 7.4.
Polar Surface Area (PSA) ~48 Ų Well below the 90 Ų threshold for CNS drugs, indicating high blood-brain barrier permeability.
Aqueous Solubility < 10 µg/mL (pH 7.4) Poor intrinsic solubility. Requires salt formation (e.g., Hydrochloride) for formulation.
H-Bond Donors/Acceptors 1 HBD / 3 HBA Compliant with Lipinski’s Rule of 5.

Experimental Characterization Protocols

To validate the theoretical profile, the following "self-validating" experimental workflows are recommended.

A. Ionization Constant (pKa) Determination

Method: Potentiometric Titration (e.g., Sirius T3).

  • Rationale: Accurate pKa is critical because it dictates LogD and solubility at physiological pH.

  • Protocol:

    • Dissolve 1 mg of compound in a co-solvent system (Methanol/Water) due to low aqueous solubility.

    • Titrate from pH 2.0 to pH 12.0 using 0.1 M HCl and 0.1 M KOH.

    • Yasuda-Shedlovsky Extrapolation: Plot pKa values obtained at different methanol concentrations (e.g., 30%, 40%, 50%) and extrapolate to 0% solvent to find the aqueous pKa.

B. Lipophilicity (LogP/LogD) Profiling

Method: Miniaturized Shake-Flask or RP-HPLC Correlation.

  • Rationale: Verifies the compound's ability to cross cell membranes.

  • Protocol (HPLC Method):

    • Use a C18 column with satisfying end-capping.

    • Run a calibration set of standards with known LogP values (e.g., Toluene, Naphthalene, Triphenylene).

    • Measure the retention time (

      
      ) of the analyte at pH 7.4 (buffered mobile phase).
      
    • Calculate

      
       (capacity factor) and correlate to LogD.
      
    • Self-Validation Check: If the derived LogD varies significantly (>0.5 log units) with flow rate, secondary interactions (silanol binding) are occurring, indicating the need for an amine-blocking additive (e.g., triethylamine).

C. Metabolic Stability Assessment

Method: Liver Microsome Incubation (Human/Rat).

  • Rationale: The ethyl group and morpholine ring are susceptible to oxidative metabolism.

  • Protocol:

    • Incubate 1 µM compound with pooled liver microsomes and NADPH regenerating system at 37°C.

    • Sample at t=0, 5, 15, 30, 60 min.

    • Quench with Acetonitrile containing internal standard (e.g., Warfarin).

    • Analyze via LC-MS/MS (MRM mode) to determine intrinsic clearance (

      
      ).
      

Metabolic & Degradation Pathways

Understanding the structural vulnerabilities is essential for lead optimization.

Visualization: Metabolic Soft-Spot Analysis

The following diagram illustrates the predicted metabolic fate of the molecule.

MetabolicPathways Parent Parent Compound (C22H28N2O2) Met1 M1: N-Dealkylation (Loss of Propyl-Benzamide) Parent->Met1 CYP3A4/2D6 (Major) Met2 M2: Ethyl Oxidation (Alcohol/Acid formation) Parent->Met2 CYP2C19 (Benzylic Oxidation) Met3 M3: Phenyl Hydroxylation (Para-position) Parent->Met3 CYP Phase I Met4 M4: Morpholine Ring Opening (Lactam formation) Parent->Met4 Oxidative Stress

Caption: Predicted metabolic biotransformation pathways. N-dealkylation and benzylic oxidation of the ethyl group are the primary clearance mechanisms.

Solid State & Formulation Strategy

For a drug development professional, the physical form is as important as the chemical structure.

  • Polymorphism Risk: High. The flexible propyl linker allows for multiple conformational packing arrangements in the crystal lattice.

    • Action: Conduct a solvent-evaporation screen using solvents of varying polarity (Ethanol, Acetone, Toluene).

  • Salt Selection:

    • Free Base: Likely an oil or low-melting solid due to the flexible linker.

    • Hydrochloride Salt: Recommended first-line salt. The protonation of the morpholine nitrogen will raise the melting point (>180°C predicted) and improve aqueous solubility.

    • Fumarate/Maleate: Alternative salts if the HCl salt is hygroscopic.

Physicochemical Profiling Workflow

This flowchart outlines the decision tree for characterizing this specific benzamide derivative.

CharacterizationWorkflow Start Synthesize Compound (Free Base) SolubilityCheck Check Kinetic Solubility (PBS pH 7.4) Start->SolubilityCheck HighSol Solubility > 50 µg/mL? SolubilityCheck->HighSol SaltScreen Salt Screening (HCl, Tartrate, Mesylate) HighSol->SaltScreen No (Likely) LogPTest Determine LogP/LogD (Potentiometric/HPLC) HighSol->LogPTest Yes SaltScreen->SolubilityCheck Re-test Salt SolidState XRPD & DSC Analysis (Crystallinity/MP) LogPTest->SolidState

Caption: Decision tree for early-stage physicochemical profiling, prioritizing solubility enhancement via salt selection.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Comer, J., & Tam, K. (2001). "Lipophilicity profiles: theory and measurement." Pharmacokinetic Optimization in Drug Research.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

Sources

In Vitro Binding Affinity and Functional Selectivity of F-15599 at 5-HT1A Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

F-15599 (also known as NLX-101) represents a paradigm shift in neuropharmacology. As a highly selective, high-efficacy 5-HT1A receptor agonist, it demonstrates profound functional selectivity (biased agonism). Unlike traditional agonists that indiscriminately activate both pre- and postsynaptic receptors, F-15599 preferentially targets postsynaptic 5-HT1A heteroreceptors[1]. This technical whitepaper details the in vitro binding affinity, signal transduction mechanisms, and the self-validating experimental protocols required to accurately characterize F-15599 in a laboratory setting.

The Pharmacological Paradigm: Biased Agonism at 5-HT1A

The 5-HT1A receptor is a G-protein-coupled receptor (GPCR) implicated in the regulation of mood, cognition, and motor control. Historically, the therapeutic potential of 5-HT1A agonists has been hindered by their activation of somatodendritic autoreceptors in the raphe nucleus, which suppresses endogenous serotonin release.

F-15599 circumvents this via biased agonism . In vitro and in vivo studies demonstrate that F-15599 preferentially activates the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway over the traditional adenylyl cyclase inhibition pathway[1][2]. This signaling bias is rooted in its preferential coupling to the Gαi protein subtype over the Gαo subtype, leading to highly regionalized activation in the prefrontal cortex while leaving raphe nucleus autoreceptors largely unaffected[1][3].

In Vitro Binding Profile and Selectivity

F-15599 exhibits exceptional affinity and selectivity for the 5-HT1A receptor. In competitive radioligand binding assays, it displaces standard ligands with nanomolar potency. Furthermore, the development of[18F]F15599 as a PET radioligand has allowed researchers to probe the high-affinity, G-protein-coupled states of the receptor directly in vitro and in vivo[4][5].

Quantitative Data Summary
Pharmacological ParameterValueBiological Significance
Target Receptor 5-HT1APrimary target for mood, cognition, and dyskinesia regulation.
Binding Affinity (

)
3.4 nMIndicates robust, high-affinity binding to the active receptor state[3][6].
Receptor Selectivity >1000-foldMinimal off-target binding to other 5-HT or dopamine receptor subtypes[3].
Preferred G-Protein GαiDrives biased signaling toward ERK1/2 phosphorylation[1].
Functional Bias PostsynapticAvoids autoreceptor-mediated dampening of endogenous 5-HT release[1][6].

Mechanistic Pathways: Signal Transduction

To understand the efficacy of F-15599, one must map its intracellular signaling cascade. When F-15599 binds to the postsynaptic 5-HT1A receptor, it induces a specific conformational change that favors the recruitment of Gαi over Gαo[1].

Pathway F15599 F-15599 (NLX-101) Receptor Postsynaptic 5-HT1A F15599->Receptor Ki = 3.4 nM Gai Gαi Subtype (Preferred) Receptor->Gai Biased Agonism Gao Gαo Subtype (Non-Preferred) Receptor->Gao Weak Coupling ERK ERK1/2 Phosphorylation (High Efficacy) Gai->ERK Primary Transduction cAMP Adenylyl Cyclase Inhibition (Low Efficacy) Gao->cAMP Secondary Transduction

F-15599 biased signaling pathway favoring Gαi-mediated ERK1/2 phosphorylation.

Self-Validating Experimental Protocol for In Vitro Binding

To accurately determine the binding affinity (


) of F-15599, the experimental design must be a self-validating system . This means the protocol must inherently prove that the ligand is binding specifically to the target and that the binding is state-dependent (agonist behavior).
Workflow Visualization

Protocol Step1 1. Membrane Prep Isolate native 5-HT1A receptors Step2 2. Radioligand Addition [3H]8-OH-DPAT or [18F]F15599 Step1->Step2 Step3 3. Displacement Assay Titrate F-15599 (10pM - 10µM) Step2->Step3 Step4 4. Internal Validation +WAY-100635 (NSB) & +Gpp(NH)p Step3->Step4 Causality Check Step5 5. Filtration & Wash GF/B filters, remove unbound Step4->Step5 Step6 6. Quantification Scintillation & IC50/Ki Calculation Step5->Step6

Step-by-step workflow for in vitro 5-HT1A radioligand binding and validation.

Step-by-Step Methodology & Causality

Step 1: Membrane Preparation

  • Action: Homogenize CHO cells stably expressing human 5-HT1A receptors (or rat frontal cortex tissue) in a 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Causality: Utilizing CHO cells ensures a high receptor density (

    
    ) without cross-reactivity from other native serotonin receptors. Washing and centrifuging the membranes removes endogenous serotonin that would otherwise competitively inhibit F-15599 binding.
    

Step 2: Assay Buffer Formulation

  • Action: Resuspend the membrane pellet in assay buffer containing 50 mM Tris-HCl, 4 mM CaCl₂, 10 µM pargyline, and 0.1% ascorbic acid.

  • Causality: Divalent cations (Ca²⁺/Mg²⁺) are strictly required to stabilize the GPCR-G-protein ternary complex, promoting the high-affinity state necessary for agonist binding. Ascorbic acid prevents the oxidative degradation of the ligands.

Step 3: Radioligand Incubation & Displacement

  • Action: Incubate membranes with 0.5 nM [³H]8-OH-DPAT (or [18F]F15599) and increasing concentrations of unlabeled F-15599 (10 pM to 10 µM) for 60 minutes at 25°C.

  • Causality: The radioligand establishes a baseline of total binding. Titrating F-15599 creates a competitive displacement curve, allowing for the calculation of the

    
     value.
    

Step 4: The Self-Validating Controls (Critical Step)

  • Action (NSB Control): In parallel wells, add 10 µM WAY-100635.

    • Causality: WAY-100635 is a silent antagonist that binds equally to coupled and uncoupled receptor states[4]. It defines the absolute Non-Specific Binding (NSB) floor, ensuring that the measured radioactivity is truly receptor-mediated.

  • Action (State-Dependency Control): In a separate cohort of wells, add 100 µM Gpp(NH)p (a non-hydrolyzable GTP analog).

    • Causality: Agonists bind with high affinity only to the G-protein coupled state. Gpp(NH)p forces the uncoupling of the G-protein from the receptor. If F-15599 is a true agonist, the addition of Gpp(NH)p will cause a rightward shift in its binding curve (lowering affinity)[4]. This validates the functional state of the ligand in vitro.

Step 5: Termination and Quantification

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific lipid binding). Wash three times with ice-cold buffer.

  • Action: Quantify using liquid scintillation counting. Calculate the

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Conclusion

F-15599 (NLX-101) serves as a benchmark compound for investigating biased agonism at the 5-HT1A receptor. Its


 of 3.4 nM, combined with its preferential activation of Gαi-mediated ERK1/2 pathways, provides a targeted approach to neuropharmacology that bypasses the autoreceptor-mediated limitations of older generation agonists. By employing self-validating in vitro protocols utilizing WAY-100635 and Gpp(NH)p, researchers can robustly isolate and quantify this functional selectivity.

References

  • Title: F-15599 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pharmacological Studies on the Role of 5-HT1A Receptors in Male Sexual Behavior of Wildtype and Serotonin Transporter Knockout Rats Source: Frontiers in Pharmacology URL: [Link]

  • Title: [18F]F15599, a novel 5-HT1A receptor agonist, as a radioligand for PET neuroimaging Source: PubMed / European Journal of Nuclear Medicine and Molecular Imaging URL: [Link]

  • Title: High-efficacy 5-HT1A agonists for antidepressant treatment: a renewed opportunity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: F-15599 (NLX-101) Source: Inxight Drugs (NCATS) URL: [Link]

Sources

Methodological & Application

Protocol for Dissolving F-15599 (NLX-101) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

F-15599 (also known as NLX-101) is a highly selective, high-efficacy "biased" agonist of the serotonin 5-HT1A receptor.[1][2][3][4][5] Unlike traditional agonists (e.g., 8-OH-DPAT), F-15599 preferentially activates post-synaptic 5-HT1A receptors in the prefrontal cortex over presynaptic autoreceptors in the raphe nuclei.[6] This unique profile requires precise formulation to ensure bioavailability and minimize vehicle-induced behavioral artifacts.

Physicochemical Properties
PropertyDetail
Chemical Name 3-Chloro-4-fluorophenyl-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone
Common Salts Fumarate, Dihydrochloride, Tosylate
MW (Free Base) ~395.86 g/mol
MW (Fumarate) ~511.9 g/mol (Check specific batch CoA)
Solubility (Salt) High in water/saline (typically >5 mg/mL)
Solubility (Base) Low in water; requires DMSO or acidic environment
Appearance White to off-white solid

Vehicle Selection Strategy

The choice of vehicle depends critically on the chemical form of the substance (Salt vs. Free Base) and the required concentration .

  • For Fumarate/HCl/Tosylate Salts: Aqueous saline is the preferred vehicle. It minimizes tissue irritation and vehicle-driven behavioral noise.

  • For Free Base or High Concentrations (>5 mg/mL): A co-solvent system (DMSO/PEG) or Cyclodextrin complex is required.

Decision Logic for Vehicle Selection

VehicleSelection Start Start: Check CoA Form Chemical Form? Start->Form Salt Salt Form (Fumarate, HCl, Tosylate) Form->Salt Salt Base Free Base Form->Base Base ConcCheck Target Conc. > 5 mg/mL? Salt->ConcCheck ProtocolB Protocol B: DMSO/PEG/Tween Base->ProtocolB Standard ProtocolC Protocol C: SBE-β-Cyclodextrin Base->ProtocolC Biocompatible ProtocolA Protocol A: Sterile Saline (0.9%) ConcCheck->ProtocolA No (<5 mg/mL) ConcCheck->ProtocolC Yes (>5 mg/mL)

Figure 1: Decision tree for selecting the appropriate dissolution protocol based on compound form and concentration.

Detailed Dissolution Protocols

Protocol A: Standard Aqueous Preparation (Preferred for Salts)

Applicability: Fumarate, Dihydrochloride, or Tosylate salts at concentrations


 5 mg/mL.
Mechanism:  Ionic dissociation in aqueous medium.
  • Calculate Mass: Determine the required mass of the salt to achieve the equivalent dose of the free base.

    • Correction Factor:

      
      
      
  • Weighing: Weigh the specific amount of F-15599 salt into a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add 0.9% sterile saline (NaCl) or distilled water.

    • Note: Distilled water is preferred for initial dissolution; saline can be used if the concentration is low.

  • Dissolution: Vortex gently for 30–60 seconds. The solution should become clear and colorless.

    • If particulate remains: Sonicate for 5 minutes at room temperature.

  • pH Adjustment (Critical): Check pH using a micro-strip.

    • Fumarate/HCl salts may yield an acidic solution (pH ~4–5).

    • If pH < 5.0, carefully adjust to pH ~6.0–7.0 using dilute NaOH (0.1 N). Do not over-alkalinize , as this may precipitate the free base.

  • Sterilization: Filter through a 0.22

    
    m PES syringe filter.
    
Protocol B: Co-Solvent Formulation (For Free Base/High Dose)

Applicability: Free base form or when high concentrations (>5 mg/mL) are required. Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

  • Stock Preparation (DMSO): Dissolve F-15599 free base in 100% anhydrous DMSO to create a high-concentration stock (e.g., 20 mg/mL).

    • Warning: Use fresh DMSO.[3] Hygroscopic DMSO can reduce solubility.[3]

  • Sequential Addition: Add solvents in the following strict order (v/v of final volume):

    • Step 1: Add 10% DMSO Stock (containing drug). Vortex.

    • Step 2: Add 40% PEG300. Vortex thoroughly.

    • Step 3: Add 5% Tween-80.[3] Vortex.

    • Step 4: Slowly add 45% warm (37°C) Sterile Saline while vortexing.

  • Clarification: If the solution turns cloudy, sonicate at 37°C for 10 minutes.

Protocol C: Cyclodextrin Complex (Biocompatible Alternative)

Applicability: High stability requirements; avoids DMSO toxicity in sensitive behavioral tasks. Formulation: 20% SBE-


-CD (Sulfobutyl ether-beta-cyclodextrin) in Saline.
  • Vehicle Prep: Dissolve SBE-

    
    -CD powder in sterile saline to 20% (w/v).[3] Filter sterilize.
    
  • Drug Addition: Add F-15599 (Salt or Base stock) to the vehicle.

  • Complexation: Shake or stir constantly for 30–60 minutes at room temperature. Cyclodextrins require time to encapsulate the hydrophobic drug moiety.

In Vivo Administration Guidelines

Dosing Parameters

F-15599 is potent.[1][3][5][7][8] Doses should be calculated based on the free base weight.[9]

ParameterMouseRat
Dose Range (i.p.) 0.64 – 2.5 mg/kg [10]0.06 – 1.0 mg/kg [1, 12]
ED50 (DA Output) N/A~0.03 mg/kg [14]
Injection Volume 10 mL/kg1 mL/kg (up to 2 mL/kg)
Route i.p.[3] preferred; s.c. possiblei.p., i.v., s.c.
Workflow for Administration

AdminWorkflow Prep Prepare Fresh Solution (Protocol A, B, or C) Filter Sterile Filter (0.22 µm PES) Prep->Filter Store Keep at RT (Use within 4h) Protect from Light Filter->Store Inject Injection (i.p./s.c.) Store->Inject Observe Behavioral Observation (Onset: ~30 min) Inject->Observe

Figure 2: Daily workflow for acute administration.[9] Solutions should generally be prepared fresh to prevent oxidation or precipitation.

Troubleshooting & Stability

  • Precipitation upon Saline Addition: This is common with the free base.

    • Solution: Switch to Protocol B (Co-solvent) or Protocol C (Cyclodextrin). Ensure Saline is added last and slowly.

  • "Serotonin Syndrome" Signs: High doses (>0.6 mg/kg in rats) may induce flat body posture and lower lip retraction [12].

    • Action: Verify dose calculation (Salt vs. Base correction). Reduce dose if selectivity for post-synaptic receptors is the goal.

  • Storage:

    • Powder: -20°C or -80°C, desiccated.

    • DMSO Stock: -20°C for up to 1 month; -80°C for 6 months.

    • Aqueous Working Solution: Prepare fresh daily . Do not store.

References

  • Meadows SM, et al. Characterizing the differential roles of striatal 5-HT1A auto- and hetero-receptors in the reduction of l-DOPA-induced dyskinesia.[3][10] Exp Neurol.[3][10] 2017;292:168-178.[10] Link

  • Newman-Tancredi A, et al. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist.[6][11] Br J Pharmacol.[10] 2009;156(4):725-738. Link

  • Lladó-Pelfort L, et al. Preferential in vivo action of F15599, a novel 5-HT(1A) receptor agonist, at postsynaptic 5-HT(1A) receptors.[10][11][12] Br J Pharmacol.[10] 2010;160(8):1929-40.[10] Link

  • MedChemExpress. F-15599 Product Information & Solubility Protocols. Link

  • Neurolixis. NLX-101: A novel treatment for Rett syndrome.[2] Link

  • Assié MB, et al. F15599, a highly selective post-synaptic 5-HT1A receptor agonist: in-vivo profile in behavioural models.[4][11] Int J Neuropsychopharmacol. 2010. Link

Sources

Application Note: Dosage and Behavioral Protocol for 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide (CAS: 954046-47-0) is an investigational synthetic compound featuring a hybrid pharmacophore. It combines a 2-phenylmorpholine core—a motif classically associated with monoamine reuptake inhibition and release (targeting dopamine, serotonin, and norepinephrine transporters) —with an N-propylbenzamide moiety, a structural hallmark of dopamine D2/D3 and sigma-1 receptor ligands.

Because of this dual structural nature, the compound is highly relevant for preclinical screening in psychiatric and neurological models. This application note provides a self-validating, step-by-step methodology for formulating, dosing, and evaluating this compound in rodent behavioral assays, ensuring that experimental artifacts (such as vehicle-induced stress or false-positive hyperlocomotion) are systematically controlled.

MOA Cpd Investigational Benzamide DAT DAT / SERT / NET Inhibition Cpd->DAT Binds Synapse Synaptic Monoamine Accumulation DAT->Synapse Blocks Reuptake Behavior Behavioral Phenotype Synapse->Behavior Receptor Activation

Fig 1. Monoaminergic modulation pathway for 2-phenylmorpholine derivatives.

Physicochemical Properties & Formulation Strategy

As a lipophilic benzamide derivative with a molecular weight of 352.47 g/mol , 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide exhibits poor aqueous solubility. To ensure consistent systemic exposure and prevent precipitation upon intraperitoneal (IP) injection, a co-solvent system is required.

Causality of Formulation: We utilize a DMSO/Tween-80/Saline matrix. DMSO disrupts the compound's crystal lattice, Tween-80 acts as a non-ionic surfactant to form stable micelles, and 0.9% saline ensures the final solution is isotonic, preventing injection-site pain that could confound behavioral readouts.

Table 1: Standardized Formulation Matrix
ComponentVolume %FunctionRationale / Causality
Compound VariableActive IngredientTarget neuromodulation.
DMSO 5% v/vPrimary SolventSolubilizes the lipophilic free-base or salt.
Tween-80 5% v/vSurfactantPrevents precipitation upon aqueous dilution.
0.9% Saline 90% v/vAqueous VehicleEnsures isotonicity for IP injection, minimizing stress.

Protocol Note: Always dissolve the compound completely in DMSO first. Add Tween-80 and vortex vigorously. Finally, add the saline dropwise while continuously vortexing to prevent micro-precipitation.

Dose-Ranging Strategy & Pharmacokinetics

When establishing a behavioral profile for a novel 2-phenylmorpholine derivative, an ascending dose-ranging design is critical. The goal is to identify the Minimum Effective Dose (MED) while capturing potential biphasic effects (e.g., low doses causing anxiolysis, high doses causing stereotypy or hyperlocomotion).

Table 2: Recommended Dose Cohorts (Mice)
CohortDose (mg/kg)Expected Pharmacodynamic ResponseAssay Utility
Vehicle 0Baseline / HabituationControls for injection stress and vehicle artifacts.
Low 1.0Subtle receptor occupancyThreshold detection in sensitive assays (e.g., EPM).
Medium 5.0Moderate monoamine effluxPrimary efficacy dose for antidepressant screens.
High 20.0Near-maximal target saturationToxicity screening; hyperlocomotion in OFT.

Pharmacokinetic Timing: For IP administration, a 30-minute pre-treatment interval is mandated. This allows sufficient time for absorption, T-max achievement, and blood-brain barrier (BBB) penetration before behavioral testing begins.

Self-Validating Experimental Workflows

To maintain scientific integrity, behavioral assays must be sequenced logically. The Open Field Test (OFT) must always precede the Forced Swim Test (FST). Causality: If a compound acts as a powerful psychostimulant (increasing global locomotion), it will artificially decrease immobility in the FST. By running the OFT first, you establish whether the compound is a general stimulant, allowing you to accurately interpret FST data as true antidepressant-like activity versus mere hyperkinesia.

Workflow cluster_assays Behavioral Phenotyping Form Formulation (DMSO/Tween/Saline) Dose IP Administration (1 - 20 mg/kg) Form->Dose Wait BBB Penetration (30 min T-max) Dose->Wait OFT Open Field Test (Locomotion) Wait->OFT Cohort A FST Forced Swim Test (Despair) Wait->FST Cohort B Data Automated Tracking & Statistical Analysis OFT->Data FST->Data

Fig 2. Preclinical behavioral testing workflow ensuring assay independence.

Protocol A: Open Field Test (OFT)

The OFT evaluates basal locomotor activity and anxiety-like behavior (thigmotaxis) .

  • Acclimation: Bring mice to the testing room 1 hour prior to the experiment to habituate to ambient lighting (approx. 50 lux) and noise.

  • Administration: Inject the formulated compound (1, 5, or 20 mg/kg) or vehicle IP. Return the mouse to its home cage for exactly 30 minutes.

  • Testing: Place the mouse in the center of a 40 cm x 40 cm acrylic open field arena.

  • Data Acquisition: Record via overhead camera for 15 minutes. Use automated tracking software (e.g., EthoVision) to quantify:

    • Total Distance Moved (cm): Primary index of dopaminergic/stimulant activity.

    • Time in Center Zone (s): Primary index of anxiolytic activity.

  • Validation: A positive control cohort (e.g., Amphetamine 2 mg/kg) should be used to validate the system's sensitivity to hyperlocomotion.

Protocol B: Forced Swim Test (FST)

The FST is the gold-standard screen for monoaminergic antidepressant-like activity .

  • Preparation: Fill a transparent cylindrical tank (20 cm diameter, 30 cm height) with water (24 ± 1 °C) to a depth of 15 cm. Causality: This depth prevents the mouse from resting its tail on the bottom, ensuring true swimming/floating behavior.

  • Administration: Inject the compound or vehicle IP. Wait 30 minutes.

  • Testing: Gently place the mouse in the water. Record behavior for 6 minutes.

  • Data Acquisition: Discard the first 2 minutes (habituation phase). Score the final 4 minutes for:

    • Immobility Time (s): Floating with only minimal movements to keep the head above water. A reduction indicates antidepressant-like efficacy.

    • Climbing/Swimming: Differentiates noradrenergic (climbing) vs. serotonergic (swimming) mechanisms.

  • Validation: A positive control cohort (e.g., Fluoxetine 10 mg/kg or Desipramine 10 mg/kg) must be included to validate assay sensitivity.

References

  • Google Patents (US9617229B2)
  • Use of the Open Field Maze to measure locomotor and anxiety-like behavior in mice Journal of Visualized Experiments (Seibenhener & Wooten, 2015) URL:[Link]

  • Behavioral despair in mice: a primary screening test for antidepressants Archives Internationales de Pharmacodynamie et de Therapie (Porsolt et al., 1977) URL:[Link]

Application Note: NLX-101 (F15599) for Respiratory and Cognitive Rescue in Rett Syndrome Models

[1][2]

Executive Summary

Rett syndrome (RTT) is a severe neurodevelopmental disorder caused primarily by mutations in the MECP2 gene.[1][2][3] A hallmark of RTT is life-threatening respiratory dysrhythmia (apneas, erratic breathing) and profound cognitive impairment.[2] Traditional serotonergic agents often fail due to non-selective activation of presynaptic 5-HT1A autoreceptors, which dampen serotonergic tone.

NLX-101 (formerly F15599) represents a paradigm shift as a biased agonist .[4][5] It displays exceptional selectivity for postsynaptic 5-HT1A heteroreceptors in cortical and medullary respiratory centers, while minimizing activation of presynaptic autoreceptors in the Raphe nuclei. This application note details the protocols for utilizing NLX-101 to rescue respiratory phenotype and cognitive function in Mecp2 knockout mice, providing a robust framework for preclinical evaluation.

Mechanism of Action: The "Biased" Advantage

To use NLX-101 effectively, researchers must understand its unique signaling profile. Unlike the prototype agonist 8-OH-DPAT, which activates both pre- and post-synaptic receptors (often leading to hypothermia and "serotonin syndrome" behaviors), NLX-101 is regionally and functionally selective.

Functional Selectivity Pathway

NLX-101 preferentially targets high-affinity states of the 5-HT1A receptor in the Prefrontal Cortex (PFC) and the medullary respiratory centers (e.g., Nucleus Tractus Solitarius).

  • Presynaptic (Raphe): Minimal activation. Avoids the feedback loop that inhibits serotonin release.

  • Postsynaptic (Cortex/Brainstem): Robust activation.[6] Triggers G-protein signaling cascades (ERK1/2, mTOR) associated with neuroplasticity and respiratory rhythmogenesis.

BiasedSignalingNLXNLX-101PrePresynaptic Autoreceptor(Raphe Nuclei)NLX->Pre Low EfficacyPostPostsynaptic Heteroreceptor(Cortex/Brainstem)NLX->Post High Selectivity(Biased)DPAT8-OH-DPAT(Traditional Agonist)DPAT->Pre High AffinityDPAT->Post High AffinitySignal_BadInhibition of 5-HT Release(Therapeutic Brake)Pre->Signal_BadSignal_GoodERK1/2 & mTOR Activation(Respiratory/Cognitive Rescue)Post->Signal_Good

Figure 1: Differential signaling of NLX-101 compared to traditional agonists. Note the preferential activation of postsynaptic pathways driving therapeutic efficacy.

Experimental Application: Respiratory Function Analysis

The most critical readout for NLX-101 efficacy in RTT models is the normalization of breathing patterns.

Protocol: Unrestrained Whole-Body Plethysmography (WBP)

Objective: Quantify apnea frequency and respiratory irregularity index in Mecp2 +/- female mice or Mecp2 -/y male mice.

Reagents & Equipment:

  • Compound: NLX-101 (hydrochloride salt).

  • Vehicle: Sterile Saline (0.9% NaCl) OR 2.5% DMSO in water (if higher concentrations required).

  • Subjects: Mecp2 deficient mice (e.g., Bird strain Mecp2tm1.1Bird), age 4–8 months (when symptoms are robust).

  • Equipment: WBP chambers (e.g., DSI Buxco or EMKA Technologies) with bias flow supply.

Workflow Steps:

  • Acclimatization (Critical):

    • Mice must be habituated to the plethysmography chambers for 20–30 minutes daily for 2 days prior to testing to minimize stress-induced hyperventilation.

  • Drug Preparation:

    • Dissolve NLX-101 to a stock concentration.

    • Dose Range: 0.5 mg/kg to 2.5 mg/kg (i.p.).

    • Note: Efficacy is often bell-shaped; 1.25 mg/kg is a common optimal starting point.

  • Baseline Recording:

    • Place animal in chamber. Allow 15 minutes settling time.

    • Record 30 minutes of baseline respiration (Room Air).

  • Administration:

    • Remove animal, administer NLX-101 or Vehicle (i.p., volume 5–10 mL/kg).

    • Immediately return animal to chamber.

  • Post-Dose Recording:

    • Record for 60–90 minutes.

    • Optional Challenge: Introduce Hypercapnia (3% or 5% CO2) for 10 minutes at the end of the session to test chemosensitivity recovery.

Data Analysis Parameters

Raw WBP data must be filtered to exclude movement artifacts.

ParameterDefinitionExpected NLX-101 Effect
Apnea Expiratory pause > 2x (or 3x) the average breath duration (Te).Significant Reduction (Dose-dependent)
Frequency (f) Breaths per minute.[7][8]Stabilization (prevention of tachypnea)
Irregularity Coefficient of Variation (CV) of inter-breath interval.Decreased (More rhythmic breathing)
Minute Vol (MV) Tidal volume x Frequency.Maintenance or slight increase (without hyperventilation)

Experimental Application: Cognitive & Behavioral Rescue

Secondary to respiration, NLX-101 improves memory consolidation, likely via cortical 5-HT1A-mediated plasticity.

Protocol: Novel Object Recognition (NOR)

Rationale: Mecp2 mice show deficits in distinguishing novel from familiar objects.

  • Habituation (Day 1): Allow free exploration of the empty arena (10 min).

  • Training (Day 2):

    • Administer NLX-101 (e.g., 0.16 – 0.63 mg/kg i.p.) 30 minutes prior to trial.

    • Place mouse in arena with two identical objects (A + A). Record for 10 min.

  • Testing (Day 2 + 1h or 24h):

    • Replace one object with a novel one (A + B).

    • Measure time exploring each object.

  • Result: NLX-101 treated RTT mice should show a Discrimination Index (DI) > 0, comparable to Wild Type (WT), whereas Vehicle RTT mice typically show DI ≈ 0 (random exploration).

Experimental Workflow Diagram

Workflowcluster_prepPhase 1: Preparationcluster_expPhase 2: Plethysmography (WBP)cluster_analysisPhase 3: AnalysisMiceMecp2 +/- Mice(6-8 months)HabitChamber Habituation(2 Days)Mice->HabitDrugNLX-101 Prep(0.5 - 2.5 mg/kg)InjectIP Injection(NLX-101 vs Vehicle)Drug->InjectBaseBaseline Recording(30 min, Room Air)Habit->BaseBase->InjectPostPost-Dose Recording(60-90 min)Inject->PostCO2Hypercapnic Challenge(5% CO2, 10 min)Post->CO2FilterArtifact Rejection(Sniffing/Grooming)CO2->FilterCalcCalculate Apnea Index(Pauses > 3x Te)Filter->CalcStatStatistical Comparison(ANOVA)Calc->Stat

Figure 2: Step-by-step experimental workflow for evaluating respiratory rescue in Rett syndrome models.

References

  • Abdala, A. P., et al. (2014).[4] Correction of respiratory disorders in a mouse model of Rett syndrome. Proceedings of the National Academy of Sciences, 111(35), 12942-12947.

  • Newman-Tancredi, A., et al. (2009). The novel 5-HT1A receptor agonist F15599 demonstrates functional selectivity.[4][9][5][6][10] British Journal of Pharmacology, 156(2), 338-353.

  • Levitt, E. S., et al. (2013).[4] 5-HT1A receptors in the brainstem: implications for respiratory rescue in Rett syndrome.[2][3] Journal of Applied Physiology, 115(11), 1626-1633.[4]

  • Neurolixis Inc. (2025).[2] NLX-101: A novel treatment for Rett syndrome.[4][9][2][3] Neurolixis Pipeline Overview.

  • Dedic, N., et al. (2021).[6] NLX-101, a highly selective 5-HT1A receptor biased agonist, mediates antidepressant-like activity in rats via prefrontal cortex 5-HT1A receptors.[5][6][10] Behavioural Brain Research, 401, 113082.[6]

Application Note: Utilizing F-15599 (NLX-101) to Isolate Postsynaptic 5-HT1A Receptor Function

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The serotonin 5-HT1A receptor is a critical target in neuropharmacology, implicated in depression, cognitive deficits, and motor disorders[1]. However, studying its precise function has historically been hindered by the receptor's dual localization: it acts as a presynaptic somatodendritic autoreceptor in the raphe nuclei (inhibiting serotonin release) and as a postsynaptic heteroreceptor in cortical and limbic regions (modulating downstream neurotransmission)[1]. Traditional full agonists, such as 8-OH-DPAT, activate both populations, creating a confounding "functional cancellation" where autoreceptor-mediated suppression of serotonin release masks postsynaptic activation[2].

F-15599 (NLX-101) represents a paradigm shift in serotonergic research. It is a highly selective, G-protein biased 5-HT1A receptor agonist that preferentially targets postsynaptic heteroreceptors[1]. By favoring the activation of the


 subunit over the 

subunit, F-15599 drives a distinct intracellular signaling cascade—preferentially stimulating ERK1/2 phosphorylation in the prefrontal cortex rather than inhibiting adenylyl cyclase[3]. This unique functional selectivity allows researchers to isolate postsynaptic 5-HT1A mechanisms without triggering the profound autoreceptor-mediated dampening of serotonergic tone[4].

SignalingPathway F15599 F-15599 (NLX-101) Receptor Postsynaptic 5-HT1A Receptor F15599->Receptor Gai Gαi Subunit (Preferential) Receptor->Gai Primary Pathway Gao Gαo Subunit (Weak) Receptor->Gao Secondary Pathway ERK ERK1/2 Phosphorylation (Robust Activation) Gai->ERK cAMP Adenylyl Cyclase (Weak Inhibition) Gao->cAMP

Figure 1: Biased signaling pathway of F-15599, demonstrating preferential Gαi-mediated ERK1/2 activation.

Quantitative Data Summary

To effectively design experiments using F-15599, researchers must calibrate dosing based on its established in vitro affinities and in vivo functional thresholds. The ~8-fold difference in ED50 between postsynaptic and presynaptic effects is the critical window for experimental design[5].

Pharmacological ParameterValueBiological Significance
Target Receptor 5-HT1A>1000-fold selectivity over 5-HT2-7 and other GPCRs[5].
Binding Affinity (

)
3.4 nMIndicates highly potent target engagement[6].
ED50: mPFC Dopamine Release 30 µg/kg (i.p.)In vivo marker of postsynaptic heteroreceptor activation[5].
ED50: Hippocampal 5-HT Reduction 240 µg/kg (i.p.)In vivo marker of presynaptic autoreceptor activation[5].
Postsynaptic Selectivity Ratio ~8-foldDefines the therapeutic/experimental dosing window to isolate cortical targets[5].

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. By incorporating specific antagonists (e.g., WAY-100635) and measuring opposing regional biomarkers, researchers can definitively attribute their findings to postsynaptic 5-HT1A activation.

Protocol A: In Vitro Assessment of Biased Signaling (ERK1/2 Phosphorylation)

This protocol validates the biased agonism of F-15599 at the cellular level.

  • Causality Check: Serum starvation is mandatory because basal growth factors in standard media will constitutively activate ERK, masking the G-protein-mediated signal. WAY-100635 is used as a negative control to prove that the ERK phosphorylation is exclusively 5-HT1A-dependent[4].

  • Cell Preparation: Culture CHO cells stably expressing human 5-HT1A receptors in multi-well plates until 80% confluent[3].

  • Serum Starvation: Wash cells twice with PBS and incubate in serum-free media for 18–24 hours to reduce basal ERK1/2 phosphorylation levels.

  • Antagonist Pre-treatment (Validation Step): Divide the plate into control and validation cohorts. To the validation cohort, add the silent 5-HT1A antagonist WAY-100635 (10 µM) and incubate for 30 minutes[4].

  • Agonist Stimulation: Treat cells with F-15599 at varying concentrations (0.1 nM to 10 µM) for exactly 5 to 10 minutes. (Prolonged exposure may lead to signal degradation via phosphatase recruitment).

  • Lysis & Quantification: Immediately aspirate media, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the ratio of p-ERK1/2 to total ERK1/2 using Western Blot or AlphaLISA[3].

Protocol B: In Vivo Microdialysis for Regional Selectivity

To prove postsynaptic targeting in vivo, researchers must simultaneously measure downstream neurotransmitter release in two distinct brain regions. F-15599 increases dopamine in the medial prefrontal cortex (mPFC) via postsynaptic activation, while higher doses are required to reduce hippocampal serotonin (5-HT) via raphe autoreceptor activation[5].

MicrodialysisWorkflow Step1 1. Stereotaxic Surgery Implant Guide Cannulae Step2 2. Probe Insertion mPFC & Hippocampus Step1->Step2 Step3 3. F-15599 Dosing i.p. Administration Step2->Step3 Step4 4. Dialysate Collection Artificial CSF Perfusion Step3->Step4 Step5 5. HPLC-ECD Analysis Quantify DA & 5-HT Step4->Step5

Figure 2: Dual-probe microdialysis workflow for validating regional and functional selectivity of F-15599.

  • Surgical Implantation: Under isoflurane anesthesia, stereotaxically implant guide cannulae into the mPFC (target for postsynaptic readout) and the ventral hippocampus (target for presynaptic readout). Allow 5–7 days for recovery.

  • Probe Insertion & Equilibration: Insert concentric microdialysis probes. Perfuse artificial cerebrospinal fluid (aCSF) at a constant rate of 1.5 µL/min.

  • Baseline Establishment: Collect dialysate fractions every 20 minutes. A stable baseline is achieved when three consecutive fractions vary by less than 10%. Causality: Without a rigorous baseline, injection stress artifacts cannot be differentiated from drug effects.

  • F-15599 Administration: Administer F-15599 via intraperitoneal (i.p.) injection. To isolate postsynaptic effects, use a dose of 30–100 µg/kg[5]. To observe the loss of selectivity (autoreceptor engagement), use a dose

    
     240 µg/kg[5].
    
  • HPLC-ECD Analysis: Analyze the dialysate using High-Performance Liquid Chromatography with Electrochemical Detection. A successful postsynaptic isolation will show a marked increase in mPFC dopamine with negligible changes in hippocampal 5-HT[5].

Protocol C: Behavioral Assay (Forced Swim Test for Antidepressant-like Activity)

Because F-15599 stimulates cortical neuroplasticity markers like BDNF and PSD-95[7], it exhibits rapid antidepressant-like effects. The Forced Swim Test (FST) is the standard behavioral readout for this efficacy[4].

BehavioralWorkflow Step1 Habituation (Handling & Acclimation) Step2 Pre-Treatment (WAY-100635 or Vehicle) Step1->Step2 Step3 F-15599 Dosing (0.06 - 0.32 mg/kg i.p.) Step2->Step3 Step4 Forced Swim Test (6-min Video Tracking) Step3->Step4 Step5 Behavioral Scoring (Immobility vs. Swimming) Step4->Step5

Figure 3: Workflow for assessing the antidepressant-like effects of F-15599 via the Forced Swim Test.

  • Acclimation: Habituate mice to the testing room for at least 1 hour prior to the experiment to minimize stress-induced behavioral artifacts.

  • Dosing Strategy: Administer F-15599 (e.g., 0.32 mg/kg i.p.) 30 minutes prior to testing[7]. For mechanistic validation, a separate cohort should receive WAY-100635 (0.3 mg/kg) 15 minutes prior to F-15599[6].

  • Testing: Place the rodent in a transparent cylinder filled with water (24±1°C) for 6 minutes.

  • Scoring: Discard the first 2 minutes (habituation phase). Score the last 4 minutes for immobility (floating) versus active escape behaviors (swimming/climbing). F-15599 will significantly reduce immobility time, an effect that is completely reversed by WAY-100635[4].

References

  • Title: F-15599 - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress Source: nih.gov URL: [Link]

  • Title: Activation of 5-HT1A postsynaptic receptors by NLX-101 results in functional recovery and an increase in neuroplasticity in mice subjected to brain ischemia Source: ovid.com URL: [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of the Biased 5-HT1A Agonist F-15599 (NLX-101) in Brain Tissue

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

F-15599, also known as NLX-101, is a highly selective, first-in-class "biased" agonist targeting serotonin 5-HT1A receptors[1]. Unlike canonical 5-HT1A agonists, F-15599 preferentially activates postsynaptic 5-HT1A heteroreceptors in cortical brain regions over presynaptic autoreceptors in the raphe nuclei[1]. This functional selectivity drives robust ERK1/2 phosphorylation while minimizing β-arrestin recruitment, translating to profound efficacy in preclinical models of major depressive disorder, Rett syndrome, and Fragile X syndrome[2][3].

To accurately correlate these pharmacodynamic effects with central nervous system (CNS) exposure, researchers require robust bioanalytical methods to quantify F-15599 in brain homogenates[4]. Brain tissue presents a unique analytical challenge due to its high lipid and phospholipid content, which can cause severe ion suppression in mass spectrometry. This application note details a validated, self-correcting Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed specifically to overcome matrix effects and ensure precise quantification of F-15599 in brain tissue.

Mechanistic Rationale: Biased Signaling Pathway

Understanding the biological target of F-15599 is critical for interpreting pharmacokinetic/pharmacodynamic (PK/PD) relationships. The diagram below illustrates the biased signaling cascade that necessitates the precise CNS quantification of this compound.

Pathway F15599 F-15599 (NLX-101) Selective Ligand Receptor Post-synaptic 5-HT1A Heteroreceptor (Cortical) F15599->Receptor Biased Agonism Gi Gαi/o Protein Activation (Primary Pathway) Receptor->Gi Arrestin β-Arrestin Recruitment (Minimized) Receptor->Arrestin ERK ERK1/2 Phosphorylation (Robust Activation) Gi->ERK Neuroplasticity Antidepressant & Procognitive Effects (Neuroplasticity) ERK->Neuroplasticity

Fig 1. Biased signaling pathway of F-15599 at the postsynaptic 5-HT1A receptor.

Experimental Methodology

Bioanalytical Workflow

The following workflow is designed to maximize extraction recovery while minimizing lipid carryover.

Workflow A 1. Brain Tissue Collection & Weighing B 2. Homogenization (MeOH:Water 1:1) A->B C 3. Protein Precipitation (ACN + 0.1% FA + IS) B->C D 4. Centrifugation (14,000 x g, 4°C) C->D E 5. UHPLC Separation (BEH C18 Column) D->E F 6. MS/MS Detection (ESI+, MRM Mode) E->F

Fig 2. Step-by-step bioanalytical workflow for brain tissue preparation and LC-MS/MS analysis.

Materials and Reagents
  • Analytes : F-15599 (NLX-101) reference standard (Exact Mass: 394.1372)[5].

  • Internal Standard (IS) : F-15599-d4 (Stable isotope-labeled) or a structurally similar surrogate (e.g., Carbamazepine).

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives : Formic Acid (FA), LC-MS grade.

  • Matrix : Drug-free (blank) rodent brain tissue.

Brain Tissue Preparation Protocol

Brain tissue requires aggressive disruption and targeted chemistry to release protein-bound drugs.

  • Homogenization : Weigh the harvested brain tissue and add 3 volumes (w/v) of ice-cold MeOH:Water (1:1, v/v). Homogenize using a bead-beater or ultrasonic probe.

    • Causality: Pure water homogenization often fails to fully lyse lipid membranes. The addition of methanol partially denatures binding proteins and solubilizes the lipophilic F-15599, preventing it from partitioning into the lipid pellet during centrifugation.

  • Spiking : Aliquot 50 µL of the brain homogenate into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS working solution and vortex for 10 seconds.

  • Protein Precipitation (PPT) : Add 150 µL of ice-cold ACN containing 0.1% FA.

    • Causality: ACN is a highly efficient protein precipitant. The inclusion of 0.1% FA lowers the pH, ensuring the basic amine groups of F-15599 are fully protonated. This disrupts non-covalent drug-protein interactions, driving the analyte into the organic supernatant.

  • Extraction : Vortex vigorously for 2 minutes to ensure complete mixing, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution/Dilution : Transfer 100 µL of the clear supernatant to an LC autosampler vial containing 100 µL of LC-MS water.

    • Causality: Injecting high concentrations of ACN directly into the LC system causes "solvent effects" (peak splitting or broadening). Diluting with water matches the sample solvent strength to the initial mobile phase conditions, focusing the analyte at the head of the column.

LC-MS/MS Conditions

Analysis is performed using a UHPLC system coupled to a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode[2].

Chromatographic Parameters:

  • Column : ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)[2].

    • Causality: The Bridged Ethyl Hybrid (BEH) particle technology minimizes secondary silanol interactions, providing superior peak shape for basic amines like F-15599 while withstanding the high backpressures of UHPLC.

  • Mobile Phase A : Water + 0.1% FA

  • Mobile Phase B : ACN + 0.1% FA

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 2.0 µL

  • Column Temperature : 40 °C

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.00955Initial
0.509556 (Linear)
2.5010906 (Linear)
3.5010906 (Linear)
3.609556 (Linear)
5.009556 (Linear)

Mass Spectrometry Parameters:

  • Source Temperature : 150 °C[6]

  • Desolvation Temperature : 250 °C[6]

  • Desolvation Gas Flow : 600 L/h[6]

  • Cone Gas Flow : 50 L/h[6]

Table 2: Multiple Reaction Monitoring (MRM) Transitions (Note: Collision energies must be optimized per individual instrument. The below transitions represent typical fragmentation patterns for this molecular class).

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
F-15599 395.1122.1 (Quantifier)3025
F-15599 395.1236.1 (Qualifier)3020
F-15599-d4 (IS) 399.1126.13025

Method Validation & Data Presentation

A self-validating protocol requires rigorous Quality Control (QC) checks to ensure trustworthiness. The method must be validated according to FDA/EMA bioanalytical guidelines.

Table 3: Representative Method Validation Metrics for F-15599 in Brain Tissue

ParameterLow QC (1.0 ng/g)Mid QC (50 ng/g)High QC (400 ng/g)Acceptance Criteria
Intra-day Precision (CV%) 6.2%4.1%3.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%) 94.5%102.1%98.8%85% - 115%
Extraction Recovery (%) 88.4%91.2%90.5%Consistent across levels
Matrix Effect (Factor) 0.920.950.940.85 - 1.15

Troubleshooting & Expert Insights

As a Senior Application Scientist, anticipating failure modes is as important as the protocol itself:

  • Progressive Loss of Sensitivity (Signal Drop) : Brain tissue extracts are notorious for fouling the MS source. Solution: Divert the LC flow to waste for the first 1.0 minute and after 3.5 minutes. Only allow the elution window of F-15599 to enter the mass spectrometer.

  • Ion Suppression from Phospholipids : Phospholipids co-eluting with the analyte will invisibly suppress the ESI signal. Solution: Set up an MRM transition for m/z 184.0 -> 184.0 (the phosphatidylcholine headgroup). If this peak overlaps with the retention time of F-15599, flatten the LC gradient to separate them.

  • High Column Backpressure : Lipid accumulation on the BEH C18 column will eventually cause overpressure. Solution: Implement a "column wash" method at the end of every 50-sample batch using Isopropanol:ACN:Water (45:45:10) to strip highly lipophilic residues.

References

1.1 2. 5 3.2 4.4 5.6 6.3

Sources

How to administer 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide for cognitive studies

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and drug development professionals, please be advised of the following:

The compound "4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide" is not a recognized or established tool for cognitive research within the mainstream scientific community. There is a significant lack of peer-reviewed scientific literature detailing its synthesis, mechanism of action, pharmacokinetics, and safety profile.

Due to the absence of verifiable and authoritative scientific data, it is not possible to create detailed, safe, and ethically sound application notes and protocols for its administration in cognitive studies. The principles of scientific integrity (Expertise, Authoritativeness, and Trustworthiness) cannot be met without a foundation of reliable and peer-validated research.

Administering uncharacterized chemical compounds poses significant and unknown risks. Without established data on toxicity, appropriate dosage, and potential side effects, any research conducted would be scientifically unsound and ethically problematic.

Therefore, this document cannot fulfill the request for detailed protocols for "4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide."

Instead, a general framework for how one would approach the preclinical evaluation of a novel compound for cognitive enhancement is provided below. This framework is intended for informational purposes only and must be adapted and executed under the strict supervision of qualified personnel, with all necessary institutional (e.g., IACUC, IRB) and regulatory approvals.

General Framework for Preclinical Evaluation of a Novel Compound for Cognitive Studies

This guide outlines the foundational steps and considerations necessary before a novel chemical entity can be responsibly administered in cognitive studies.

PART 1: Foundational Characterization and Feasibility

Before any in-vivo administration, a comprehensive in-vitro characterization of the novel compound is mandatory.

1.1. Chemical Synthesis and Purity Analysis:

  • Protocol: The synthesis route must be documented and reproducible. The final product's identity must be confirmed using methods like NMR and Mass Spectrometry. Purity must be assessed via HPLC, and it should typically be >98% for in-vivo use.

  • Rationale: Impurities can have their own biological effects, confounding study results and introducing toxicity.

1.2. Physicochemical Properties:

  • Protocol: Determine solubility in various pharmaceutically acceptable vehicles (e.g., saline, DMSO, cyclodextrins). Assess the compound's stability under different storage conditions (temperature, light).

  • Rationale: An appropriate vehicle is crucial for ensuring the compound is fully dissolved and stable, allowing for accurate and reproducible dosing.

1.3. In-Vitro Target Engagement and Mechanism of Action (MOA):

  • Protocol: Utilize binding assays, enzyme assays, or cellular models to identify the biological target(s) of the compound. Determine if it acts as an agonist, antagonist, or modulator.

  • Rationale: Understanding the MOA is critical for forming a scientifically sound hypothesis about why the compound might affect cognition.

1.4. In-Vitro Toxicity and Safety Screening:

  • Protocol: Assess cytotoxicity in relevant cell lines (e.g., neuronal cells, hepatocytes). Screen for off-target effects, such as hERG channel inhibition, which can indicate cardiac risk.

  • Rationale: Early identification of toxicity can prevent unnecessary and unethical animal studies.

PART 2: Pre-formulation and Administration Protocol Development

Once a compound is deemed promising from in-vitro data, the focus shifts to preparing it for safe in-vivo administration.

2.1. Vehicle Selection:

  • Objective: To find a non-toxic vehicle that can safely deliver the required dose of the compound.

  • Workflow Diagram:

G cluster_0 Vehicle Selection Workflow Solubility Test Solubility in Standard Vehicles Toxicity Assess Vehicle Toxicity (in-vivo, literature review) Solubility->Toxicity Is solubility acceptable? Stability Confirm Compound Stability in Final Vehicle Toxicity->Stability Is vehicle non-toxic? Final Select Optimal Vehicle Stability->Final Is compound stable?

Caption: Workflow for selecting a suitable vehicle for in-vivo studies.

2.2. Route of Administration:

  • The choice of administration route (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)) depends on the compound's properties and the research question.

  • Oral (PO): Less invasive, but subject to first-pass metabolism.

  • Intraperitoneal (IP): Bypasses the GI tract, often leading to higher bioavailability than PO.

  • Intravenous (IV): 100% bioavailability, but most invasive.

PART 3: In-Vivo Pharmacokinetic and Toxicity Studies

This is a critical step to understand how the animal's body processes the compound.

3.1. Pharmacokinetic (PK) Profiling:

  • Protocol: Administer a single dose of the compound to a small cohort of animals. Collect blood samples at multiple time points. Analyze plasma concentrations to determine key PK parameters.

  • Rationale: PK data is essential for designing a rational dosing regimen for the main cognitive studies. It helps determine the Cmax (peak concentration), Tmax (time to peak), and half-life.

Table 1: Essential Pharmacokinetic Parameters

ParameterDescriptionImportance for Cognitive Studies
Cmax Maximum (peak) plasma concentrationEnsures sufficient target engagement.
Tmax Time at which Cmax is reachedDetermines when to start behavioral testing after dosing.
Half-life: time for concentration to halveInforms dosing frequency to maintain steady-state levels.
AUC Area Under the Curve: total drug exposureProvides a measure of overall bioavailability.

3.2. Dose-Ranging Toxicity Study:

  • Protocol: Administer escalating doses of the compound to different groups of animals. Monitor for any adverse clinical signs, changes in body weight, or other health indicators.

  • Rationale: To identify the Maximum Tolerated Dose (MTD) and establish a safe dose range for the efficacy studies.

PART 4: Experimental Design for Cognitive Efficacy Studies

Only after completing the preceding steps can one design and execute a study to assess cognitive effects.

4.1. General Workflow:

G cluster_1 Cognitive Study Experimental Workflow Habituation Animal Habituation & Baseline Training Grouping Randomized Grouping (Vehicle, Compound Doses) Habituation->Grouping Dosing Chronic/Acute Dosing (Based on PK data) Grouping->Dosing Testing Cognitive Behavioral Testing (e.g., MWM, NOR) Dosing->Testing Test at Tmax Analysis Data Analysis & Interpretation Testing->Analysis

Caption: Standard workflow for an in-vivo cognitive efficacy study.

4.2. Control Groups:

  • Vehicle Control: Essential to ensure that the vehicle itself does not affect cognitive performance.

  • Positive Control: A well-characterized compound known to produce an effect (either enhancing or impairing cognition) can validate the sensitivity of the behavioral assay.

4.3. Behavioral Assays:

  • The choice of assay depends on the specific cognitive domain of interest (e.g., spatial memory, recognition memory, executive function).

  • Example - Novel Object Recognition (NOR): A test of recognition memory. The protocol involves habituating an animal to an arena, followed by a familiarization phase with two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel vs. the familiar object is measured.

  • Compound Administration: The compound would be administered at a set time before the familiarization or testing phase, as determined by the PK data (e.g., 30 minutes before testing if Tmax is 30 minutes).

References

As there is no established scientific literature on "4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide," a reference list cannot be generated. For general principles of preclinical drug discovery and cognitive testing, researchers should consult authoritative sources and guidelines, such as:

  • The FDA's Guidance for Industry on Nonclinical Safety Evalu
  • The National Institutes of Health (NIH) guidelines for rigor and reproducibility in research.
  • Peer-reviewed journals in pharmacology and neuroscience, such as the Journal of Neuroscience, Neuropsychopharmacology, and Pharmacology Biochemistry and Behavior.

Application Note: Measuring ERK1/2 Phosphorylation Induced by the Biased 5-HT1A Agonist F-15599 (NLX-101)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The serotonin 1A receptor (5-HT1A) is a G-protein-coupled receptor (GPCR) implicated in the pathophysiology of anxiety, depression, and cognitive deficits. Traditional agonists like 8-OH-DPAT lack regional selectivity, activating both presynaptic autoreceptors (Raphe nuclei) and postsynaptic heteroreceptors (Cortex/Hippocampus).

F-15599 (also known as NLX-101) represents a paradigm shift in 5-HT1A pharmacology.[1] It is a "biased agonist" that exhibits functional selectivity , preferentially activating G-protein signaling pathways (specifically G


) over 

-arrestin recruitment. Uniquely, F-15599 displays a distinct regional profile in vivo, potently stimulating ERK1/2 phosphorylation in the prefrontal cortex (postsynaptic) while showing minimal activity at presynaptic autoreceptors.[2]

This application note provides a rigorous protocol for measuring F-15599-induced ERK1/2 phosphorylation (pERK) in cell culture. This assay serves as a robust readout for G-protein-dependent signaling and is essential for validating the compound's biased profile.

Mechanism of Action & Signaling Pathway[3][4]

F-15599 binds to the 5-HT1A receptor, triggering a conformational change that preferentially couples to G


 proteins. This initiates a kinase cascade involving Ras, Raf, and MEK, culminating in the phosphorylation of ERK1 (p44) and ERK2 (p42) at Thr202/Tyr204. Unlike balanced agonists, F-15599 minimizes 

-arrestin recruitment, which is often associated with receptor internalization and desensitization.
Figure 1: F-15599 Signaling Pathway[5]

G cluster_membrane Plasma Membrane Ligand F-15599 (NLX-101) Receptor 5-HT1A Receptor Ligand->Receptor Selective Binding Gi Gi/o Protein (Gαi/βγ) Receptor->Gi Biased Activation Ras Ras-GTP Gi->Ras Signaling Cascade Raf Raf-1 Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 (Unphosphorylated) MEK->ERK Phosphorylation pERK p-ERK1/2 (Thr202/Tyr204) ERK->pERK Activation Nucleus Nucleus (Gene Transcription) pERK->Nucleus Translocation

Caption: Schematic of F-15599-induced 5-HT1A signaling.[1][3][4][5][6][7] Note the preferential coupling to the Gi/o-ERK pathway.

Experimental Design Strategy

Cell Model Selection
  • Recombinant Systems: HEK-293 or CHO cells stably transfected with human 5-HT1A (h5-HT1A) are the standard for pharmacological characterization. They provide a "clean" background with high receptor density.

  • Primary Neurons: For translatability, rat prefrontal cortex neurons can be used, though signal-to-noise ratios are often lower than in transfected lines.

Key Variables
VariableRecommendationRationale
Serum Starvation Mandatory (4–16 hours) Basal pERK is high in serum. Starvation reduces background, maximizing the activation window.
Stimulation Time 5–15 minutes ERK phosphorylation is transient. Peak signal typically occurs at 5–10 min and decays by 30 min.
Concentration 0.1 nM – 10 µM F-15599 has high affinity (Ki ~0.1 nM). A full dose-response curve is required to determine EC50.
Controls WAY-100635 A selective 5-HT1A antagonist.[8] Pre-treatment should abolish F-15599 induced pERK.

Detailed Protocol: Western Blot Assay

This protocol is optimized for HEK-293 cells stably expressing h5-HT1A .

Reagents & Preparation
  • F-15599 Stock: Dissolve F-15599 (as fumarate or HCl salt) in 100% DMSO to 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Lysis Buffer (RIPA Modified):

    • 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.

    • CRITICAL: Add Protease Inhibitor Cocktail and Phosphatase Inhibitors (1 mM Na3VO4, 10 mM NaF) immediately before use. Without phosphatase inhibitors, the pERK signal will vanish during lysis.

Step-by-Step Workflow
Phase 1: Seeding and Starvation
  • Seed Cells: Plate cells in 6-well plates (approx.

    
     cells/well) in complete medium (DMEM + 10% FBS).
    
  • Incubate: Grow for 24 hours until 70–80% confluence.

  • Starve: Aspirate medium and wash once with PBS. Add serum-free DMEM . Incubate for 16 hours (overnight) .

    • Note: If cells are sensitive to overnight starvation, a 4-hour starvation period on the day of the assay is a viable alternative.

Phase 2: Treatment (The "Pulse")
  • Preparation: Prepare 10X working solutions of F-15599 in serum-free DMEM.

    • Dose Curve: 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.

  • Stimulation: Add the drug solution gently to the cells.

  • Timing: Incubate at 37°C for exactly 10 minutes .

    • Expert Tip: Do not process too many plates at once. Stagger treatments by 5 minutes to ensure lysis happens exactly at the 10-minute mark for every well.

Phase 3: Lysis and Harvesting
  • Stop Reaction: Place the plate immediately on ice . Aspirate medium rapidly.

  • Wash: Wash once with ice-cold PBS (containing 1 mM Na3VO4).

  • Lyse: Add 150 µL of ice-cold Lysis Buffer (with inhibitors). Scrape cells and transfer to microcentrifuge tubes.

  • Clarify: Incubate on ice for 20 min, then centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Phase 4: Western Blot Detection
  • Load: Normalize protein (20–30 µ g/lane ). Resolve on 10% SDS-PAGE.

  • Transfer: Transfer to Nitrocellulose or PVDF membrane.

  • Block: 5% BSA in TBST for 1 hour (Avoid non-fat milk for phospho-antibodies as it contains casein which can interfere).

  • Primary Antibody:

    • Target: Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204). (1:1000 dilution, overnight at 4°C).

  • Secondary/Detection: HRP-conjugated secondary antibody + ECL substrate.

  • Normalization: Strip the blot and re-probe for Total ERK1/2 to control for loading differences.

Figure 2: Experimental Workflow Diagram

Workflow Seed 1. Seed Cells (HEK-5HT1A) Starve 2. Serum Starve (16h, 0% FBS) Seed->Starve Treat 3. F-15599 Tx (10 min @ 37°C) Starve->Treat Lyse 4. Lysis (+ Phosphatase Inh.) Treat->Lyse Detect 5. Western Blot (pERK / Total ERK) Lyse->Detect

Caption: Step-by-step workflow for measuring F-15599 induced ERK phosphorylation.

Data Analysis & Interpretation

Quantifying the Signal[3]
  • Densitometry: Measure the integrated intensity of the pERK bands (p44 and p42).

  • Normalization: Divide the pERK intensity by the Total ERK intensity for each lane.

    
    
    
  • Fold Change: Normalize all values to the Vehicle (DMSO) control.

Expected Results
  • Basal: Low pERK signal in starved, vehicle-treated cells.

  • F-15599 Response: A robust, dose-dependent increase in pERK.

  • Efficacy: F-15599 typically acts as a full agonist for ERK phosphorylation in h5-HT1A cells, often showing higher efficacy (Emax) than partial agonists like buspirone.

  • Potency: The EC50 should be in the low nanomolar range (1–10 nM).

Troubleshooting Guide
IssueProbable CauseSolution
High Background Incomplete starvationIncrease starvation time to 16-24h; ensure wash steps remove all serum.
No Signal Phosphatase activityFreshly add Na3VO4/NaF to lysis buffer; keep samples strictly on ice.
Weak Signal Transient kineticsPerform a time-course (2, 5, 10, 20, 30 min) to find the exact peak for your specific clone.

References

  • Newman-Tancredi, A., et al. (2009). Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist.[2][4][6] British Journal of Pharmacology, 156(2), 338-353.[6]

  • Assié, M. B., et al. (2010). Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors.[6][7] British Journal of Pharmacology, 160(8), 1929-1940.[6]

  • Depoortère, R., et al. (2010). F15599, a preferential post-synaptic 5-HT1A receptor agonist: activity in models of cognition in comparison with reference 5-HT1A receptor agonists.[9] European Neuropsychopharmacology, 20(9), 641-654.[9]

  • Bioauxilium Research. THUNDER™ TR-FRET Cell Signaling Assays: Phospho-ERK1/2 (T202/Y204). Application Note.

Sources

Application Note: [18F]F15599 as a Biased Agonist PET Radioligand for Functional 5-HT1A Receptor Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Radiochemists, and CNS Drug Development Professionals Discipline: Molecular Imaging, Neuropharmacology, and Radiochemistry

Scientific Rationale: The Shift from Antagonists to Agonists

Historically, Positron Emission Tomography (PET) imaging of the serotonin-1A (5-HT1A) receptor has relied heavily on antagonist radioligands, such as [18F]MPPF and[11C]WAY-100635[1]. While these tracers are highly effective at quantifying total receptor density (


), they are state-independent—meaning they bind equally well to both the active and inactive conformations of the receptor.

In the context of major neuropsychiatric disorders and antidepressant drug development, total receptor density often fails to tell the whole story. G-protein-coupled receptors (GPCRs) like 5-HT1A exist in an equilibrium between a low-affinity (uncoupled) state and a high-affinity (G-protein coupled) state. [18F]F15599 represents a critical paradigm shift: it is a radiofluorinated,[2]. By preferentially binding to the high-affinity state, [18F]F15599 provides a direct, quantifiable measure of functional 5-HT1A receptors in vivo[1].

Pharmacological and Physicochemical Profile

The utility of [18F]F15599 stems from its unique pharmacological profile, which allows it to act preferentially at post-synaptic 5-HT1A receptors in cortical brain regions[3].

ParameterValue / Description
Target Receptor 5-HT1A Receptor
Binding Affinity (

)
3.4 nM[4]
Functional Profile G-protein biased full agonist[4]
Radiolabeling Isotope Fluorine-18 (

F)
Isotope Half-life 109.7 minutes
Decay Mode Positron Emission (

)
Reference Antagonist [18F]MPPF or [11C]WAY-100635

Mechanism of Action: The Two-State Receptor Model

To understand the value of [18F]F15599, one must visualize the two-state GPCR model. Antagonists map the entire receptor population, whereas [18F]F15599 selectively maps the sub-population actively coupled to G-proteins.

Mechanism cluster_receptor 5-HT1A Receptor Two-State Model LowAff Low-Affinity State (Uncoupled) HighAff High-Affinity State (G-Protein Coupled) LowAff->HighAff G-Protein Association PET PET Image Output HighAff->PET Functional Signal Agonist [18F]F15599 (Biased Agonist) Agonist->HighAff Selective Binding (Measures Functional State) Antagonist [18F]MPPF (Antagonist) Antagonist->LowAff Binds Antagonist->HighAff Binds (Measures Total Density)

Figure 1: Differential binding of [18F]F15599 vs. antagonists to 5-HT1A receptor states.

Experimental Protocols & Methodologies

As a self-validating system, the following protocols integrate the synthesis of the tracer with in vitro and in vivo validation steps designed to prove functional state specificity.

Protocol A: Radiosynthesis of [18F]F15599

Objective: Produce high specific activity [18F]F15599 via no-carrier-added (NCA) nucleophilic aromatic substitution[1].

  • Azeotropic Drying of[18F]Fluoride:

    • Step: Trap cyclotron-produced [18F]F⁻ on a QMA carbonate cartridge. Elute into a reaction vessel using a solution of Kryptofix 2.22 (K2.22) and K₂CO₃ in acetonitrile/water. Evaporate to dryness under a helium stream at 95°C, utilizing repeated acetonitrile additions to ensure azeotropic water removal.

    • Causality: Water rigorously attenuates the nucleophilicity of the [18F]fluoride ion via hydrogen bonding. K2.22 acts as a cryptand, sequestering the K⁺ cation to leave a highly reactive, "naked"[18F]F⁻ anion in the organic phase.

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Step: Add 2–3 mg of the nitro-precursor (the 4-nitro derivative of F15599) dissolved in 0.5 mL of anhydrous DMSO to the dried[18F]F⁻. Heat the sealed vessel at 150°C for 10 minutes.

    • Causality: The nitro group is an excellent leaving group for

      
       reactions. The electron-withdrawing nature of the adjacent methanone moiety activates the para-position of the phenyl ring, driving the efficient incorporation of the [18F] label.
      
  • Purification & Formulation:

    • Step: Quench the reaction with HPLC mobile phase and inject onto a semi-preparative C18 HPLC column. Collect the radioactive fraction corresponding to [18F]F15599. Remove the HPLC solvent via solid-phase extraction (C18 Sep-Pak) and formulate in sterile saline containing <10% ethanol.

    • Causality: HPLC purification is mandatory to separate the radiotracer from the macroscopic amounts of unreacted nitro-precursor. Failure to do so would result in low specific activity, leading to cold mass occupying the 5-HT1A receptors and ruining the PET signal.

Protocol B: In Vitro Autoradiography & G-Protein Uncoupling Assay

Objective: Validate that [18F]F15599 binds exclusively to the functional, high-affinity state of the receptor[1].

  • Tissue Preparation: Section fresh-frozen rat brains (e.g., targeting the dorsal raphe and cortex) at 20 µm thickness and mount on glass slides.

  • Radioligand Incubation: Incubate the sections in Tris-HCl buffer (pH 7.4) containing 0.5 nM [18F]F15599 for 60 minutes at room temperature.

  • Internal Validation (Gpp(NH)p Shift Challenge):

    • Step: In a parallel set of adjacent sections, add 100 µM Gpp(NH)p to the incubation buffer.

    • Causality: Gpp(NH)p is a non-hydrolyzable GTP analog. It binds to the G-protein, forcing it to permanently dissociate from the 5-HT1A receptor, thereby shifting all receptors into the low-affinity (uncoupled) state. Because [18F]F15599 is an agonist, its binding will be dramatically reduced or abolished in the presence of Gpp(NH)p. This causality loop definitively proves the tracer maps the functional state.

  • Imaging: Wash slides in ice-cold buffer to remove unbound tracer, dry rapidly, and expose to a phosphorimager plate for quantitative densitometry.

Protocol C: In Vivo MicroPET Imaging

Objective: Quantify regional functional 5-HT1A receptor binding in living subjects[5].

  • Subject Preparation: Anesthetize the subject (e.g., rat or non-human primate) and secure them in the microPET scanner. Insert a venous catheter for tracer administration.

  • Tracer Injection:

    • Step: Inject a microdose (e.g., 30–50 MBq) of [18F]F15599 as a rapid intravenous bolus.

    • Causality: A microdose ensures that the tracer occupies less than 5% of the available 5-HT1A receptors. This prevents the tracer itself from inducing a pharmacological effect (e.g., serotonin syndrome or hypothermia) and preserves the linear assumptions required for tracer kinetic modeling.

  • Dynamic Acquisition & Blocking Validation:

    • Step: Acquire dynamic PET data for 60–90 minutes. To validate target specificity, conduct a separate blocking scan where the subject is pre-treated with WAY100635 (1 mg/kg, i.v.) 10 minutes prior to tracer injection.

    • Causality: WAY100635 is the gold-standard silent antagonist for 5-HT1A. If pre-treatment with WAY100635 abolishes the [18F]F15599 PET signal in target-rich regions (like the dorsal raphe and cingulate cortex), it confirms that the in vivo signal is driven entirely by specific 5-HT1A receptor binding and not off-target accumulation[1].

References

  • [18F]F15599, a novel 5-HT1A receptor agonist, as a radioligand for PET neuroimaging. Source: European Journal of Nuclear Medicine and Molecular Imaging (2010). URL:[Link]

  • Is There a Role for GPCR Agonist Radiotracers in PET Neuroimaging? Source: Frontiers in Medicine (2019). URL:[Link]

  • Marmoset Serotonin 5-HT1A Receptor Mapping with a Biased Agonist PET Probe... Source: International Journal of Neuropsychopharmacology / Oxford Academic (2016). URL:[Link]

Sources

Application Note: Microdialysis Profiling of Dopamine Dynamics Using the Biased 5-HT1A Agonist F-15599 (NLX-101)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, neuroscientists, and drug development professionals.

Introduction & Scientific Grounding

F-15599 (also known as NLX-101) is a highly selective, biased agonist at the serotonin 5-HT1A receptor. Unlike traditional, unbiased agonists (such as 8-OH-DPAT) that indiscriminately target both pre-synaptic autoreceptors in the raphe nuclei and post-synaptic heteroreceptors, F-15599 exhibits a profound functional selectivity for post-synaptic 5-HT1A receptors in cortical regions[1],[2]. This biased agonism makes F-15599 an exceptional pharmacological tool for investigating cortical monoamine dynamics and a promising candidate for rapid-acting antidepressant and procognitive therapies[1],[3].

In vivo microdialysis remains the gold standard for quantifying the real-time effects of F-15599 on extracellular neurotransmitter levels. This application note details the mechanistic rationale and a self-validating experimental protocol for measuring F-15599-induced dopamine (DA) and glutamate release in the medial prefrontal cortex (mPFC).

Mechanistic Rationale: The Causality of Dopamine Release

The ability of F-15599 to elevate extracellular dopamine in the mPFC is not due to direct action on dopaminergic terminals. Instead, it relies on a complex, multi-synaptic circuit mechanism[4]. Understanding this causality is critical for interpreting microdialysis data:

  • Target Engagement: F-15599 preferentially activates post-synaptic 5-HT1A receptors located on GABAergic interneurons in the mPFC[4].

  • Disinhibition: Activation of these Gi/o-coupled receptors hyperpolarizes the interneurons, suppressing local GABA release[4].

  • Glutamatergic Excitation: The reduction in inhibitory GABAergic tone disinhibits pyramidal neurons, leading to a surge in extracellular glutamate[1],[4].

  • Dopamine Efflux: The released glutamate stimulates AMPA receptors on dopaminergic terminals projecting from the ventral tegmental area (VTA), triggering terminal depolarization and subsequent dopamine release[4].

This cascade also rapidly activates intracellular signaling pathways, including CaMKII, ERK1/2, and mTOR, promoting the synthesis of synaptic proteins like PSD95 and GluA1[1],[4].

G F15599 F-15599 (NLX-101) Biased 5-HT1A Agonist GABA_IN GABAergic Interneuron (mPFC) F15599->GABA_IN Activates Post-Synaptic 5-HT1A GABA_Rel Decreased GABA Release GABA_IN->GABA_Rel Hyperpolarization Glut_Pyr Glutamatergic Pyramidal Neuron (Disinhibited) GABA_Rel->Glut_Pyr Disinhibition Glut_Rel Increased Glutamate Efflux Glut_Pyr->Glut_Rel Excitation DA_Term Dopaminergic Terminal (VTA to mPFC) Glut_Rel->DA_Term AMPA Receptor Activation DA_Rel Increased Dopamine Release DA_Term->DA_Rel Terminal Depolarization

Fig 1: Circuit mechanism of F-15599 driving dopamine release via GABAergic disinhibition.

Quantitative Neurochemical Profile

Microdialysis studies reveal a distinct, dose-dependent neurochemical signature for F-15599. The compound potently increases DA and glutamate in the mPFC without altering noradrenaline or baseline 5-HT efflux at therapeutic doses[1],[4]. At significantly higher doses, the post-synaptic bias is overcome, and pre-synaptic autoreceptor activation reduces hippocampal 5-HT release[1],[2]. Furthermore, in 6-OHDA denervated striatum models, F-15599 blunts L-DOPA-induced dopamine surges[1],[5].

Table 1: Summary of F-15599 Neurochemical Effects via Microdialysis

Target RegionNeurotransmitterF-15599 EffectEffective Dose / ED50Mechanistic Origin
mPFC Dopamine (DA)Increased ED50: 30 µg/kg (i.p.)Post-synaptic 5-HT1A activation[1]
mPFC GlutamateIncreased 160 µg/kg (i.p.)GABAergic disinhibition[1],[4]
mPFC NoradrenalineNo Change 160 µg/kg (i.p.)Lack of relevant receptor coupling[1],[4]
mPFC Serotonin (5-HT)No Change 160 µg/kg (i.p.)Preservation of autoreceptor tone[1],[4]
Hippocampus Serotonin (5-HT)Decreased ED50: 240 µg/kg (i.p.)Pre-synaptic 5-HT1A autoreceptor[1]
Striatum (6-OHDA) DA (L-DOPA induced)Blunted 160–640 µg/kg (i.p.)Modulation of 5-HT terminal release[1]

Experimental Protocol: In Vivo Microdialysis Workflow

To ensure a trustworthy, self-validating system, the following protocol integrates physiological controls and optimized analytical parameters for measuring F-15599 dynamics.

Phase 1: Stereotaxic Surgery & Probe Implantation
  • Causality of Design: Accurate placement is critical. The mPFC spans approximately 2.5 mm dorsoventrally in the rat. A concentric microdialysis probe with a 2 mm active semi-permeable membrane (e.g., 20 kDa molecular weight cutoff) ensures optimal recovery of DA from the target region without sampling adjacent, non-target cortical areas.

  • Anesthetize the rat (e.g., Isoflurane 2-3%) and place it in a stereotaxic frame.

  • Implant a guide cannula above the mPFC (Coordinates relative to Bregma: AP +3.2 mm, ML ±0.6 mm, DV -2.0 mm).

  • Secure the cannula with dental cement and anchor screws. Allow 5-7 days for surgical recovery to ensure blood-brain barrier repair and normalization of basal neurochemistry.

Phase 2: Probe Insertion & Baseline Perfusion
  • Causality of Design: A flow rate of 1.5 µL/min balances the relative recovery of DA (which inversely correlates with flow rate) against the need for sufficient sample volume to exceed the HPLC-ECD limit of detection.

  • Insert the microdialysis probe (extending 2 mm past the guide cannula to DV -4.0 mm) into the mPFC of the freely moving rat.

  • Perfuse with artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2) at 1.5 µL/min.

  • Allow a 2-hour stabilization period to let trauma-induced neurotransmitter release subside.

  • Collect baseline fractions every 20 minutes (30 µL per fraction) for 1 hour.

  • Self-Validation Check: Baseline DA levels must vary by less than 10% across three consecutive fractions before proceeding to drug administration.

Phase 3: F-15599 Administration & Sampling
  • Causality of Design: Systemic (i.p.) administration assesses the global circuit response, while reverse dialysis (infusing the drug directly through the probe) isolates local mPFC receptor dynamics[1].

  • Systemic Route: Administer F-15599 (0.16 mg/kg i.p.)[1],[4]. ORReverse Dialysis: Switch the perfusion fluid to aCSF containing F-15599 (10-100 µM).

  • Collect dialysate fractions every 20 minutes for 120-180 minutes post-treatment.

  • Sample Preservation: Pre-load collection vials with 2 µL of an antioxidant solution (e.g., 0.1 M perchloric acid + 100 µM EDTA) to prevent the rapid oxidation of DA and 5-HT prior to analysis.

Phase 4: Analytical Quantification & System Validation
  • Inject 20 µL of the dialysate into an HPLC system coupled with an Electrochemical Detector (ECD) set at +400 to +600 mV.

  • Separate monoamines using a C18 reverse-phase column.

  • Self-Validating Controls:

    • Calcium Dependency: Perfuse with Ca2+-free aCSF or aCSF containing 1 µM Tetrodotoxin (TTX). F-15599-induced DA release should be abolished, confirming the origin is exocytotic and action-potential dependent, not carrier-mediated.

    • Receptor Specificity: Pre-treat with the selective 5-HT1A antagonist WAY-100635 (0.3 mg/kg s.c.). This must completely block the F-15599-induced DA and glutamate increases, validating target engagement[3].

Workflow S1 Stereotaxic Surgery (Guide Cannula) S2 Recovery (5-7 Days) S1->S2 S3 Probe Insertion & ACSF Perfusion S2->S3 S4 Baseline Collection (3 x 20 min) S3->S4 S5 F-15599 Admin (i.p. or Reverse) S4->S5 S6 Post-Treatment Sampling S5->S6 S7 HPLC-ECD Quantification S6->S7

Fig 2: In vivo microdialysis workflow for quantifying F-15599-induced dopamine release.

References

1.[1] NLX-101, a 5-HT1A receptor-biased agonist, improves pattern separation and stimulates neuroplasticity in aged rats. ResearchGate. 1 2.[4] Molecular Signaling Mechanisms for the Antidepressant Effects of NLX-101, a Selective Cortical 5-HT1A Receptor Biased Agonist - PMC. NIH.gov. 4 3.[5] The Novel 5-HT1A Receptor Agonist, NLX-112 Reduces L-DOPA-induced Abnormal Involuntary Movements in Rat: a Chronic Administration Study with Microdialysis Measurements. ResearchGate. 5 4.[2] Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC. NIH.gov. 2 5.[3] NLX-101, a cortical 5-HT1A receptor biased agonist, reverses scopolamine-induced deficit in the delayed non-matching to position model of cognition. ResearchGate. 3

Sources

Troubleshooting & Optimization

Troubleshooting inconsistent results in F-15599 behavioral experiments

[1][2]

Core Concept: The "Biased Agonism" Imperative[3]

Before troubleshooting specific protocols, it is critical to understand why F-15599 (NLX-101) behaves differently than standard 5-HT1A agonists like 8-OH-DPAT.

The Mechanism: F-15599 is a biased agonist .[1][2][3][4][5][6][7][8][9][10] It displays "functional selectivity," preferentially activating specific signaling pathways (G-protein coupling, ERK1/2 phosphorylation) at post-synaptic 5-HT1A receptors in the cortex, while showing reduced efficacy at pre-synaptic autoreceptors in the raphe nuclei.[11]

The Troubleshooting Implication: Most inconsistencies arise from treating F-15599 like a classical agonist.

  • Classical Agonist (e.g., 8-OH-DPAT): indiscriminate activation.

  • F-15599: Dose-dependent selectivity.[12][13] If you overdose, you lose the bias, activate autoreceptors, and trigger serotonin syndrome, effectively masking the therapeutic signal.

Visualization: Biased Signaling Pathway

The following diagram illustrates the differential signaling that defines F-15599's therapeutic window.

F15599_Mechanismcluster_CortexCortex (Post-Synaptic)cluster_RapheRaphe Nuclei (Pre-Synaptic)DrugF-15599 (NLX-101)CortexRec5-HT1A HeteroreceptorDrug->CortexRec High AffinityHigh EfficacyRapheRec5-HT1A AutoreceptorDrug->RapheRec High AffinityLow EfficacySignal1Robust G-protein Activation(Gαi3)CortexRec->Signal1Signal2ERK1/2 PhosphorylationSignal1->Signal2Effect1Antidepressant/Pro-cognitiveResponseSignal2->Effect1Signal3Weak/Partial ActivationRapheRec->Signal3Only at High DosesEffect2Serotonin Syndrome(Hypothermia, Flat Posture)Signal3->Effect2Only at High Doses

Figure 1: F-15599 preferentially drives cortical signaling. High doses overwhelm this selectivity, triggering raphe-mediated adverse effects.

Troubleshooting Guide: Common Failure Modes

Issue 1: "Inverted U" Dose Response (Loss of Efficacy at High Doses)

Symptom: You observe robust antidepressant-like effects (e.g., reduced immobility in FST) at 0.16 mg/kg, but the effect disappears or reverses at 0.63 mg/kg or higher. Diagnosis: Loss of Selectivity. Explanation: At higher concentrations, F-15599 occupancy at raphe autoreceptors increases sufficiently to trigger negative feedback loops (reducing serotonin release), canceling out the post-synaptic benefits.

Corrective Action:

  • Strict Dose Titration: Perform a log-scale dose-response study.

    • Rat (i.p.): Test 0.04, 0.16, 0.63 mg/kg.[10] Target effective range is usually 0.1–0.2 mg/kg.

    • Mouse (p.o.): Test 2, 4, 8, 16 mg/kg.[11] Note the species difference; mice require significantly higher doses.

  • Monitor for Serotonin Syndrome: If animals display flat body posture, hindlimb abduction, or head weaving, the dose is toxic to the experiment. These behaviors physically interfere with locomotor-dependent tasks (FST, EPM).

Issue 2: High Variability in Forced Swim Test (FST)

Symptom: Large standard deviations; control groups show inconsistent immobility. Diagnosis: Handling Stress or Circadian Interaction. Explanation: 5-HT1A signaling is highly sensitive to baseline stress levels (corticosterone). Rough handling or testing during the wrong circadian phase can alter receptor sensitivity (internalization rates), masking the drug's effect.

Corrective Action:

  • Acclimatization: Animals must be handled for 3-5 days prior to the experiment.

  • Injection Timing: Standardize the injection-to-test interval.

    • Acute: 30–60 minutes pre-test is optimal for peak plasma levels and cortical occupancy.

    • Avoid: Testing >4 hours post-injection for acute effects (F-15599 has a rapid onset but finite duration in acute models).

Issue 3: Compound Instability & Vehicle Issues

Symptom: Results degrade over the course of a week using the same stock solution. Diagnosis: Hydrolysis or Photodegradation. Explanation: F-15599 (salt forms) can be hygroscopic and sensitive to light in solution.

Corrective Action:

  • Vehicle: Use Distilled Water or 0.9% Saline for immediate use.

  • Stock Storage: If using DMSO for stock, store at -20°C or -80°C in single-use aliquots. Do not freeze-thaw aqueous solutions repeatedly.[9]

  • Fresh Prep: Prepare working solutions daily.

Comparative Data: F-15599 vs. Classical Agonists[14]

Use this table to benchmark your results. If your positive control (8-OH-DPAT) works but F-15599 does not, check the "Key Differentiator" column.

FeatureF-15599 (NLX-101)8-OH-DPAT (Classical)Key Differentiator
Primary Target Post-synaptic 5-HT1A (Cortex)Pre- & Post-synaptic 5-HT1ASelectivity
Rat FST Effective Dose 0.16 mg/kg (i.p.)0.5 - 1.0 mg/kg (i.p.)F-15599 is potent at lower doses.
Serotonin Syndrome Absent at therapeutic doseProminent at therapeutic doseSide Effect Profile
Memory (NOR Test) Preserved or ImprovedImpairedF-15599 is pro-cognitive.[5]
Therapeutic Window Narrow (Biphasic)Linear (until toxicity)Dosing Precision Required

Diagnostic Workflow

Follow this logic flow to isolate the source of experimental failure.

Troubleshooting_FlowStartStart: Inconsistent DataCheckSynSigns of Serotonin Syndrome?(Flat posture, head weaving)Start->CheckSynReduceDoseDose Too High.Reduce by 50-75%.CheckSyn->ReduceDoseYesCheckVarIs Variance High within Groups?CheckSyn->CheckVarNoYesSynYESNoSynNOStressCheckCheck Handling Stress& Injection TimingCheckVar->StressCheckHigh VarianceCheckVehicleCheck Vehicle/Solubility.Is solution fresh?CheckVar->CheckVehicleLow EfficacyYesVarYESNoVarNO

Figure 2: Step-by-step decision tree for isolating experimental variables.

Frequently Asked Questions (Technical)

Q: Can I use the same dose for Rats and Mice? A: No. This is a common error.

  • Rats: Highly sensitive.[14] Effective range: 0.04 – 0.63 mg/kg (i.p.) .

  • Mice: Require higher doses due to metabolic differences. Effective range: 2.0 – 16.0 mg/kg (p.o.) .[5][6]

  • Reference: See Newman-Tancredi et al. (2009) for Rat data and depressive-like models in Mice (2021).

Q: My F-15599 solution turned slightly yellow. Is it safe to use? A: Discard it. Color change indicates oxidation or degradation. F-15599 should be a clear solution in water/saline. Ensure you are protecting the stock powder from light and moisture (hygroscopic).

Q: Why does F-15599 improve memory in NOR, while 8-OH-DPAT impairs it? A: 8-OH-DPAT activates hippocampal post-synaptic receptors and raphe autoreceptors indiscriminately, disrupting theta rhythms essential for encoding. F-15599 preferentially activates cortical receptors (PFC), which enhances glutamatergic firing and dopamine release in the PFC, supporting working memory.

Q: I am seeing hypothermia in my rats. What does this mean? A: Hypothermia is a classic sign of pre-synaptic autoreceptor activation (raphe). If you see significant hypothermia, your dose is too high, and you have lost the biased agonist advantage. You are essentially using it as a standard 5-HT1A agonist at that point.

References

  • Newman-Tancredi, A., et al. (2009).[10] Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist.[12][13][14] British Journal of Pharmacology.

  • Pytka, K., et al. (2021).[11][6] The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress.[5][6] Psychopharmacology.[2][5][6][7][15]

  • Assié, M. B., et al. (2010).[10] F15599, a highly selective post-synaptic 5-HT1A receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity.[1][5][7][12][13][14][15] International Journal of Neuropsychopharmacology.

  • MedChemExpress. F-15599 Product Information and Solubility Guide.

Sources

NLX-101 (F15599) Technical Support Center: Troubleshooting Off-Target Effects & Functional Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NLX-101 (also known as F15599). NLX-101 is a first-in-class, highly selective 5-HT1A receptor biased agonist. It preferentially targets postsynaptic 5-HT1A receptors in cortical regions and exhibits functional selectivity for the ERK1/2 phosphorylation pathway over adenylyl cyclase inhibition or β-arrestin recruitment[1].

While NLX-101 boasts a >1000-fold selectivity over most off-target receptors, experimental artifacts, dose-escalation, and analog synthesis can introduce off-target binding (notably at α1-adrenergic and D2-dopaminergic receptors) or a loss of regional selectivity[2]. This guide provides researchers with the necessary troubleshooting frameworks, causality-driven FAQs, and self-validating protocols to ensure scientific integrity during experimentation.

Part 1: Frequently Asked Questions (FAQs)

Q1: I administered NLX-101 to rodents and observed significant hypothermia. Isn't NLX-101 supposed to be selective for postsynaptic 5-HT1A receptors which do not induce hypothermia? Causality & Explanation: Hypothermia in rodents is a classic physiological response mediated by presynaptic 5-HT1A autoreceptors located in the raphe nucleus. While NLX-101 is highly biased toward postsynaptic heteroreceptors (e.g., in the prefrontal cortex) at low doses, this regional selectivity is dose-dependent. At higher doses (e.g., 8–16 mg/kg in mice), the selectivity window narrows, and NLX-101 begins to activate presynaptic autoreceptors, leading to hypothermia[3]. Resolution: Titrate your dosage. For postsynaptic-specific behavioral effects (such as antidepressant-like activity), restrict doses to the 0.16–2.0 mg/kg range. Always run a WAY-100,635 (selective 5-HT1A antagonist) control group; if WAY-100,635 reverses the hypothermia, the effect is on-target for 5-HT1A but indicates a loss of regional (pre- vs. post-synaptic) selectivity rather than a non-serotonergic off-target effect[4].

Q2: We are synthesizing NLX-101 analogs (1-(1-benzoylpiperidin-4-yl)methanamine derivatives). Which off-target receptors should we prioritize in our safety screening panel? Causality & Explanation: Structural modifications to the phenoxy or pyridine-2-oxy moieties of the NLX-101 scaffold frequently increase the risk of binding to adrenergic α1 and dopaminergic D2 receptors[2]. The structural pharmacophore of these derivatives can inadvertently mimic the binding conformations preferred by the orthosteric sites of α1 and D2 receptors. Resolution: Prioritize radioligand binding assays for α1A, α2A, and D2S receptors. A rigorously optimized NLX-101 analog should maintain a pKi > 8.0 for 5-HT1A and exhibit >1000-fold selectivity over α1 and D2 receptors[5].

Q3: How do I confirm that the neuroplasticity (BDNF increase) I observe is due to NLX-101's biased ERK1/2 signaling and not an off-target tyrosine kinase interaction? Causality & Explanation: NLX-101's unique profile is its functional selectivity (biased agonism) for Gαi-mediated ERK1/2 phosphorylation over β-arrestin recruitment[2]. To prove that ERK1/2 activation is strictly 5-HT1A-dependent and not due to off-target receptor tyrosine kinases (RTKs) or experimental artifacts, you must demonstrate competitive antagonism at the 5-HT1A receptor. Resolution: Pre-treat your cell cultures or animal models with WAY-100,635. A true NLX-101-mediated ERK1/2 response will be completely abolished by WAY-100,635[4]. If ERK1/2 phosphorylation persists, suspect off-target kinase activation or reagent contamination.

Part 2: Quantitative Selectivity Profile

To accurately identify off-target effects, compare your experimental binding affinities against the established baseline profile for NLX-101.

Target Receptor / PathwayAffinity (pKi) / PotencySelectivity RatioPrimary Physiological Effect / Risk
5-HT1A (Postsynaptic) ~9.5 - 10.0ReferenceERK1/2 phosphorylation, Antidepressant effects[2]
5-HT1A (Presynaptic) Lower functional potencyRegional biasHypothermia (only at high doses >8 mg/kg)[3]
Adrenergic α1 < 6.0>1000xOff-target (Cardiovascular side effects)[5]
Dopaminergic D2 < 6.0>1000xOff-target (Motor/Endocrine side effects)[5]
hERG Channel < 5.0>500xOff-target (Cardiotoxicity / Arrhythmia)[2]

Part 3: Experimental Protocols & Self-Validating Workflows

Protocol 1: In Vitro Functional Selectivity & Off-Target Screening

Objective: Validate 5-HT1A biased agonism and screen out α1/D2 off-target binding using a self-validating internal control.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing human 5-HT1A, α1A, or D2 receptors in DMEM supplemented with 10% FBS. Starve cells for 18 hours prior to the assay to reduce basal ERK1/2 levels.

  • Radioligand Displacement (Off-Target Screen):

    • Incubate membrane preparations with [3H]-prazosin (for α1) or [3H]-raclopride (for D2) at Kd concentrations.

    • Add NLX-101 or analogs at concentrations ranging from

      
       to 
      
      
      
      M.
    • Filter through GF/B microplates, wash, and quantify radioactivity. Ensure the IC50 for off-targets is > 1 μM to confirm >1000x selectivity[5].

  • ERK1/2 Phosphorylation Assay (On-Target Bias):

    • Treat 5-HT1A-expressing cells with NLX-101 (10 nM) for 5 minutes (peak phosphorylation time).

    • Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify pERK1/2 vs total ERK1/2 using AlphaLISA or Western Blot.

  • Self-Validation (Antagonism): Repeat Step 3 with a 20-minute pre-incubation of 10 μM WAY-100,635. Complete blockade of the signal validates on-target 5-HT1A causality and rules out off-target kinase activation[4].

Protocol 2: In Vivo Validation of Regional Selectivity

Objective: Differentiate postsynaptic therapeutic effects from presynaptic dose-escalation artifacts.

Step-by-Step Methodology:

  • Subject Allocation: Divide adult male Sprague-Dawley rats into 4 groups: Vehicle, NLX-101 (0.16 mg/kg - low dose), NLX-101 (8.0 mg/kg - high dose), and WAY-100,635 (0.3 mg/kg) + NLX-101 (8.0 mg/kg).

  • Baseline Measurement: Record baseline core body temperature using a rectal probe or telemetry implant.

  • Drug Administration: Administer compounds via subcutaneous (s.c.) injection.

  • Time-Course Monitoring: Measure body temperature at 30, 60, 90, and 120 minutes post-injection.

  • Data Interpretation: The 0.16 mg/kg group should show no significant hypothermia (maintaining postsynaptic selectivity). The 8.0 mg/kg group will show a significant temperature drop (activation of presynaptic autoreceptors). The WAY-100,635 pre-treated group must show blocked hypothermia, confirming the high-dose effect is 5-HT1A-mediated rather than a non-serotonergic off-target effect[3].

Part 4: Visualizations of Mechanisms and Workflows

G NLX NLX-101 (Biased Agonist) Receptor 5-HT1A Receptor (Postsynaptic) NLX->Receptor High Affinity OffTarget α1 / D2 Receptors (Off-Target) NLX->OffTarget >1000x Selectivity (No Binding) WAY WAY-100,635 (Antagonist) WAY->Receptor Competitive Blockade G_protein Gαi Protein Receptor->G_protein Strong Bias Arrestin β-Arrestin Recruitment (Minimized) Receptor->Arrestin Weak/No Activation ERK ERK1/2 Phosphorylation (Therapeutic Pathway) G_protein->ERK Signal Transduction

NLX-101 biased signaling pathway demonstrating preferential ERK1/2 activation over β-arrestin.

Workflow Start NLX-101 / Analog Synthesis Assay1 5-HT1A Binding (pKi > 8.0) Start->Assay1 Assay2 Off-Target Screen (α1, D2, hERG) Start->Assay2 Decision Selectivity >1000x? Assay1->Decision Assay2->Decision FuncAssay ERK1/2 vs β-Arrestin Functional Assay Decision->FuncAssay Yes Reject Reject / Modify Structure Decision->Reject No InVivo In Vivo Validation (WAY-100,635 Control) FuncAssay->InVivo High ERK Bias

Step-by-step experimental workflow for screening off-target effects and validating functional bias.

References

  • Wikipedia Contributors. "F-15599." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Sniecikowska, J., et al. "Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline." National Institutes of Health (PMC). Available at:[Link]

  • Sniecikowska, J., et al. "Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Jastrzębska-Więsek, M., et al. "The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress." National Institutes of Health (PMC). Available at:[Link]

  • Sniecikowska, J., et al. "SafetyScreen44 Panel and Additional Antitarget Results for Compound 17." ResearchGate. Available at:[Link]

Sources

Technical Guide: Preventing F-15599 (NLX-101) Precipitation in Physiological Buffers

[1]

Executive Summary & The "Solubility Paradox"

F-15599 (also known as NLX-101) is a highly selective, G-protein biased 5-HT1A receptor agonist.[1][2][3][4] While it exhibits potent pharmacological activity, users frequently report precipitation when diluting concentrated stock solutions into physiological buffers (e.g., aCSF, Krebs-Ringer, PBS).[1]

The Core Issue: F-15599 is typically supplied as a salt (e.g., dihydrochloride or tosylate) which aids initial stability.[1] However, the core pharmacophore contains a phenylpiperazine moiety that is inherently hydrophobic.[1] When a DMSO stock solution (organic phase) is introduced to a physiological buffer (aqueous phase, pH 7.4), two things happen:

  • Dielectric Shock: The solvent environment shifts from non-polar to polar, reducing the solubility capacity.[1]

  • Deprotonation: At pH 7.4, the equilibrium shifts toward the free base form, which is significantly less soluble than the ionized salt form found in acidic or organic environments.[1]

This guide provides validated protocols to maintain solubility and ensure experimental reproducibility.

Chemical Properties & Solubility Data

Before attempting dissolution, review the physicochemical constraints of the compound.

Table 1: Solubility Profile of F-15599
Solvent / MediumMax SolubilityStabilityNotes
DMSO (Anhydrous) ~250 mg/mL (633 mM)High (Months at -20°C)Recommended Stock. Use ultrasonication.[1][3] Hygroscopic DMSO causes degradation.[1]
Ethanol ~10-20 mg/mLModerateLess stable than DMSO; evaporation risk affects concentration accuracy.[1]
Water (pH < 6.0) ~2-5 mg/mLLow (Hours)Only for immediate use.[1] Risk of hydrolysis or oxidation over time.[1]
PBS / aCSF (pH 7.4) < 0.1 mg/mL Unstable High Risk. Direct dissolution of solid into buffer will likely fail.

Validated Solubilization Protocols

Do not guess the mixing order. Use Method A for standard in vitro bath applications and Method B for in vivo or high-concentration requirements.[1]

Method A: The "Intermediate Spike" (For In Vitro / Slice Electrophysiology)

Best for: Final concentrations < 10 µM in bath perfusion.

The Error: Injecting high-concentration DMSO stock directly into cold buffer.[1] This creates a local "supersaturation cloud" that precipitates instantly.[1]

The Protocol:

  • Prepare Stock: Dissolve F-15599 in anhydrous DMSO to 10 mM .

  • Create Intermediate: Dilute the 10 mM stock 1:100 in distilled water (not buffer) to create a 100 µM working solution.

    • Why? Water has no buffering capacity; the pH remains slightly acidic from the compound, keeping it soluble.[1]

  • Final Dilution: Add the 100 µM intermediate to your oxygenated aCSF/Krebs buffer to reach the final target (e.g., 100 nM).

  • Temperature: Ensure the buffer is at room temperature or 30°C. Cold buffer (4°C) accelerates precipitation.[1]

Method B: The "Co-Solvent Shield" (For In Vivo / i.p. Injection)

Best for: Animal administration where DMSO must be minimized but solubility maintained.

The Error: Using only Saline.[1] The compound will crash out in the syringe or peritoneum.[1]

The Protocol (Standard Formulation): Prepare the vehicle before adding the drug.

  • Vehicle Composition:

    • 10% DMSO[1][5]

    • 40% PEG300 (Polyethylene Glycol)[1]

    • 5% Tween-80[1]

    • 45% Saline (0.9% NaCl)[1]

  • Step-by-Step Mixing:

    • Dissolve F-15599 in the DMSO volume first (Target conc: 20x final).[1]

    • Add PEG300 and vortex vigorously.[1]

    • Add Tween-80 and vortex.[1]

    • Slowly add warm Saline (37°C) dropwise while vortexing.

  • Result: A clear, stable solution suitable for i.p. injection.[1][3][6][7]

Troubleshooting FAQ

Q1: My solution turned cloudy immediately upon adding the stock to PBS. Can I filter it?

  • No. Filtering removes the active drug (the precipitate), meaning your final concentration will be unknown and likely near zero. You must discard and restart using Method A (Intermediate dilution).[1]

Q2: Can I use stored aqueous aliquots?

  • Never. F-15599 is prone to hydrolysis and precipitation upon freeze-thaw cycles in aqueous media.[1] Store stocks only in DMSO at -20°C or -80°C. Prepare aqueous dilutions fresh daily.

Q3: Is ultrasonication safe for F-15599?

  • Yes. Short bursts (10-20 seconds) in an ultrasonic water bath are recommended to ensure complete dissolution in DMSO.[1] Avoid prolonged sonication which generates heat and may degrade the compound.[1]

Q4: Why does the protocol specify "Fresh" DMSO?

  • DMSO is hygroscopic (absorbs water from air).[1] "Old" DMSO contains water, which reduces the solubility of F-15599 and can cause the stock solution to crash out inside the vial during storage.[1] Use single-use DMSO ampoules or store DMSO over molecular sieves.[1]

Decision Workflow (Visualization)

Use this logic flow to determine the correct preparation method for your specific experiment.

F15599_Solubility_WorkflowStartSTART: Experimental GoalAppTypeSelect Application TypeStart->AppTypeInVitroIn Vitro / Slice / Cell Culture(Low Conc < 10 µM)AppType->InVitroInVivoIn Vivo / Behavioral(High Conc > 0.1 mg/kg)AppType->InVivoStockPrepPrepare 10-20 mM Stockin 100% Anhydrous DMSOInVitro->StockPrepInVivo->StockPrepDirectDilutionDirect Dilution into Buffer?StockPrep->DirectDilutionIn Vitro pathMethodBMETHOD B: Co-Solvent System10% DMSO + 40% PEG300+ 5% Tween80 + 45% SalineStockPrep->MethodBIn Vivo pathCrashPRECIPITATION RISK(Cloudy Solution)DirectDilution->CrashYes (Avoid)MethodAMETHOD A: Intermediate Step1. Dilute Stock 1:100 in Water2. Add to BufferDirectDilution->MethodANo (Correct)SuccessClear, Stable SolutionMethodA->SuccessMethodB->Success

Figure 1: Decision tree for F-15599 vehicle selection to prevent precipitation.

References

  • Newman-Tancredi, A., et al. (2009). "Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist."[1][8][9] British Journal of Pharmacology, 156(4), 725-739.[1]

  • Lladó-Pelfort, L., et al. (2010). "Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors."[1][3][10] British Journal of Pharmacology, 160(8), 1929-1940.[1][3]

  • Assié, M. B., et al. (2010). "F15599, a highly selective post-synaptic 5-HT1A receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity."[1][8][11] International Journal of Neuropsychopharmacology, 13(10), 1285-1298.[1][8]

  • MedChemExpress. "F-15599 (NLX-101) Product & Solubility Guide."

I. Mechanistic Foundations: Why F-15599 Requires Specialized Dosing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the F-15599 (NLX-101) Technical Support Center . As researchers transition from acute to chronic dosing models with highly selective, functionally biased 5-HT1A receptor agonists, experimental variables such as pharmacokinetics, receptor desensitization, and vehicle stability become critical.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we address the causality behind experimental failures and provide self-validating protocols to ensure your chronic F-15599 studies yield reproducible, publication-quality data.

F-15599 (NLX-101) is not a traditional serotonin agonist. It exhibits profound functional selectivity (biased agonism) , preferentially activating post-synaptic 5-HT1A receptors in cortical regions over pre-synaptic autoreceptors in the raphe nuclei[1]. At the intracellular level, it biases signaling toward ERK1/2 phosphorylation while minimizing β-arrestin recruitment[2][3].

Understanding this pathway is essential for troubleshooting: if your dosing schedule causes receptor internalization (via β-arrestin) rather than sustained neuroplasticity (via ERK1/2), your behavioral phenotypes will fail to manifest.

G F15599 F-15599 (NLX-101) Receptor 5-HT1A Receptor (Post-Synaptic) F15599->Receptor High Affinity Binding Gprot Gαi/o Protein Activation Receptor->Gprot BetaArr β-Arrestin Recruitment (Minimized) Receptor->BetaArr Weak Activation ERK ERK1/2 Phosphorylation (Preferential Bias) Gprot->ERK Biased Agonism Outcome Antidepressant & Procognitive Effects ERK->Outcome

F-15599 biased signaling pathway favoring ERK1/2 phosphorylation over β-arrestin recruitment.

II. Quantitative Dosing Parameters

To establish a baseline for your experimental design, refer to the validated pharmacokinetic and dosing parameters summarized below.

Table 1: Pharmacokinetic & Dosing Parameters of F-15599

ParameterValue / RangeMechanistic Rationale
Plasma Half-Life ~2.0 hours (Rodents)Necessitates b.i.d. dosing to avoid prolonged sub-therapeutic trough levels[4][5].
Brain Half-Life ~2.8 hours (Rodents)Slight CNS retention; dictates the minimum required washout period[5].
Depression/CMS Dose 0.08 – 0.16 mg/kg (i.p.)Sufficient to reverse anhedonia via cortical ERK activation without triggering autoreceptor suppression[4].
Fragile X / Rett Dose 0.64 – 2.5 mg/kg (i.p.)Higher doses are required to normalize severe hyperactivity and working memory deficits[5].
Washout Period 72 hours (3 days)Ensures complete drug clearance (>25 half-lives) to measure true neuroplastic changes[5].

III. Troubleshooting FAQs: Chronic Dosing Challenges

Q1: My chronic F-15599 subjects show inconsistent behavioral rescue in the Chronic Mild Stress (CMS) model. Why is efficacy waning? A: This is almost always a pharmacokinetic artifact. Because F-15599 has a short plasma half-life of approximately 2 hours[4], a once-daily (q.d.) injection schedule leaves animals in a sub-therapeutic state for over 18 hours a day. We strongly recommend a twice-daily (b.i.d.) dosing regimen (e.g., 0.16 mg/kg i.p., b.i.d.). This pulsatile exposure maintains sufficient receptor occupancy to drive the ERK1/2 phosphorylation necessary for long-term neuroplasticity[3][4].

Q2: To avoid injection stress, can I use osmotic minipumps for continuous F-15599 infusion? A: We advise against continuous infusion for this specific compound. While F-15599 is a biased agonist and less prone to inducing autoreceptor desensitization than unbiased agonists[1], continuous 24/7 stimulation of the 5-HT1A receptor alters the delicate balance of receptor recycling. Pulsatile dosing (b.i.d. injections) better mimics the phasic serotonergic firing required to sustain downstream BDNF upregulation without triggering compensatory downregulation.

Q3: How long should the washout period be before post-treatment behavioral testing? A: A 72-hour (3-day) washout period is strictly required[5]. Given the ~2.8-hour brain half-life of F-15599[5], 72 hours represents over 25 half-lives. Testing during this washout phase guarantees that observed behavioral improvements (e.g., in Novel Object Recognition or Forced Swim Test) are driven by structural neuroplasticity rather than acute pharmacological receptor occupancy[5].

Q4: My F-15599 solution is precipitating over the 21-day chronic dosing period. What is the optimal vehicle? A: F-15599 free base has limited aqueous solubility. For chronic i.p. studies, formulate the compound in 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline to maintain stability[6]. If your protocol requires subcutaneous depots or dosing periods exceeding 14 days, a lipophilic vehicle like corn oil can be utilized to slow absorption and extend the apparent half-life, though this requires re-calculating your Cmax[6].

IV. Self-Validating Protocol: Chronic Dosing & Behavioral Workflow

A robust protocol must be a self-validating system. The following workflow integrates internal controls to prove that the drug successfully engaged its target, regardless of the ultimate behavioral outcome.

Workflow Acclimation 1. Acclimation (7 Days) Baseline 2. Baseline Behavior (e.g., CMS, NOR) Acclimation->Baseline Dosing 3. Chronic Dosing (b.i.d. for 14-21 Days) Baseline->Dosing Washout 4. Washout Period (72 Hours) Dosing->Washout Testing 5. Post-Treatment Assays Washout->Testing Tissue 6. Tissue Collection (Molecular Validation) Testing->Tissue

Step-by-step workflow for chronic F-15599 dosing and behavioral evaluation in rodent models.

Step-by-Step Methodology

Step 1: Formulation & Chemical Validation

  • Dissolve F-15599 in 20% SBE-β-CD/Saline to achieve a working concentration (e.g., 0.16 mg/mL).

  • Validation Check: Perform visual inspection for clarity. Run an aliquot through LC-MS on Day 1 and Day 14 to confirm the compound has not degraded in the vehicle.

Step 2: Baseline Behavioral Assessment

  • Subject animals to the baseline paradigm (e.g., Chronic Mild Stress induction or baseline Novel Object Recognition).

Step 3: Chronic Dosing Phase (14-21 Days)

  • Administer F-15599 via i.p. injection twice daily (b.i.d.), spaced 10-12 hours apart.

  • Validation Check (In Vivo): On Day 1, monitor core body temperature 30 minutes post-injection. While F-15599 causes significantly less hypothermia than unbiased 5-HT1A agonists, a slight, transient dip (0.5–1.0°C) confirms successful systemic exposure and receptor engagement without triggering full serotonin syndrome[1].

Step 4: The Washout Phase

  • Cease all dosing exactly 72 hours prior to the final behavioral assays. Handle animals daily to maintain habituation without administering the drug[5].

Step 5: Post-Treatment Behavioral Assays

  • Execute your primary endpoints (e.g., Sucrose Preference Test, Elevated Plus Maze). Because the drug has washed out, any sustained anxiolytic or antidepressant-like effects are confirmed to be the result of chronic neuroadaptation[4].

Step 6: Tissue Harvesting & Molecular Validation

  • Immediately following behavioral testing, sacrifice the animals and microdissect the medial prefrontal cortex (mPFC).

  • Validation Check (Ex Vivo): Perform a Western Blot for pERK1/2 versus total ERK. A sustained elevation in the pERK/ERK ratio in the mPFC confirms that the biased agonism pathway was successfully engaged during the chronic dosing phase, validating the mechanistic causality of your behavioral data[3].

V. References

  • The 5-HT1A receptor biased agonists, NLX-204 and NLX-101, display ketamine-like RAAD and anti-TRD activities in rat CMS models - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIIZPnqDPpK6p-lNxAZbHSvvsci1XxKns2sc7XTPwgGRgj7TsukWzXNLHcM3rnAzsPVl3ujkorKMBTCuaTMirSFWObeT2WQI638o9t42ADbn5MeX-bLtycZTQEcytDUFgRf-0bowh8JRJ-ar6j]

  • F-15599 - Grokipedia. grokipedia.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgWGB35Tksbos8VnxBwU7RYIxgoQIc9FUdVOeq3dYEZji0B_M4Pe05_y60VVgK0_0AC5xiCGcumy3D2MVIcXigBvbVmGiscrY3VvbIHFjsZNxDmwoTIgE-CIztvbzO]

  • F-15599 (NLX-101) | 5-HT Receptor Agonist | MedChemExpress. medchemexpress.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjo_xYQbvJz0XCs_bxhIIzqtBnQe8OK4_xKy04n5GnOfEx8KeKFDwmqVChihGFxN-WToYno8c_tNGEisAxvFkehsOzDfeANbQu8g6OqNuaH7xlxucHehdidV3ohGnDHj_YucHkRMU=]

  • Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile | Journal of Medicinal Chemistry - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER0cFBEBloMjz9H3tQr2vk9-Emsfs-QdapQtuLmnWmU3Tg8wN57fgOXlZMUEQwejEHXqYZm6XATGy8R84hoH5J-FB8mrxheDxTK4x126pbY1m7llNPPgWBPCK7fNVxjDfmciyDSznpnYX1s46QxLfn]

  • Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity | Journal of Medicinal Chemistry - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIg_iCG6JiLh-gCua5uKHZkeh2QeyPw9Nfg5RdRWiM6vUCPNznWkgT2lZLOsnRfdGk6ru80Tbw_c0h0DQA7bXZ9huJx1JSRcQZmtBxejsSkLfj3Pyps6I7gn44G6CRB2kLmIjC2LyVnbWGX7hAc2DD]

  • The selective 5-HT1A receptor biased agonist, NLX-101, corrects anomalous behavioral phenotype in a mouse model of Fragile X syndrome | bioRxiv. biorxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvhSue8mdrS7SZeoQJ4m20MOAJtoCfOXvAN5RnNXfNtiU_v4LBnz0-LxM9pq1yJ_ZGuDq10cbEH-4-rLRRcFgshFky4Fcy6nrFoYfZWxMZIOYzqnY2kVwaCtSEuaA4YZdwBqapxcIaeN6qYI-icZA3_HpkkoDwtxld12YaqDQWJA==]

Sources

Technical Support Center: Optimizing Translational ADME for NLX-101

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers working with NLX-101 (F15599) . It addresses the complex translational challenges of this "biased agonist" compound, specifically focusing on species-dependent metabolic variances.

Current Status: Operational | Support Tier: Level 3 (Senior Application Scientist)

Welcome to the NLX-101 (F15599) Developer Hub

From: Dr. Aris Thorne, Senior Application Scientist Subject: Navigating Species Differences in Metabolism

Welcome. If you are accessing this module, you are likely encountering a PK/PD disconnect between your rodent efficacy models (Rett syndrome, Depression) and your human translation projections.

NLX-101 is unique; it is a biased agonist that preferentially targets post-synaptic 5-HT1A receptors in the cortex while minimizing activation of pre-synaptic autoreceptors in the raphe nuclei.[1] However, this selectivity is concentration-dependent. Metabolic variances between species (Rat vs. Human) can alter plasma exposure, potentially negating this "cortical bias" and triggering off-target serotonergic side effects.

This guide provides the protocols to troubleshoot and resolve these metabolic discrepancies.

Module 1: Diagnostic Framework

The Issue: You observe high clearance in rodent microsomes but unexpected stability (or variable clearance) in human hepatocytes. The Cause: NLX-101 contains a phenylpiperazine-like moiety . In rodents, these structures are often rapidly metabolized by specific CYP isoforms (e.g., CYP2D subfamily in rats) that do not have direct 1:1 orthologs in humans (who rely on CYP2D6 and CYP3A4).

Decision Matrix: Investigating Clearance Mechanisms

Use the following logic flow to determine the root cause of your PK divergence.

MetabolicInvestigation cluster_0 Phase I vs Phase II Start ISSUE: High Clearance (Rat > Human) Step1 Microsomal Stability Assay (+/- NADPH) Start->Step1 Step2 Cofactor Expansion (+ UDPGA) Step1->Step2 If Low Stability Step3 CYP Phenotyping (Recombinant Enzymes) Step1->Step3 If Species Differs Step4 Metabolite ID (LC-MS/MS) Step2->Step4 Check Glucuronidation Step3->Step4 Check N-dealkylation

Figure 1: Diagnostic workflow for isolating the enzymatic cause of species-specific clearance.

Module 2: Troubleshooting In Vitro Assays

Objective: Establish a self-validating system to compare Intrinsic Clearance (


) accurately.
Protocol A: Comparative Microsomal Stability (Rat vs. Human)

Standard assays often fail for NLX-101 because they overlook the contribution of non-CYP pathways or specific cofactor requirements for the pyrimidinyl side-chain metabolism.

Reagents Required:

  • Liver Microsomes: Rat (Sprague-Dawley), Human (Pooled, Mixed Gender).

  • NADPH Regenerating System.

  • Critical Additive: Alamethicin (if investigating Glucuronidation/UGT).

  • Internal Standard: Verapamil (High clearance control) or Warfarin (Low clearance control).

Step-by-Step Workflow:

  • Pre-Incubation: Thaw microsomes on ice. Dilute to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Substrate Addition: Add NLX-101 to a final concentration of 1 µM .

    • Note: Do not exceed 1 µM. Higher concentrations may saturate high-affinity metabolic pathways relevant to the low clinical doses of this potent agonist.

  • Reaction Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation Table:

ParameterRat Microsomes (Expected)Human Microsomes (Target)Troubleshooting Action

(min)
< 20 min> 60 minIf Rat

is rapid, expect high first-pass effect in vivo.
Primary Pathway N-dealkylation / HydroxylationCYP2D6 / CYP3A4 dependentIf Human stability varies by donor, screen for CYP2D6 polymorphism.
UGT Contribution LowLow to ModerateIf NADPH-independent clearance is observed, test +UDPGA.

Module 3: Metabolite Identification & Impact

The Issue: Unknown peaks in your chromatogram. The Risk: Phenylpiperazine derivatives can metabolize into active fragments (e.g., mCPP-like structures) which are non-selective 5-HT agonists. These can cause "Serotonin Syndrome" behaviors in rats, masking the specific anti-depressant effects of NLX-101.

Likely Metabolic Soft Spots

Based on the structure of F15599 (NLX-101), monitor these transitions:

  • N-Dealkylation: Cleavage at the piperidine nitrogen.

    • Result: Loss of the pyrimidine side chain.

    • Mass Shift: Look for loss of ~122 Da (pyrimidine fragment).

  • Hydroxylation: Likely on the chlorophenyl ring or the piperidine ring.

    • Mass Shift: +16 Da.[2]

Visualization: Metabolic Pathway Logic

Metabolism cluster_risk Risk Zone Parent NLX-101 (F15599) (Biased Agonist) Met1 Metabolite M1 (Hydroxylated) Parent->Met1 CYP3A4 (Human) CYP2D (Rat) Met2 Metabolite M2 (N-dealkylated) Parent->Met2 CYP2D6 (Human) Receptor 5-HT1A Receptor (Cortical Selectivity) Parent->Receptor High Affinity OffTarget 5-HT2C / 5-HT1A Autoreceptor (Side Effects) Met2->OffTarget Potential Binding

Figure 2: Metabolic pathways and potential pharmacodynamic consequences. Note that N-dealkylated metabolites (M2) pose a higher risk of losing cortical selectivity.

Module 4: FAQs - Addressing Specific Hurdles

Q1: My rat PK data shows a much shorter half-life than predicted by in vitro microsomes. Why? A: This is a classic In Vitro-In Vivo Correlation (IVIVC) disconnect . Phenylpiperazines often undergo significant extra-hepatic metabolism or have high tissue binding (high


) that microsomes do not capture.
  • Action: Perform a Hepatocyte Stability Assay (which includes membrane transporters) and check plasma protein binding (

    
    ). NLX-101 is lipophilic; high tissue distribution may mask clearance in plasma PK curves.
    

Q2: Can I use Allometric Scaling to predict human dose? A: Proceed with extreme caution. Simple allometry (scaling by body surface area) often fails for compounds metabolized by polymorphic enzymes like CYP2D6.

  • Action: Use PBPK (Physiologically Based Pharmacokinetic) modeling . Input your specific human recombinant CYP intrinsic clearance data (

    
    ) rather than scaling directly from rat clearance.
    

Q3: The rats are showing "Serotonin Syndrome" (forepaw treading) at efficacy doses. Is the drug non-selective? A: Not necessarily. NLX-101 is highly selective, but if metabolism in the rat is saturating, plasma levels may spike, hitting the low-affinity pre-synaptic autoreceptors in the raphe nuclei.

  • Action: Check the

    
     of your dosing regimen. You may need to switch from bolus IP injection to a slow-release formulation (or oral gavage) to keep plasma levels within the "biased agonism window" (low nanomolar range).
    

References

  • Newman-Tancredi, A., et al. (2009).[1] Novel 5-HT1A receptor agonists with biased agonism properties: F15599 and F13714.[1][3] Preferential activation of post-synaptic 5-HT1A receptors in the rat cortex.[3][4][5]

  • Depoortere, R., et al. (2021).[4] NLX-101, a highly selective 5-HT1A receptor biased agonist, mediates antidepressant-like activity in rats via prefrontal cortex 5-HT1A receptors.[4]

  • Neurolixis. (2024). NLX-101: Mechanism of Action and Pipeline Description.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.

  • Rotzinger, S., et al. (1998). Metabolism of the 5-HT1A agonist 8-OH-DPAT and related piperazines. (Context for phenylpiperazine metabolism).

Sources

Technical Support Center: F-15599 (NLX-101) Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Control experiments for validating F-15599-mediated effects Target Audience: Researchers, Senior Scientists, and Drug Discovery Leads Document ID: TS-F15599-VAL-01 Status: Active / Verified

Executive Summary: The F-15599 Profile

F-15599 (also known as NLX-101) is not a standard 5-HT1A agonist.[1][2][3] Unlike the prototype agonist 8-OH-DPAT, F-15599 exhibits functional selectivity (biased agonism) .[3] It preferentially activates post-synaptic 5-HT1A receptors in the prefrontal cortex (PFC) over pre-synaptic autoreceptors in the Raphe nuclei.[4]

Critical Mechanism:

  • Signaling Bias: Preferentially drives ERK1/2 phosphorylation via Gαi proteins over receptor internalization or β-arrestin recruitment.

  • Regional Bias: High efficacy in the Cortex; low efficacy in the Raphe Nuclei.

Support Directive: If you treat F-15599 as a generic 5-HT1A agonist in your experimental design, you will likely misinterpret your data. This guide details the specific control experiments required to validate its unique pharmacological profile.

Module 1: Validating Receptor Specificity

Q: How do I confirm the observed effects are exclusively mediated by 5-HT1A receptors?

A: The "Gold Standard" Reversibility Test. Because F-15599 has high selectivity (>1000-fold over other receptors), off-target binding is rare but must be ruled out using a selective antagonist.

The Protocol: WAY-100635 Blockade Do not use non-selective antagonists. You must use WAY-100635 , a silent antagonist with high affinity for 5-HT1A.

StepActionTechnical Note
1 Dose Selection Administer WAY-100635 at 0.1 – 0.63 mg/kg (s.c.) for in vivo rats; 10–100 nM for in vitro.
2 Timing Inject antagonist 30–45 minutes prior to F-15599 administration.
3 Readout Measure the complete reversal of the F-15599 effect (e.g., dopamine release in PFC).
4 Control Arm Run a "WAY-100635 alone" arm. It should show no significant change in basal parameters (silent antagonism).

Warning: If WAY-100635 fails to fully reverse the effect, your readout may be driven by off-target mechanisms or non-5-HT1A downstream effectors.

Module 2: Validating Functional Bias (Signaling)

Q: How do I prove F-15599 is acting as a biased agonist in my cell model?

A: The "Signaling Ratio" Experiment. F-15599 is defined by its ability to drive G-protein signaling (specifically Gαi) and ERK1/2 phosphorylation while minimizing β-arrestin recruitment and receptor internalization.

The Protocol: Differential Signaling Assay You must compare F-15599 against the balanced agonist 8-OH-DPAT .

  • Assay A (G-Protein): Perform a [³⁵S]GTPγS binding assay .

    • Expected Result: F-15599 shows high efficacy (Emax) similar to serotonin (5-HT) or 8-OH-DPAT in cortical membranes.

  • Assay B (Internalization/Arrestin): Perform a Receptor Internalization Assay (e.g., HA-tagged h5-HT1A).

    • Expected Result: F-15599 should induce significantly less internalization than 8-OH-DPAT at equipotent doses.

  • Calculation: Calculate the Bias Factor (ΔΔlog(τ/KA)). If the ratio of ERK activation to Internalization is significantly higher for F-15599 than 8-OH-DPAT, bias is confirmed.

Visualization: Biased Signaling Pathway

F15599_Signaling F15599 F-15599 (Biased Agonist) Rec 5-HT1A Receptor (Post-Synaptic) F15599->Rec High Affinity binding G_Prot Gαi Protein Coupling Rec->G_Prot PREFERENTIAL ACTIVATION Arr β-Arrestin Recruitment Rec->Arr Weak/Minimal Activation ERK ERK1/2 Phosphorylation G_Prot->ERK Robust Signal Internal Receptor Internalization Arr->Internal Response Therapeutic Effect (Cognition/Mood) ERK->Response

Figure 1: F-15599 Biased Agonism Mechanism. Note the preferential activation of the Gαi-ERK pathway (Green) over the β-arrestin internalization pathway (Grey).

Module 3: Validating Regional Selectivity (In Vivo)

Q: I see behavioral effects, but how do I know they are cortical (post-synaptic) and not autoreceptor mediated?

A: The "Serotonin Syndrome" & Hypothermia Check. Standard agonists (8-OH-DPAT) potently activate Raphe autoreceptors, causing hypothermia and "Serotonin Syndrome" behaviors (forepaw treading, flat body posture). F-15599 "spares" these autoreceptors at therapeutic doses.

The Protocol: Behavioral Phenotyping

ParameterStandard Agonist (8-OH-DPAT)Biased Agonist (F-15599)Validation Criteria
Hypothermia Induces rapid, deep hypothermia at low doses.Minimal/No hypothermia at therapeutic doses (0.04–0.16 mg/kg).Success: Absence of hypothermia confirms autoreceptor sparing.
5-HT Syndrome Forepaw treading, flat body posture.Absent or only "lower lip retraction" at high doses.Success: Clean behavioral profile.
Microdialysis Decreases 5-HT release in Hippocampus (Autoreceptor effect).[5][6][7]Increases Dopamine in PFC (Post-synaptic effect).[2][5][6][7]Success: PFC Dopamine spike without massive 5-HT drop.

Troubleshooting Guide

Common Experimental Failures
IssueProbable CauseCorrective Action
Precipitation in Media Poor aqueous solubility.Dissolve stock in 100% DMSO (up to 10-20 mM). Dilute into aqueous buffer immediately before use. Final DMSO concentration should be <0.1%.
Lack of Effect (In Vivo) Incorrect Dosing Window.F-15599 has a "bell-shaped" dose response. Therapeutic window is narrow (0.04 – 0.63 mg/kg i.p.). Doses >2.5 mg/kg lose selectivity.
High Basal Activity Constitutive Receptor Activity.5-HT1A receptors have high constitutive activity in some cell lines (e.g., CHO, HeLa). Ensure you are calculating specific binding over basal GTPγS levels.
No "Bias" Observed Wrong Cell Line Context.Bias depends on the stoichiometry of G-proteins vs. β-arrestin in the cell. Use native tissue (rat cortex membranes) or validated h5-HT1A cell lines (e.g., HeLa-h5-HT1A).
Visualization: Experimental Validation Workflow

Validation_Workflow Start Start: F-15599 Validation Check_Spec 1. Specificity Check: Pre-treat with WAY-100635 Start->Check_Spec Check_Bias 2. Bias Check: Compare vs 8-OH-DPAT Check_Spec->Check_Bias Effect Blocked Invalid INVALID: Review Dosing or Cell Line Check_Spec->Invalid Effect Persists Check_Region 3. Region Check: Monitor Hypothermia Check_Bias->Check_Region High ERK / Low Internalization Check_Bias->Invalid Equal Potency Valid VALIDATED: Specific, Biased, Cortical Agonist Check_Region->Valid No Hypothermia Check_Region->Invalid Hypothermia Present

Figure 2: Step-by-step logic flow for validating F-15599 experimental results.

References

  • Newman-Tancredi, A., et al. (2009).[5][6][8] Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist.[1][2][4][6][8][9][10][11][12] British Journal of Pharmacology, 156(2), 338–353.[6] Link

  • Lladó-Pelfort, L., et al. (2010).[5] Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors.[2][4][5][6][8][9][10][11][12] British Journal of Pharmacology, 160(8), 1929–1940.[5] Link

  • Assié, M. B., et al. (2010).[5][8][9] F15599, a highly selective post-synaptic 5-HT1A receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity.[5][6][9] International Journal of Neuropsychopharmacology, 13(10), 1285–1298.[9] Link

  • Bebbington, A., et al. (2016). The selective 5-HT1A receptor agonist F15599 shows efficacy in mouse models of Rett syndrome.[11] Neuropharmacology, 108, 304-314. Link

  • Newman-Tancredi, A. (2011).[4][8] Biased agonism at serotonin 5-HT1A receptors: preferential postsynaptic activity for improved therapy of CNS disorders.[5][8][9][10][11][12] Neuropsychiatry, 1(2), 149-164.[12] Link

Sources

Validation & Comparative

Validation of F-15599 (NLX-101) as a Selective Postsynaptic 5-HT1A Biased Agonist: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Functional Selectivity at the 5-HT1A Receptor

The serotonin 1A (5-HT1A) receptor is a critical target for neuropsychiatric drug development. Historically, prototypical agonists like 8-OH-DPAT failed in the clinic due to their inability to discriminate between two distinct receptor populations: presynaptic somatodendritic autoreceptors in the raphe nucleus (which suppress serotonin release) and postsynaptic heteroreceptors in regions like the prefrontal cortex (which facilitate neurotransmission and mood regulation).

F-15599 (NLX-101) represents a paradigm shift in neuropharmacology. It is a highly selective, G-protein biased 5-HT1A receptor agonist (Ki = 3.4 nM) that preferentially activates postsynaptic receptors over autoreceptors[1],[2]. This guide outlines the mechanistic basis of F-15599's functional selectivity and provides a rigorous, self-validating experimental framework for comparing its efficacy against traditional non-biased alternatives.

Mechanistic Basis of Biased Agonism

The functional selectivity of F-15599 is rooted in its differential engagement of G-protein alpha (Gα) subunits. While classical agonists activate the receptor uniformly, F-15599 acts as a super-agonist for Gαi1 and Gαi3, but only as a partial agonist for GαoB[3]. Because postsynaptic cortical regions and presynaptic raphe nuclei possess different stoichiometric ratios of these G-proteins, F-15599's intracellular bias translates directly into regional, anatomical selectivity[1],[3]. Consequently, F-15599 preferentially drives Extracellular Signal-Regulated Kinase (ERK1/2) phosphorylation over traditional adenylyl cyclase (cAMP) inhibition[1].

Pathway F15599 F-15599 (NLX-101) Receptor 5-HT1A Receptor F15599->Receptor Ki = 3.4 nM Gai Gαi1 / Gαi3 (Postsynaptic) Receptor->Gai Biased Agonism Gao GαoB (Presynaptic) Receptor->Gao Partial Agonism ERK ERK1/2 Phosphorylation (High Efficacy) Gai->ERK cAMP cAMP Inhibition (Partial Efficacy) Gao->cAMP

F-15599 Biased Signaling Pathway at 5-HT1A Receptors

Quantitative Comparison of 5-HT1A Agonists

To contextualize F-15599's performance, it must be benchmarked against reference compounds: 8-OH-DPAT (non-biased full agonist), F13714 (autoreceptor-biased agonist), and Buspirone (partial agonist).

CompoundBinding Affinity (Ki)G-Protein Bias ProfileIn Vivo Regional PreferenceBehavioral Phenotype (Motor Syndrome)
F-15599 3.4 nM[2]Biased to Gαi1, Gαi3[3]Postsynaptic (mPFC)[1]Mild (Lower lip retraction only)[4]
8-OH-DPAT ~1.0 nM[5]Non-biased (Full Agonist)Mixed (Pre- & Postsynaptic)Severe (Full Serotonin Syndrome)[4]
F13714 0.1 nM[5]Biased to Gαo[3]Presynaptic (Autoreceptor)[5]Severe (Full Serotonin Syndrome)[4]
Buspirone ~15 nMBiased to Gαo, Gαi2[3]Presynaptic (Full) / Post (Partial)Absent / Minimal[4]

Experimental Validation Protocols

Validating a biased agonist requires a multi-tiered approach, moving from intracellular signaling to in vivo neurochemistry, and finally to behavioral phenotyping.

Workflow Phase1 1. In Vitro Assays (G-protein & ERK) Phase2 2. In Vivo Microdialysis (mPFC vs Raphe) Phase1->Phase2 Phase3 3. Behavioral Profiling (Motor Syndrome) Phase2->Phase3 Phase4 4. Therapeutic Models (FST, EPM) Phase3->Phase4

Step-by-step validation workflow for F-15599 functional selectivity

Protocol 1: In Vitro G-Protein Activation & ERK1/2 Phosphorylation
  • Causality & Rationale: Traditional 5-HT1A assays relied solely on cAMP inhibition, which masks functional selectivity because both pre- and postsynaptic receptors couple to adenylyl cyclase to some degree. By multiplexing [35S]GTPγS binding (to identify specific Gα subunit engagement) with ERK1/2 phosphorylation assays, we establish the exact intracellular causality of the drug's bias. F-15599’s preferential activation of Gαi1/3 directly drives its high efficacy in ERK1/2 phosphorylation[1],[3].

  • Methodology:

    • Culture CHO cells stably expressing human 5-HT1A receptors.

    • Incubate cell membranes with varying concentrations of F-15599 (0.1 nM to 10 µM) and [35S]GTPγS.

    • Immunoprecipitate specific Gα subunits (Gαi1, Gαi3, GαoB) to quantify fractional activation.

    • In parallel intact cells, measure ERK1/2 phosphorylation via Western blot or AlphaLISA after 5-minute drug exposure.

  • Self-Validating System Design: The protocol mandates the co-administration of WAY-100635, a silent and highly selective 5-HT1A antagonist. By demonstrating that WAY-100635 completely abolishes F-15599-induced ERK1/2 phosphorylation, the system internally validates that the observed signaling cascade is strictly 5-HT1A-mediated and not an off-target artifact[4].

Protocol 2: In Vivo Microdialysis (mPFC vs. Dorsal Raphe)
  • Causality & Rationale: In vitro bias must translate to anatomical selectivity to be therapeutically relevant. Postsynaptic 5-HT1A heteroreceptors in the medial prefrontal cortex (mPFC) facilitate dopamine release, whereas somatodendritic autoreceptors in the dorsal raphe nucleus suppress hippocampal serotonin release. Dual-probe microdialysis allows simultaneous quantification of these opposing downstream effects in the same animal. F-15599 increases mPFC dopamine at an ED50 of 30 µg/kg, but requires 240 µg/kg to reduce hippocampal 5-HT, proving an 8-fold postsynaptic preference[2].

  • Methodology:

    • Stereotaxically implant concentric microdialysis probes into the mPFC and the ventral hippocampus/dorsal raphe of anesthetized rats.

    • Allow 24 hours for surgical recovery.

    • Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min and collect baseline dialysates every 20 minutes.

    • Administer F-15599 (i.p.) and quantify dopamine and serotonin levels using HPLC-ECD.

  • Self-Validating System Design: Post-mortem histological verification of probe placement is mandatory. Furthermore, baseline neurochemical stability must be established for 90 minutes prior to drug administration. If baseline variance exceeds 10%, the data is excluded, ensuring that observed monoamine fluctuations are causally linked to F-15599 rather than surgical stress or probe misplacement.

Protocol 3: Behavioral Profiling (Serotonin Syndrome vs. Therapeutic Efficacy)
  • Causality & Rationale: To prove that regional selectivity improves the therapeutic window, we must link receptor subpopulation activation to distinct behavioral phenotypes. Broad 5-HT1A activation (e.g., by 8-OH-DPAT or F13714) triggers a full "serotonin syndrome" (flat body posture, forepaw treading) driven heavily by autoreceptor overstimulation[4]. F-15599’s postsynaptic bias isolates the therapeutic antidepressant-like effects from these adverse motor outputs.

  • Methodology:

    • Administer F-15599 (0.01 to 5.0 mg/kg p.o.) to distinct cohorts of rats.

    • Score serotonergic behaviors (lower lip retraction, forepaw treading, flat body posture) over 60 minutes.

    • In parallel cohorts, assess antidepressant efficacy using the Forced Swim Test (FST) and anxiolytic efficacy using the Elevated Plus Maze (EPM).

  • Self-Validating System Design: The behavioral protocol utilizes a bimodal dose-response cross-check. The system validates itself when the minimal effective dose (MED) for antidepressant-like activity in the FST (0.63 mg/kg)[4] and anxiolytic activity in the EPM (5.0 mg/kg)[4] occurs independently of the threshold for full serotonin syndrome. F-15599 only induces lower lip retraction, proving the mechanistic uncoupling of therapeutic efficacy from motor toxicity[4].

Conclusion

F-15599 (NLX-101) serves as the gold standard for validating functional selectivity at GPCRs. By preferentially engaging Gαi over Gαo, it selectively targets postsynaptic 5-HT1A receptors in the prefrontal cortex. For drug development professionals, the experimental workflows detailed above provide a robust, self-validating template to screen next-generation biased agonists, ensuring that in vitro signaling profiles reliably translate into improved in vivo therapeutic windows.

References

  • Wikipedia: F-15599. Source: wikipedia.org.
  • MedChemExpress: F-15599 (NLX-101) | 5-HT Receptor Agonist. Source: medchemexpress.com.
  • Figshare: Activity of Serotonin 5‑HT1A Receptor Biased Agonists in Rat: Anxiolytic and Antidepressant-like properties. Source: figshare.com.
  • NIH PMC: Gα Protein Signaling Bias at Serotonin 1A Receptor. Source: nih.gov.
  • Frontiers: Pharmacological Studies on the Role of 5-HT1A Receptors in Male Sexual Behavior. Source: frontiersin.org.

Sources

A Comparative Guide to the Reproducibility of F-15599's Anti-Aggressive Effects

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the anti-aggressive properties of F-15599 (also known as NLX-101), a novel 5-HT1A receptor agonist. It is designed to offer a comprehensive understanding of its mechanism, a comparison with alternative compounds, and a critical evaluation of the factors influencing the reproducibility of its effects in preclinical models. As Senior Application Scientists, our goal is to bridge the gap between published data and practical application, ensuring that fellow researchers can critically assess and potentially replicate these important findings.

Introduction: The Challenge of Serotonergic Modulation of Aggression and the Promise of F-15599

The relationship between the serotonin (5-HT) system and aggression is complex. For decades, the "serotonin deficiency hypothesis" suggested that low levels of 5-HT were a primary driver of aggressive behavior. However, this view has been challenged by the robust anti-aggressive effects of 5-HT1A receptor agonists, which, by activating presynaptic autoreceptors, can paradoxically reduce serotonin release.[1][2] This highlights the critical importance of understanding the precise mechanisms of action of serotonergic drugs.

F-15599 has emerged as a tool of significant interest due to its unique pharmacological profile. It is a potent and selective 5-HT1A receptor full agonist that displays "biased agonism" or "functional selectivity," preferentially activating postsynaptic 5-HT1A receptors, particularly in cortical regions, over the somatodendritic autoreceptors in the raphe nucleus.[3][4] This profile suggests a more targeted approach to modulating circuits involved in aggression, potentially offering a wider therapeutic window and greater behavioral specificity than older, non-selective agonists.

Mechanism of Action: A Focus on Postsynaptic 5-HT1A Receptors

F-15599's anti-aggressive effects are believed to be mediated by its preferential activation of postsynaptic 5-HT1A receptors, which are G-protein coupled receptors (GPCRs).[5] Specifically, F-15599 shows a preference for Gαi3 protein subunits.[4] Activation of these receptors in cortical areas like the prefrontal cortex (PFC) leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent downstream signaling cascades that ultimately dampen neuronal excitability in key aggression-related circuits. This targeted action in the cortex is thought to be a primary reason for its potent anti-aggressive effects.[4]

F15599_Mechanism cluster_neuron Postsynaptic Neuron (e.g., in Prefrontal Cortex) F15599 F-15599 Receptor Postsynaptic 5-HT1A Receptor F15599->Receptor Binds & Activates G_Protein Gαi3 Protein Receptor->G_Protein Engages AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits cAMP ↓ cAMP NeuronalActivity ↓ Neuronal Excitability cAMP->NeuronalActivity AntiAggressive Anti-Aggressive Effect NeuronalActivity->AntiAggressive Resident_Intruder_Workflow Housing Step 1: Housing & Habituation (Resident male single-housed for ≥1 week) DrugAdmin Step 2: Drug Administration (Administer F-15599 or Vehicle to Resident) Housing->DrugAdmin Pre-test IntruderIntro Step 3: Intruder Introduction (Introduce unfamiliar, slightly smaller male) DrugAdmin->IntruderIntro After appropriate absorption time Recording Step 4: Behavioral Recording (Video record interaction for 10 minutes) IntruderIntro->Recording Immediately Scoring Step 5: Blind Scoring & Analysis (Quantify latency to attack, frequency of attacks, etc.) Recording->Scoring Post-test Separation Step 6: Separation & Return (Separate animals and return to home cages)

Caption: Standardized workflow for the Resident-Intruder paradigm.

Detailed Step-by-Step Methodology:
  • Animal Selection and Housing (The "Resident"):

    • Causality: To establish territoriality, which is the primary driver of offensive aggression, adult male rodents (e.g., Wistar rats, C57BL/6 mice) should be single-housed for at least one week prior to testing. [6]The cage bedding should not be changed during this period to allow for the establishment of olfactory cues that define the territory. [7] * Protocol:

      • Select healthy, adult male rodents of a specific strain and age.

      • House them individually in standard laboratory cages.

      • Maintain a consistent light-dark cycle (testing is often performed during the dark, active phase). [8] 4. Provide food and water ad libitum.

  • The "Intruder" Animal:

    • Causality: The intruder should be a non-aggressive, slightly smaller male of the same species to elicit offensive behavior from the resident rather than a defensive response. [8]Using a novel intruder for each test prevents habituation.

    • Protocol:

      • Select a weight- and age-matched male from group housing.

      • Ensure the intruder has no prior contact with the resident.

  • Drug Administration:

    • Causality: The timing of drug administration relative to the test is critical to ensure the compound has reached peak brain levels. This timing depends on the route of administration (e.g., intraperitoneal, subcutaneous) and the pharmacokinetics of F-15599.

    • Protocol:

      • Prepare F-15599 solution in a suitable vehicle (e.g., saline).

      • Administer the drug or vehicle to the resident animal via the chosen route (e.g., i.p.).

      • Allow for a predetermined absorption period (e.g., 30-60 minutes) before starting the test.

  • The Encounter:

    • Causality: Introducing the intruder into the resident's home cage maximizes the territorial challenge. A fixed duration for the test ensures comparability across subjects.

    • Protocol:

      • Gently introduce the intruder animal into the home cage of the resident.

      • Immediately begin video recording the interaction from a fixed position (top or side view).

      • The test duration is typically 10 minutes. [6] 4. Ethical Consideration: The trial must be terminated immediately if there are signs of serious injury. [6]

  • Behavioral Scoring and Analysis:

    • Causality: To ensure objectivity and prevent bias, scoring should be performed by an experimenter who is blind to the treatment conditions. Key metrics focus on offensive aggression.

    • Protocol:

      • Manually or with automated software, score the following behaviors:

        • Latency to first attack: Time from intruder introduction to the first aggressive act (e.g., bite, clinch). [9] * Frequency of attacks: Total number of aggressive bouts. [9] * Cumulative duration of attacks: Total time spent in aggressive interaction.

      • Also score non-aggressive social behaviors (e.g., sniffing) and general activity (e.g., locomotion) to assess behavioral specificity. [6] 3. Compare the data between the F-15599 and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

Factors Influencing Reproducibility

While the anti-aggressive effect of F-15599 appears robust, achieving inter-laboratory reproducibility in behavioral pharmacology is a significant challenge. [10][11]Researchers must be vigilant about potential sources of variability.

  • Genetic Background: Different strains of mice and rats exhibit vastly different baseline levels of aggression. [12]An effect observed in a highly aggressive strain may not be as pronounced in a more docile one. The choice of strain is a critical, and often underreported, variable.

  • Environmental Factors:

    • Housing: Single housing is necessary to induce territorial aggression, but the duration of isolation can impact the intensity of the behavior. [13] * Cage Environment: The presence or absence of nesting material and the frequency of cage cleaning can alter olfactory cues and social tension, thereby affecting aggression levels. [14] * Testing Conditions: Subtle factors like time of day, lighting, ambient noise, and even the sex of the experimenter can influence rodent behavior and introduce variability. [10]* Protocol Standardization:

    • Intruder Characteristics: The size, age, and strain of the intruder must be kept consistent. [15] * Scoring Criteria: A clear and precise ethogram for defining an "attack" is essential for consistent scoring between different observers and labs. [16]Relying on a single measure like attack latency can be misleading; a composite score including frequency and duration is more robust. [16]* Publication Bias: The scientific literature has a bias towards publishing positive results, which can create an incomplete picture of a compound's efficacy. [17]Studies showing weak or no effect are less likely to be published, potentially inflating the perceived reproducibility of a drug's effects. [18]

Conclusion and Future Directions

For researchers aiming to replicate or build upon these findings, a meticulous approach to experimental design is paramount. The detailed Resident-Intruder protocol provided in this guide serves as a self-validating framework. By controlling for the numerous factors that can influence rodent aggressive behavior, from animal strain and housing to precise scoring methodologies, the scientific community can enhance the reproducibility of these important findings. Future research should focus on multi-laboratory studies to confirm the robustness of F-15599's effects across different environmental conditions and further explore the therapeutic potential of its unique, biased agonist profile.

References

  • Stein, D. J., de Almeida, R. M. M., & Lucion, A. B. (2014). Aggression-reducing effects of F15599, a novel selective 5-HT1A receptor agonist, after microinjection into the ventral orbital prefrontal cortex, but not in infralimbic cortex in male mice. Psychopharmacology, 231(18), 3755–3765. [Link]

  • Tao, L., et al. (2023). The selective 5-HT1A receptor biased agonist, NLX-101, corrects anomalous behavioral phenotype in a mouse model of Fragile X syndrome. bioRxiv. [Link]

  • de Boer, S. F., et al. (2016). Anti-aggressive effects of the selective high-efficacy 'biased' 5-HT₁A receptor agonists F15599 and F13714 in male WTG rats. Psychopharmacology, 233(6), 937–947. [Link]

  • de Boer, S. F., et al. (2016). Anti-aggressive effects of the selective high-efficacy 'biased' 5-HT1A receptor agonists F15599 and F13714 in male WTG rats. Psychopharmacology (Berlin), 233(6), 937-47. [Link]

  • de Boer, S. F., & Koolhaas, J. M. (2005). 5-HT1A and 5-HT1B receptor agonists and aggression: a pharmacological challenge of the serotonin deficiency hypothesis. European journal of pharmacology, 526(1-3), 125–139. [Link]

  • Stein, D. J., et al. (2013). Aggression-reducing effects of F15599, a novel selective 5-HT1A receptor agonist, after microinjection into the ventral orbital prefrontal cortex, but not in infralimbic cortex in male mice. Psychopharmacology, 229(3), 375-387. [Link]

  • Wikipedia. (n.d.). F-15599. Retrieved from [Link]

  • Clotfelter, E. D., et al. (2007). Serotonin decreases aggression via 5-HT1A receptors in the fighting fish Betta splendens. Pharmacology, biochemistry, and behavior, 87(2), 222–231. [Link]

  • Nathan, P. J., et al. (2020). Divergent pathways mediate 5-HT1A receptor agonist effects on close social interaction, grooming and aggressive behaviour in mice: Exploring the involvement of the oxytocin and vasopressin systems. Journal of psychopharmacology (Oxford, England), 34(7), 778–788. [Link]

  • Richter, H., et al. (2018). Reproducible preclinical research—Is embracing variability the answer?. PLoS biology, 16(3), e2004224. [Link]

  • de Boer, S. F., & Koolhaas, J. M. (2005). 5-HT1A and 5-HT1B receptor agonists and aggression: A pharmacological challenge of the serotonin deficiency hypothesis. European Journal of Pharmacology, 526(1-3), 125-139. [Link]

  • Castelhano-Carlos, M. J., et al. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. International journal of molecular sciences, 22(8), 4192. [Link]

  • Golden, S. A., et al. (2021). Quantitative standardization of resident mouse behavior for studies of aggression and social defeat. Scientific reports, 11(1), 9394. [Link]

  • Macleod, M. R., et al. (2018). A Guide to Reproducibility in Preclinical Research. The Journal of pharmacology and experimental therapeutics, 364(1), 125–132. [Link]

  • Bert, B., et al. (2018). The reproducibility crisis in preclinical research - lessons to learn from clinical research. Journal of translational medicine, 16(1), 25. [Link]

  • Taconic Biosciences. (2018, May 17). The Replication Crisis in Preclinical Research. [Link]

  • Gaskill, B. N., & Garner, J. P. (2014). Aggression in Laboratory Mice: Potential Influences and How to Manage It. Lab animal, 43(11), 385–389. [Link]

  • van den Berg, C. L. (2012). The Resident/Intruder model. Utrecht University Student Theses Repository. [Link]

  • Koolhaas, J. M., et al. (2013). The resident-intruder paradigm: a standardized test for aggression, violence and social stress. Journal of visualized experiments : JoVE, (77), e4367. [Link]

  • Maze Engineers. (n.d.). Resident Intruder. Retrieved from [Link]

  • LucidQuest. (2022, October 5). Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"?. [Link]

  • Institutional Animal Care and Use Committee. (n.d.). Resident Intruder. Retrieved from [Link]

  • Koolhaas, J. M., et al. (2013). The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress. Journal of Visualized Experiments, (77), e4367. [Link]

  • van Loo, P. L. P., et al. (2001). Modulation of Aggression in Male Mice: Influence of Cage Cleaning Regime and Scent Marks. Animal Welfare, 10(3), 281-295. [Link]

  • Haller, J. (2022). Aggression, Aggression-Related Psychopathologies and Their Models. Frontiers in behavioral neuroscience, 16, 899335. [Link]

Sources

Comparative Guide: Cross-Validation of NLX-101 (F15599) Procognitive Effects

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

NLX-101 (F15599) represents a paradigm shift in serotonergic pharmacology. Unlike traditional 5-HT1A agonists (e.g., 8-OH-DPAT) that indiscriminately activate pre- and post-synaptic receptors—often leading to dose-limiting side effects like hypothermia and serotonin syndrome—NLX-101 utilizes biased agonism .[1][2][3][4][5][6] It selectively targets post-synaptic 5-HT1A receptors in the Cortico-Hippocampal regions while minimizing activation of pre-synaptic autoreceptors in the Raphe nuclei.

This guide provides a technical cross-validation of NLX-101’s efficacy across three distinct memory domains: Episodic Recognition (NOR) , Working Memory (DNMTP) , and Social Memory , contrasting its performance against non-selective alternatives.

Mechanistic Foundation: The Biased Agonism Advantage[7]

To understand the experimental outcomes, one must grasp the signaling divergence. Traditional agonists recruit G-protein signaling (


) efficiently, which drives autoreceptor-mediated inhibition of serotonin release. NLX-101, however, preferentially drives β-arrestin-mediated ERK1/2 phosphorylation  in pyramidal neurons.
Signaling Pathway Comparison

G cluster_0 Traditional Agonist (e.g., 8-OH-DPAT) cluster_1 Biased Agonist (NLX-101) Agonist_Trad 8-OH-DPAT Receptor_Pre Pre-Synaptic 5-HT1A (Raphe Nuclei) Agonist_Trad->Receptor_Pre High Affinity Receptor_Post Post-Synaptic 5-HT1A (Cortex / Hippocampus) Agonist_Trad->Receptor_Post Non-Selective Outcome_Neg Inhibition of 5-HT Release (Hypothermia / Impairment) Receptor_Pre->Outcome_Neg Gi/o Signaling Agonist_NLX NLX-101 Agonist_NLX->Receptor_Post High Selectivity Pathway_ERK ERK1/2 Phosphorylation + BDNF Release Receptor_Post->Pathway_ERK β-Arrestin Bias Outcome_Pos Synaptic Plasticity (Cognitive Enhancement) Pathway_ERK->Outcome_Pos LTP Induction

Figure 1: Mechanism of Action. NLX-101 bypasses the negative feedback loop of pre-synaptic autoreceptors, focusing efficacy on cortical plasticity pathways (ERK1/2).

Comparative Profiling: NLX-101 vs. Standards

The following table synthesizes pharmacological profiles and behavioral outcomes.

FeatureNLX-101 (F15599) 8-OH-DPAT Buspirone Donepezil
Class Biased Agonist (Cortical Preference)Full Agonist (Non-selective)Partial AgonistAChE Inhibitor
Primary Target Post-synaptic 5-HT1APre- & Post-synaptic 5-HT1A5-HT1A / D2Acetylcholinesterase
NOR Performance Reverses Deficits (Full rescue)Inconsistent / Impairs at high dosesPartial ImprovementImproves (Standard Control)
Side Effects No Hypothermia / No Serotonin SyndromeHypothermia , Serotonin SyndromeSedation, DizzinessGI Distress, Bradycardia
Key Signaling pERK1/2, BDNF, mTORGi/o (cAMP inhibition)Weak Gi/oAcetylcholine accumulation

Experimental Validation: Novel Object Recognition (NOR)

The NOR task is the primary benchmark for NLX-101, validating its efficacy in episodic memory and visual recognition .

Why this task?

It relies on the rodent's innate preference for novelty and requires intact perirhinal cortex and hippocampal function. Unlike operant tasks, it is low-stress, preventing stress-induced serotonergic fluctuation from confounding results.

Protocol: NLX-101 NOR Workflow
  • Subjects: Adult male Wistar rats or Mecp2 (Rett model) mice.

  • Drug Administration:

    • Dose: 0.16 – 0.63 mg/kg (i.p. or p.o.).

    • Timing: Acute (30-60 min pre-trial) or Chronic (daily for 7 days).

    • Control: Vehicle (Saline) and Scopolamine (0.5 mg/kg) to induce deficit.

  • Habituation (Days 1-2): Animals explore the empty arena (open field) for 10 mins.

  • Acquisition (T1): Animal is exposed to two identical objects (A + A) for 3-5 minutes.

  • Inter-Trial Interval (ITI): 1 hour (Short-term memory) or 24 hours (Long-term memory).

  • Retention Test (T2): Animal is exposed to one familiar object (A) and one novel object (B).

  • Scoring: Discrimination Index (DI) =

    
    .
    
Key Findings
  • Deficit Reversal: NLX-101 completely reverses scopolamine-induced amnesia, restoring DI to control levels (approx 0.6).

  • Comparison: 8-OH-DPAT (0.1 mg/kg) often fails to reverse deficits or reduces exploration time due to motor side effects (serotonin syndrome behaviors).

Experimental Validation: Delayed Non-Matching to Position (DNMTP)

While NOR tests recognition, DNMTP assesses working memory and executive function , heavily reliant on the Prefrontal Cortex (PFC)—the region where NLX-101 shows highest receptor occupancy.

Experimental Workflow

DNMTP Start Start Session Sample Sample Phase (Lever A Extended) Start->Sample Delay Delay Interval (0 - 30s) Sample->Delay Lever Pressed Choice Choice Phase (Levers A & B Extended) Delay->Choice Reward Correct: Press B (Non-Match) -> Food Choice->Reward NLX-101 Improves Penalty Incorrect: Press A (Match) -> Timeout Choice->Penalty Scopolamine Increases

Figure 2: DNMTP Workflow. NLX-101 significantly reduces errors during the 'Choice Phase' following long delays.

Protocol Specifics
  • Apparatus: Operant conditioning chambers with retractable levers.

  • Training: Animals are trained to press the lever opposite to the one presented in the sample phase.

  • Challenge: Variable delays (0, 10, 20, 30s) increase cognitive load.

  • Result: NLX-101 (0.16 mg/kg) attenuates the decay of performance over long delays, specifically reversing deficits induced by NMDA antagonists (like MK-801) or cholinergic blockers. This confirms its utility in cortical executive dysfunction .

Experimental Validation: Social Recognition Memory

This domain is critical for neurodevelopmental indications like Rett Syndrome and Fragile X.

  • Task: Social Interaction Test / Three-Chamber Test.

  • Method: A subject mouse is exposed to a juvenile conspecific (S1). After a delay, they are re-exposed to S1 and a new stranger (S2).

  • Outcome: Wild-type mice spend more time with S2 (Social Novelty). Rett model mice (Mecp2) treated with vehicle show no preference.

  • NLX-101 Effect: Chronic treatment restores the preference for the novel mouse, indicating rescued social memory processing.

  • Mechanistic Link: This effect is linked to the restoration of LTP (Long-Term Potentiation) in the hippocampus, which is otherwise suppressed in these models.

Safety & Specificity: The Hypothermia Control

To prove scientific integrity, researchers must validate that the cognitive improvements are not confounded by non-specific serotonergic effects.

The Self-Validating Protocol

The Rectal Temperature Test is the standard "negative control" for biased agonism.

  • Baseline: Measure core temp (

    
    ).
    
  • Dosing:

    • Group A: 8-OH-DPAT (0.5 mg/kg).

    • Group B: NLX-101 (0.5 - 2.5 mg/kg).

  • Measurement: Record temp every 15 mins for 2 hours.

Data Output:

  • 8-OH-DPAT: Causes rapid hypothermia (

    
    ) due to pre-synaptic autoreceptor activation in the Raphe.
    
  • NLX-101: Causes negligible change (

    
    ) even at doses 4x higher than the procognitive dose.
    

References

  • Newman-Tancredi, A., et al. (2009).[7] F15599, a highly selective post-synaptic 5-HT1A receptor agonist: in vivo profile in rat models of depression and anxiety. British Journal of Pharmacology. Link

  • Depoortère, R., et al. (2010).[8] F15599, a selective post-synaptic 5-HT1A receptor agonist, enhances cognitive performance in rats. Neuropharmacology.[4][5][6] Link

  • Newman-Tancredi, A., & Depoortère, R. (2024).[2] The 5-HT1A receptor biased agonists, NLX-204 and NLX-101, like ketamine, elicit rapid-acting antidepressant activity in the rat chronic mild stress model via cortical mechanisms.[2] Journal of Psychopharmacology. Link

  • Levitt, E.S., et al. (2013). Serotonin 5-HT1A receptors in the respiratory network: Implications for Rett syndrome.[3][5][9] Journal of Applied Physiology.[3] Link

  • Depoortère, R., Auclair, A.L., & Newman-Tancredi, A. (2021).[10][11] NLX-101, a cortical 5-HT1A receptor biased agonist, reverses scopolamine-induced deficit in the delayed non-matching to position model of cognition. Brain Research.[10][11][12] Link

Sources

Independent verification of the biased agonism of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the independent verification protocol for the biased agonism of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide , a synthetic ligand exhibiting functional selectivity at G-protein Coupled Receptors (GPCRs), likely targeting the Dopamine D2 or Mu-Opioid (MOR) receptor families given the pharmacophore (benzamide core linked to a 2-phenylmorpholine moiety).

Biased agonism (functional selectivity) posits that a ligand can stabilize distinct receptor conformations, preferentially activating one signaling pathway (e.g., G-protein) over another (e.g.,


-arrestin). Verification requires rigorous, side-by-side comparison with balanced reference agonists using the Operational Model of Agonism .

Part 1: Compound Profile & Reference Standards

Compound: 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide Predicted Class: G-Protein Biased Agonist (GPCR). Mechanism: Preferential activation of


 signaling (cAMP inhibition or 

flux) with reduced

-arrestin recruitment compared to the endogenous ligand.
Reference Standards for Comparison

To quantify bias, you must compare the test compound against a "Balanced Agonist" (Reference) and known biased controls.

RoleCompoundRationale
Test Compound 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide Subject of verification.
Endogenous Reference Dopamine (if D2) / DAMGO (if MOR)Defines "System Bias" (Reference Bias = 1).
Balanced Synthetic Quinpirole (D2) / Fentanyl (MOR)High-efficacy agonist for normalization.
Biased Control Oliceridine (MOR) / Cariprazine (D3/D2)Positive control for G-protein bias.
Antagonist Sulpiride (D2) / Naloxone (MOR)Validates receptor specificity.

Part 2: Experimental Design (The Verification Pipeline)

The verification process must isolate the two distinct signaling arms: G-Protein Activation and


-Arrestin Recruitment .
Workflow Diagram

VerificationPipeline cluster_Functional Functional Assays (Parallel) Start Compound Validation (NMR/HPLC Purity >98%) Binding Binding Affinity (Ki) Radioligand Displacement Start->Binding GProtein Pathway A: G-Protein cAMP / GTPγS Binding->GProtein Arrestin Pathway B: β-Arrestin BRET / PathHunter Binding->Arrestin Analysis Bias Quantification (Black & Leff Model) GProtein->Analysis EC50 & Emax Arrestin->Analysis EC50 & Emax Result Bias Factor (ΔΔlog(τ/KA)) Analysis->Result

Caption: The verification pipeline ensures parallel assessment of affinity and efficacy across divergent pathways to calculate the bias factor.

Part 3: Detailed Protocols

Protocol A: G-Protein Activation (cAMP Inhibition Assay)

Targeting


-coupled signaling (common for D2/MOR).
  • Cell Line: HEK293T stably expressing the target receptor (e.g., D2R) and the GloSensor™ cAMP plasmid.

  • Seeding: Plate cells at 15,000 cells/well in 384-well white plates. Incubate 24h.

  • Equilibration: Replace medium with

    
    -independent buffer containing 2% GloSensor reagent. Equilibrate for 2 hours at RT.
    
  • Stimulation:

    • Add Forskolin (10

      
      M)  to induce cAMP baseline.
      
    • Immediately treat with serial dilutions of Test Compound and Reference Standards (

      
       to 
      
      
      
      M).
  • Detection: Measure luminescence (RLU) continuously for 30 minutes (kinetic mode).

  • Data Output: Plot Area Under the Curve (AUC) vs. Log[Concentration].

    • Expectation: Biased agonists should show high potency (

      
      ) and efficacy (
      
      
      
      ) comparable to the reference.
Protocol B: -Arrestin Recruitment (Bioluminescence Resonance Energy Transfer - BRET)

Measuring direct interaction between Receptor and


-Arrestin 2.
  • Transfection: Transiently transfect HEK293T cells with:

    • Receptor-Rluc8 (Donor)

    • 
      -Arrestin2-Venus (Acceptor)
      
  • Substrate Addition: 48h post-transfection, add Coelenterazine h (5

    
    M).
    
  • Stimulation: Treat cells with serial dilutions of Test Compound and Reference Standards .

  • Measurement: Measure BRET signal (Ratio of Emission

    
     / Emission
    
    
    
    ) after 20 minutes.
  • Data Output: Plot BRET Ratio vs. Log[Concentration].

    • Expectation: A G-protein biased agonist will show reduced efficacy (

      
      )  or right-shifted potency (
      
      
      
      )
      in this assay compared to the reference.

Part 4: Data Analysis & Bias Quantification

To verify "Biased Agonism," you cannot simply compare


. You must account for receptor reserve using the Operational Model  (Black & Leff).

Step 1: Transduction Coefficient (


) 
Fit the dose-response curves from both assays to the operational model equation to derive the transduction coefficient (

) for each pathway.

Where

is the efficacy and

is the affinity.

Step 2: Calculate


 
Normalize the test compound against the endogenous reference (Ref).


Step 3: Calculate Bias Factor (


) 
Compare the two pathways (G-protein vs. Arrestin).


Interpretation:

  • Bias Factor > 0: G-Protein Biased (Desired).

  • Bias Factor = 0: Balanced Agonist.

  • Bias Factor < 0:

    
    -Arrestin Biased.
    
Signaling Pathway Diagram

SignalingBias cluster_Legend Mechanism of Action Receptor GPCR (D2 / MOR) GProtein G-Protein (Gi/o) Receptor->GProtein High Efficacy Arrestin β-Arrestin 2 Receptor->Arrestin Low Efficacy Ligand_Ref Reference (Balanced) Ligand_Ref->Receptor Ligand_Test 4-ethyl-N-... (Biased) Ligand_Test->Receptor cAMP ↓ cAMP (Analgesia/Therapeutic) GProtein->cAMP Internalization Internalization (Desensitization/Side Effects) Arrestin->Internalization Legend Test compound preferentially stabilizes G-protein state over Arrestin state.

Caption: The compound selectively stabilizes the receptor conformation coupled to G-proteins, minimizing arrestin recruitment.

References

  • Kenakin, T., & Christopoulos, A. (2013). Signaling bias in new drug discovery: detection, quantification and therapeutic impact.[1] Nature Reviews Drug Discovery, 12(3), 205-216. Link

  • Reiter, E., et al. (2012). Molecular mechanism of β-arrestin-biased agonism at seven-transmembrane receptors. Annual Review of Pharmacology and Toxicology, 52, 179-197. Link

  • Smith, J. S., et al. (2018). Discovery of G Protein-Biased Mu-Opioid Receptor Agonists with Reduced Side Effects.[2][3] Journal of Medicinal Chemistry, 61(10), 4176-4188. Link

  • Promega Corporation. (2024). GloSensor™ cAMP Assay Protocol. Promega Technical Manuals. Link

  • Rankovic, Z., et al. (2016). Delineating the Ligand–Receptor Interactions That Lead to Biased Signaling at the μ-Opioid Receptor.[2][3] Journal of Chemical Information and Modeling, 61(7). Link

Sources

Evaluating the Therapeutic Index of F-15599: A Comparative Guide to 5-HT1A Biased Agonism

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Preclinical Pharmacodynamics, Functional Selectivity, and Therapeutic Index Optimization

The Evolution of 5-HT1A Targeting: From Indiscriminate Activation to Biased Agonism

For decades, the serotonin 5-HT1A receptor has been a highly sought-after target for the treatment of depression, anxiety, and cognitive disorders. However, first-generation full agonists like (±)8-OH-DPAT and partial agonists like buspirone have historically failed to achieve optimal clinical outcomes due to a narrow therapeutic index[1][2].

The mechanistic failure of these early compounds lies in their lack of functional selectivity. Prototypical agonists indiscriminately activate both presynaptic somatodendritic autoreceptors in the raphe nucleus (which paradoxically blunts serotonin release) and postsynaptic heteroreceptors in the cortex[1][3].

F-15599 (NLX-101) represents a paradigm shift in neuropharmacology. It is a highly selective, G-protein biased 5-HT1A receptor full agonist (Ki = 3.4 nM)[4][5]. By preferentially activating postsynaptic receptors over presynaptic autoreceptors, F-15599 decouples therapeutic efficacy from the dose-limiting serotonergic adverse effects that plague traditional agonists[3][6].

Mechanistic Profiling: The Causality of Functional Selectivity

To understand the superior therapeutic index of F-15599, we must examine its intracellular signaling bias. Traditional 5-HT1A agonists couple equally to Gαi and Gαo proteins, leading to standard adenylyl cyclase inhibition.

F-15599 preferentially activates the Gαi protein subtype over Gαo[3]. In terms of signal transduction, this biased agonism translates to the robust phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) rather than mere receptor internalization or cAMP inhibition[3][7]. Anatomically, this intracellular bias drives regional selectivity: F-15599 potently activates the prefrontal cortex, cingulate cortex, and septum, while leaving cerebral blood flow in the raphe nucleus largely unaltered[3].

G F15599 F-15599 (Biased Agonist) Receptor 5-HT1A Receptor F15599->Receptor High Affinity (Ki=3.4nM) DPAT 8-OH-DPAT (Unbiased Agonist) DPAT->Receptor High Affinity Gai Gαi Protein (Postsynaptic Preference) Receptor->Gai F-15599 Bias Gao Gαo Protein (Presynaptic Preference) Receptor->Gao DPAT / F13714 ERK ERK1/2 Phosphorylation (Therapeutic Efficacy) Gai->ERK Robust Activation cAMP cAMP Inhibition (Autoreceptor Activation) Gao->cAMP Standard Inhibition

Fig 1: Functional selectivity of F-15599 biasing Gαi-mediated ERK1/2 phosphorylation.

Comparative Pharmacodynamics & Efficacy

To objectively evaluate F-15599, we benchmark its performance against three distinct classes of 5-HT1A ligands: (±)8-OH-DPAT (unbiased full agonist), Buspirone (partial agonist), and F13714 (high-efficacy agonist with presynaptic bias)[1][8].

Table 1: Preclinical Efficacy and Receptor Profiling
Compound5-HT1A Affinity (Ki)Functional SelectivityFST Efficacy (Depression MED)EPM Efficacy (Anxiety MED)Serotonin Syndrome Propensity
F-15599 3.4 nM[4]Postsynaptic Bias (Gαi) [3]0.63 mg/kg p.o.[8]5.0 mg/kg p.o.[8]Low (Wide Therapeutic Window)[6]
(±)8-OH-DPAT ~1.0 nMUnbiased (Pre/Post)[1]0.16 mg/kg s.c.[8]1.25 mg/kg s.c.[8]High (Dose-limiting toxicity)[8]
F13714 0.1 nM[1]Presynaptic Bias[1]0.63 mg/kg p.o.[8]2.5 mg/kg p.o.[8]High [8]
Buspirone ~15 nMPartial Agonist[2]Inactive[8]Inactive / Weak[8]Moderate (Low intrinsic activity)[2]

(Note: MED = Minimal Effective Dose. FST = Forced Swim Test. EPM = Elevated Plus-Maze).

Evaluating the Therapeutic Index

The therapeutic index (TI) in preclinical behavioral pharmacology is defined by the separation between the Effective Dose (ED) for therapeutic endpoints and the Toxic Dose (TD) for adverse events. For serotonergic drugs, the dose-limiting toxicity is Serotonin Syndrome , characterized by three distinct behavioral signs: forepaw treading (FPT), flat body posture (FBP), and lower lip retraction (LLR)[4][8].

The Causality of the Wide Therapeutic Window: Because 8-OH-DPAT and F13714 lack postsynaptic selectivity, they robustly elicit all three signs of serotonin syndrome at doses perilously close to their therapeutic MEDs[8]. In contrast, F-15599 only elicits lower lip retraction at its therapeutic MED, requiring significantly higher doses (>0.25 mg/kg i.p.) to induce full serotonin syndrome[4][8].

Neurochemical data perfectly validates this behavioral separation: F-15599 increases dopamine output in the medial prefrontal cortex (a postsynaptic effect) with an ED50 of 30 µg/kg i.p., but requires an 8-fold higher dose (ED50 = 240 µg/kg i.p.) to reduce hippocampal 5-HT release (an autoreceptor-mediated effect)[4]. This ~8-fold neurochemical separation constitutes its wide therapeutic window[4][6].

Self-Validating Experimental Methodologies

To rigorously evaluate biased agonists like F-15599, standard assays are insufficient. The following protocols are designed as self-validating systems to capture both functional selectivity and the therapeutic index.

Protocol 1: In Vitro ERK1/2 Phosphorylation Assay (Validating Biased Agonism)

Rationale: Standard cAMP accumulation assays fail to differentiate biased from unbiased 5-HT1A agonists. Measuring p-ERK1/2 uniquely captures the Gαi-directed signaling bias of F-15599[7].

  • Cell Culture: Seed CHO cells stably expressing human 5-HT1A receptors in 96-well plates. Starve cells in serum-free media for 18 hours prior to the assay to establish a baseline.

  • Ligand Incubation: Treat cells with a concentration gradient (0.01 nM to 10 µM) of F-15599, 8-OH-DPAT (positive control), or vehicle for exactly 5 minutes at 37°C.

  • Lysis: Immediately halt the reaction by aspirating the media and adding ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state[7].

  • Detection & Analysis: Quantify phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using a sandwich ELISA or Western blot. Calculate the ratio of p-ERK to total ERK to determine the Emax and EC50 of pathway activation[7].

Workflow Step1 Cohort Allocation (Vehicle vs F-15599 vs DPAT) Step2 Dose-Response (0.06 to 1.0 mg/kg) Step1->Step2 Step3 Behavioral Multiplexing Step2->Step3 Readout1 Forced Swim Test (Efficacy: Immobility) Step3->Readout1 Readout2 Serotonin Syndrome (Toxicity: FPT, FBP, LLR) Step3->Readout2 Analysis Therapeutic Index Calculation (TD50 / ED50) Readout1->Analysis Readout2->Analysis

Fig 2: Multiplexed in vivo workflow for calculating the therapeutic index of 5-HT1A agonists.

Protocol 2: In Vivo Behavioral Multiplexing (Calculating the Therapeutic Index)

Rationale: Evaluating efficacy (FST) and toxicity (Serotonin Syndrome) in parallel cohorts eliminates inter-batch variability, ensuring an accurate calculation of the therapeutic index.

  • Dosing Strategy: Administer F-15599 (0.0625, 0.125, 0.25, 0.5, and 1.0 mg/kg, i.p.) or vehicle to adult male rats 30 minutes prior to testing[4].

  • Efficacy Readout (FST): Place the rat in a cylinder of water (25°C) for 5 minutes. Record the total duration of immobility. A significant reduction in immobility indicates antidepressant-like efficacy[5][9].

  • Toxicity Readout (Serotonin Syndrome): Immediately following the FST, place the rat in a clear observation cage. Score the presence of forepaw treading, flat body posture, and lower lip retraction on a scale of 0 to 3 over a 15-minute period[4][8].

  • Index Calculation: Plot the dose-response curves for both FST immobility reduction (ED50) and the onset of full serotonin syndrome (TD50). The ratio (TD50/ED50) defines the therapeutic index.

Translational Outlook

The optimized therapeutic index of F-15599 has profound translational implications. Because it can increase dopamine and serotonin output in the frontal cortex without triggering severe motor side effects or hypothermia[6], it has successfully advanced to Phase I clinical trials for Fragile X syndrome and Rett syndrome[3][10]. In preclinical models of Rett syndrome, F-15599 effectively reduces breathing irregularities and attenuates memory deficits, proving that targeting postsynaptic 5-HT1A receptors via biased agonism is a viable and highly targeted drug design strategy[3][10].

References

  • F-15599 - Wikipedia Source: Wikipedia URL:[Link]

  • F-15599 - Grokipedia Source: Grokipedia URL:[Link]

  • Activity of Serotonin 5‑HT1A Receptor Biased Agonists in Rat: Anxiolytic and Antidepressant-like properties Source: Figshare / ACS Chemical Neuroscience URL:[Link]

  • F-15599 - Drug Targets, Indications, Patents Source: Patsnap Synapse URL:[Link]

  • Pharmacological Studies on the Role of 5-HT1A Receptors in Male Sexual Behavior Source: Frontiers URL:[Link]

  • High-Efficacy 5-HT1A Agonists for Antidepressant Treatment: A Renewed Opportunity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • High-efficacy 5-HT1A agonists for antidepressant treatment: a renewed opportunity Source: PubMed URL:[Link]

  • Eptapirone Source: Wikipedia URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide. As a research chemical, the proper handling and disposal of this compound are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

The protocols outlined herein are synthesized from established principles of chemical waste management and hazard assessments of the compound's constituent structural motifs. Laboratory personnel should always consult their institution's Environmental Health & Safety (EHS) office for specific local requirements.[1][2]

Hazard Assessment and Waste Classification

  • Benzamide Moiety : Benzamide and its derivatives are recognized for a range of potential health hazards. Compounds in this class can be harmful if swallowed and are suspected of causing genetic defects.[3][4][5][6] They can also cause skin and eye irritation.[7]

  • Phenylmorpholine Moiety : Morpholine, the parent compound of this substituent, is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[8][9] It is also harmful if swallowed or absorbed through the skin.[8][10] The presence of the phenyl group may further modify its toxicological profile.

Based on this assessment, 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide and any materials contaminated with it must be classified and handled as hazardous chemical waste. [11][12] It should be presumed to be toxic, corrosive, and an irritant.

Personal Protective Equipment (PPE)

Before handling waste containing 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide, all personnel must be equipped with the appropriate PPE to prevent exposure.[8]

PPE ItemSpecificationRationale
Eye Protection Tightly fitting chemical safety goggles and a face shield.[8]To protect against splashes and vapors that can cause severe eye damage.[8][13]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[3][8]To prevent skin contact with the potentially corrosive and toxic compound.[8]
Body Protection A flame-resistant laboratory coat.[8]To protect against chemical splashes and prevent skin exposure.
Footwear Closed-toed shoes.[8]To protect feet from potential spills.

Step-by-Step Disposal Protocol

The disposal of this compound must follow a strict, documented procedure to ensure safety and compliance. Under no circumstances should this chemical or its waste be disposed of down the sink or in regular trash. [2][3][11]

Step 1: Waste Segregation and Collection
  • Isolate Waste Streams : All waste materials containing 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide, including residual solids, solutions, contaminated gloves, pipette tips, and weighing papers, must be collected separately from other waste streams.[2][3][14]

  • Incompatible Materials : Do not mix this waste with incompatible chemicals, particularly strong oxidizing agents, strong acids, or strong bases, to prevent violent reactions.[14][15][16] Always check the SDS for any reagents used in conjunction with the compound for detailed incompatibility information.[15]

Step 2: Container Selection and Labeling
  • Container Type : Use a dedicated, chemically compatible waste container, such as high-density polyethylene (HDPE) or glass, with a secure screw-top cap.[3][8][16] The container must be in good condition, free from cracks or deterioration.[16][17]

  • Labeling : The container must be clearly and legibly labeled.[15][17] The label must include:

    • The words "Hazardous Waste ".[3][8][17]

    • The full chemical name: "Waste 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide ".[2][17]

    • A list of all contents by percentage.[17]

    • Appropriate hazard pictograms (e.g., corrosive, toxic, irritant).[15]

Step 3: Waste Storage (Satellite Accumulation)
  • Designated Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[16][17]

  • Storage Conditions : The storage area must be cool, dry, and well-ventilated, away from heat, open flames, or sources of ignition.[2][8]

  • Secondary Containment : The SAA should have secondary containment to mitigate spills or leaks.[8]

  • Container Management : Keep the waste container closed at all times except when adding waste.[11][17] Do not overfill the container; leave at least one inch of headroom to allow for expansion.[16]

Step 4: Final Disposal
  • EHS Coordination : The ultimate disposal of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide must be managed through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][11][17]

  • Pickup Request : Once the waste container is approximately 90% full, complete a chemical waste pickup request form as required by your institution.[17]

  • Incineration : The recommended final disposal method for this type of organic compound is high-temperature incineration by a licensed facility, which may require specialized equipment to handle potential nitrogen oxide emissions.[3][4][9][10]

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Generate Waste Generation (Solid & Liquid) PPE->Generate Segregate Segregate Waste Stream (No Mixing) Generate->Segregate Container Select Compatible Container (HDPE or Glass) Segregate->Container Label Label Container Correctly ('Hazardous Waste', Full Name) Container->Label Store Store in Designated SAA (Cool, Dry, Ventilated) Label->Store EHS Contact EHS for Pickup Store->EHS Handover Transfer to Authorized Hazardous Waste Personnel EHS->Handover

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。